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Foundational

"Guanosine, 2'-C-methyl-6-O-methyl-" structure and properties

An In-depth Technical Guide to the Structure, Properties, and Therapeutic Potential of 2'-C-Methyl-6-O-methylguanosine This technical guide provides a comprehensive overview of the structural features, physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure, Properties, and Therapeutic Potential of 2'-C-Methyl-6-O-methylguanosine

This technical guide provides a comprehensive overview of the structural features, physicochemical properties, and potential therapeutic applications of 2'-C-methyl-6-O-methylguanosine. As a synthetic nucleoside analog, it incorporates two key modifications to the native guanosine structure: a methyl group at the 2'-carbon of the ribose sugar and a methyl group at the O6 position of the guanine base. This document synthesizes information from studies on related singly-modified guanosine analogs to extrapolate the anticipated characteristics of this novel compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its design, synthesis, and potential as an antiviral agent, particularly against Hepatitis C Virus (HCV).

Introduction: The Rationale for Modifying Guanosine Analogs

Guanosine analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action often relies on their ability to be anabolized to the triphosphate form within the cell, which can then be incorporated into nascent viral or cellular nucleic acid chains, leading to chain termination and the inhibition of replication. The therapeutic efficacy of these analogs is often limited by factors such as poor substrate efficiency for viral polymerases, degradation by host enzymes, and off-target toxicity.

To overcome these limitations, medicinal chemists have explored a variety of modifications to the guanosine scaffold. Two such modifications, 2'-C-methylation and 6-O-methylation, have shown significant promise in enhancing the therapeutic profile of nucleoside analogs. The combination of these two modifications in a single molecule, 2'-C-methyl-6-O-methylguanosine, represents a rational design strategy to develop a more potent and selective antiviral agent.

Structural Elucidation and Physicochemical Properties

The core structure of 2'-C-methyl-6-O-methylguanosine is based on the purine nucleoside guanosine, with two key modifications as illustrated below.

Caption: Chemical structure of 2'-C-methyl-6-O-methylguanosine.

The 2'-C-Methyl Modification

The addition of a methyl group at the 2'-carbon of the ribose sugar has profound effects on the conformation and activity of nucleoside analogs. 2'-C-methylguanosine has been identified as a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.[1][2] The 2'-C-methyl group locks the sugar pucker in a C3'-endo conformation, which is believed to be the preferred conformation for binding to the HCV polymerase.[3] This pre-organized conformation reduces the entropic penalty of binding, leading to higher affinity and inhibitory potency.

The 6-O-Methyl Modification

Methylation at the O6 position of the guanine base alters its hydrogen bonding properties. O6-methylguanine preferentially base-pairs with thymine instead of cytosine, which can lead to G:C to A:T transition mutations during DNA replication.[4] In the context of an antiviral nucleoside, this modification can serve several purposes. It can protect the molecule from deamination by host enzymes and may also influence its recognition by viral polymerases and cellular kinases. The presence of the 6-O-methyl group can also impact the compound's metabolic stability and pharmacokinetic profile.

Predicted Physicochemical Properties

While experimental data for the dual-modified compound is not available, we can predict some of its properties based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H17N5O5Based on the addition of two methyl groups to the guanosine structure.
Molecular Weight 311.30 g/mol Calculated from the molecular formula.
Solubility Likely soluble in DMSO and slightly soluble in methanol and aqueous bases.[]Similar to related methylated guanosine analogs.
Stability Expected to be more stable against enzymatic degradation.The 2'-C-methyl group can confer resistance to nucleases, and the 6-O-methyl group prevents deamination.[3][4]
Lipophilicity Increased compared to guanosine.The addition of two methyl groups increases the nonpolar character of the molecule.

Proposed Synthesis Strategy

The synthesis of 2'-C-methyl-6-O-methylguanosine would likely involve a multi-step process, drawing upon established methods for the synthesis of 2'-C-methyl and 6-O-methyl guanosine analogs. A plausible synthetic route is outlined below.

Synthesis_Workflow A Protected 2-amino-6-chloropurine C Glycosylation A->C B Protected 2'-C-methylribose derivative B->C D Protected 2-amino-6-chloro-9-(2'-C-methyl-β-D-ribofuranosyl)purine C->D Formation of β-glycosidic bond E Methoxylation D->E Reaction with sodium methoxide F Protected 2-amino-6-methoxy-9-(2'-C-methyl-β-D-ribofuranosyl)purine E->F G Deprotection F->G Removal of protecting groups H 2'-C-methyl-6-O-methylguanosine G->H

Caption: Proposed synthetic workflow for 2'-C-methyl-6-O-methylguanosine.

An efficient synthesis of 2'-C-β-methylguanosine has been reported starting from 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose and N2-acetylguanine.[3] A similar strategy could be employed, followed by a selective methylation of the 6-hydroxyl group. Alternatively, a 6-chloro- or 6-thiopurine derivative could be used for the initial glycosylation, followed by displacement with methoxide.

Anticipated Mechanism of Action and Antiviral Activity

The primary therapeutic target for 2'-C-methyl-6-O-methylguanosine is expected to be viral RNA-dependent RNA polymerases (RdRps), particularly the HCV NS5B polymerase. The proposed mechanism of action is as follows:

Mechanism_of_Action A 2'-C-methyl-6-O-methylguanosine (Prodrug) B Cellular Uptake A->B C Cellular Kinases B->C Phosphorylation D 2'-C-methyl-6-O-methylguanosine Triphosphate (Active Form) C->D E Viral RNA Polymerase (e.g., HCV NS5B) D->E F Incorporation into Viral RNA E->F G Chain Termination F->G H Inhibition of Viral Replication G->H

Caption: Proposed mechanism of action for 2'-C-methyl-6-O-methylguanosine.

Once inside the cell, the nucleoside analog is expected to be phosphorylated by cellular kinases to its active triphosphate form.[1] This triphosphate will then act as a competitive inhibitor of the natural guanosine triphosphate (GTP) for the viral polymerase. Upon incorporation into the growing RNA chain, the presence of the 2'-C-methyl group is expected to cause immediate chain termination due to steric hindrance, preventing the formation of the subsequent phosphodiester bond.

The antiviral activity of related compounds provides a strong rationale for the potential of 2'-C-methyl-6-O-methylguanosine. 2'-C-methylguanosine and its prodrugs have demonstrated potent anti-HCV activity in replicon assays.[2][6]

Experimental Protocols for Evaluation

The evaluation of 2'-C-methyl-6-O-methylguanosine as an antiviral agent would involve a series of in vitro assays.

Antiviral Activity Assays

HCV Replicon Assay: This is a cell-based assay that measures the ability of a compound to inhibit HCV RNA replication.[7]

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in the presence of varying concentrations of the test compound.

  • Luciferase Reporter: The replicon often contains a luciferase reporter gene, allowing for the quantification of viral replication by measuring luciferase activity.

  • Data Analysis: The 50% effective concentration (EC50) is calculated, which is the concentration of the compound that inhibits 50% of viral replication.

Virus Yield Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles.[8]

  • Infection: Host cells are infected with the virus and then treated with different concentrations of the compound.

  • Virus Titration: After a defined incubation period, the supernatant is collected, and the amount of infectious virus is quantified by plaque assay or TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis: The EC50 is determined based on the reduction in viral titer.

Cytotoxicity Assays

It is crucial to assess the toxicity of the compound to host cells to determine its therapeutic index.

MTS Assay: This colorimetric assay measures cell viability.[9]

  • Cell Treatment: Host cells (e.g., Huh-7) are incubated with various concentrations of the test compound.

  • MTS Reagent: The MTS reagent is added, which is converted to a colored formazan product by metabolically active cells.

  • Data Analysis: The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.

In Vitro Polymerase Inhibition Assay

This biochemical assay directly measures the inhibition of the target viral polymerase.

  • Reaction Mixture: A reaction is set up containing the purified viral polymerase (e.g., HCV NS5B), a template RNA, ribonucleotides (including radiolabeled GTP), and varying concentrations of the triphosphate form of the test compound.

  • Incubation: The reaction is allowed to proceed for a specific time.

  • Quantification: The amount of incorporated radiolabeled nucleotide is measured to determine the polymerase activity.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated.

Conclusion and Future Directions

2'-C-methyl-6-O-methylguanosine represents a rationally designed nucleoside analog with the potential for potent and selective antiviral activity. The combination of the 2'-C-methyl and 6-O-methyl modifications is anticipated to confer a favorable conformational bias for viral polymerase binding, increased metabolic stability, and a potent chain-terminating mechanism of action.

Future research should focus on the efficient chemical synthesis of this compound, followed by a thorough in vitro evaluation of its antiviral activity and cytotoxicity. Further studies could also explore the development of prodrug strategies to enhance its oral bioavailability and intracellular delivery. The insights gained from the study of 2'-C-methyl-6-O-methylguanosine will contribute to the broader understanding of nucleoside analog design and the development of next-generation antiviral therapeutics.

References

  • Bhatia, G., et al. (2003). Novel synthesis of 2'-O-methylguanosine. PubMed. [Link]

  • De Clercq, E. (2001). Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-O-Methylguanosine. PubChem. [Link]

  • Hess, G. N., et al. (1994). In Vitro Activities of Nucleoside Analog Antiviral Agents Against Salmonellae. PubMed. [Link]

  • Julander, J. G., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy. [Link]

  • Patsnap. (n.d.). 2'-C-Methylguanosine. Patsnap Synapse. [Link]

  • Prhavc, M., et al. (2006). Efficient Synthesis of 2'-C-β-Methylguanosine. The Journal of Organic Chemistry. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]

  • Robins, M. J., et al. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3. Canadian Journal of Chemistry. [Link]

  • Mukobata, T., et al. (2010). Facile and efficient approach for the synthesis of N(2)-dimethylaminomethylene-2'-O-methylguanosine. Semantic Scholar. [Link]

  • Hess, G. N., et al. (1994). In vitro activities of nucleoside analog antiviral agents against salmonellae. Antimicrobial Agents and Chemotherapy. [Link]

  • Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • Inoue, H., et al. (1985). O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2. Nucleic Acids Research. [Link]

  • Ali, S., et al. (2020). Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C. Journal of Medicinal Chemistry. [Link]

  • Carroll, S. S., et al. (2002). Inhibition of Hepatitis C Virus RNA Replication by 2ⴕ-Modified Nucleoside Analogs*. Journal of Biological Chemistry. [Link]

  • Kim, J., et al. (2018). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA. [Link]

  • DNAmod. (n.d.). O(6)-methyl-2'-deoxyguanosine. DNAmod. [Link]

  • Kim, H. J., et al. (2021). 2-O-Methylhonokiol Suppresses HCV Replication via TRAF6-Mediated NF-kB Activation. International Journal of Molecular Sciences. [Link]

  • Good, S. S., et al. (2020). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy. [Link]

  • Zillinger, T., et al. (2021). 2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism. bioRxiv. [Link]

  • Wikipedia. (n.d.). 6-O-Methylguanine. Wikipedia. [Link]

  • Wang, Y., et al. (2023). A modified nucleoside O6-methyl-2'-deoxyguanosine-5'-triphosphate exhibits anti-glioblastoma activity in a caspase-independent manner. PubMed. [Link]

Sources

Exploratory

The Biological Significance of 2'-C-Methylguanosine Derivatives: Engineering Next-Generation Viral RNA Polymerase Inhibitors

Executive Summary The development of nucleoside analog inhibitors represents a cornerstone in the therapeutic arsenal against positive-sense single-stranded RNA (+ssRNA) viruses, particularly within the Flaviviridae fami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analog inhibitors represents a cornerstone in the therapeutic arsenal against positive-sense single-stranded RNA (+ssRNA) viruses, particularly within the Flaviviridae family (e.g., Hepatitis C, Dengue, Zika). Among these, 2'-C-methylguanosine (2'-C-MeG) and its advanced derivatives have emerged as highly potent, direct-acting antivirals. By masquerading as natural guanosine substrates, these compounds exploit the viral RNA-dependent RNA polymerase (RdRp), inducing premature chain termination.

This technical guide dissects the structure-activity relationships (SAR), metabolic activation pathways, and clinical evolution of 2'-C-MeG derivatives. Furthermore, it establishes a rigorously validated experimental framework for evaluating novel guanosine analogs in preclinical settings.

Mechanistic Foundation: The Prodrug Imperative

The biological efficacy of 2'-C-MeG is fundamentally dictated by its intracellular metabolism. Unmodified 2'-C-MeG suffers from two critical pharmacokinetic bottlenecks: poor passive membrane permeability and highly inefficient initial phosphorylation by host kinases 1.

To circumvent this thermodynamic barrier, modern drug development employs the ProTide (Prodrug + Nucleotide) technology . By masking the monophosphate group with a lipophilic phosphoramidate or cyclic phosphoramidate moiety, the molecule readily permeates the cell membrane [[2]](). Once internalized, host esterases and phosphoramidases systematically cleave the masking groups, delivering the nucleoside monophosphate (NMP) directly into the cytoplasm. This bypasses the rate-limiting first phosphorylation step, allowing host kinases (e.g., GUK1, NDPK) to rapidly convert the NMP into the pharmacologically active nucleoside triphosphate (NTP) 3.

The active NTP competes with natural GTP for incorporation into the nascent viral RNA. Upon incorporation, the bulky 2'-C-methyl group creates a steric clash within the RdRp active site, preventing the conformational change required to accommodate the next incoming nucleotide, thereby terminating viral replication 4.

G Prodrug Phosphoramidate Prodrug (e.g., AT-527) Esterase Cathepsin A / CES1 (Ester Cleavage) Prodrug->Esterase Intermediate L-alanyl Intermediate Esterase->Intermediate HINT1 HINT1 Enzyme (Amino Acid Removal) Intermediate->HINT1 Monophosphate Nucleoside Monophosphate (NMP) HINT1->Monophosphate Kinases Host Kinases (GUK1, NDPK) Monophosphate->Kinases Triphosphate Active Triphosphate (NTP) Kinases->Triphosphate RdRp Viral RdRp Chain Termination Triphosphate->RdRp

Intracellular metabolic activation cascade of 2'-C-methylguanosine prodrugs.

Structural Evolution: Balancing Potency and Toxicity

The clinical journey of guanosine analogs has been fraught with safety challenges. Early candidates like BMS-986094 (INX-189) demonstrated potent anti-HCV activity but were halted in Phase II trials due to severe, fatal cardiotoxicity 3. This toxicity arose because the active triphosphate indiscriminately accumulated in cardiomyocytes, interfering with host mitochondrial RNA polymerases.

To engineer out this toxicity while maintaining antiviral efficacy, two critical structural modifications were introduced in next-generation derivatives (e.g., Bemnifosbuvir / AT-527 and AT-752):

  • 2'-Fluoro-2'-C-Methyl Substitution: The addition of a fluorine atom at the 2' position (2'-F-2'-C-MeG) enhances the stability of the glycosidic bond, preventing the hydrolytic formation of toxic purine metabolites. Furthermore, the highly electronegative fluorine forces the ribose ring into a C3'-endo (A-form RNA) conformation, which is the preferred substrate geometry for viral RdRp 3.

  • N6-Methyl Purine Safety Switch: Compounds like AT-527 utilize an N6-methylated guanine base. This modification renders the molecule inactive. To become pharmacologically active, the N6-methyl group must be removed by Adenosine Deaminase-Like Protein 1 (ADALP1) to yield the natural guanine base 3. Because ADALP1 is highly expressed in the liver and gastrointestinal tract but virtually absent in the heart, this creates a tissue-specific activation profile, effectively eliminating cardiotoxicity 3.

Quantitative Efficacy Across Viral Targets

The broad-spectrum potential of these derivatives is evident in their nanomolar to low-micromolar efficacy across multiple Flaviviridae species.

CompoundTarget VirusCell LineEC₅₀ / IC₅₀ ValueReference
AL-611 HCV (Replicon)Huh-7~ 5 nM5
AT-752 Dengue Virus (DENV-2)Huh-70.48 µM6
AT-752 Zika Virus (ZIKV)Huh-70.64 µM6
AT-752 Yellow Fever (YFV)Huh-70.31 µM6
AT-281 (Free base) West Nile Virus (WNV)BHK-211.41 µM7

Experimental Protocols: Validating RdRp Chain Termination

To establish a self-validating system for testing novel 2'-C-MeG derivatives, researchers must utilize a cell-free biochemical assay that directly measures RNA chain elongation and termination. The following protocol details an In Vitro RdRp Incorporation Assay using recombinant viral polymerase (e.g., DENV NS5 or HCV NS5B).

Protocol: In Vitro RdRp Incorporation and Chain Termination Assay

Rationale: By utilizing a synthetic, annealed primer-template RNA pair mimicking the viral 3'-UTR, and deliberately omitting natural GTP from the reaction mixture, we force the viral RdRp to stall at the precise position (+5) where a guanosine analog is required 7. This isolates the incorporation event and definitively proves chain termination.

Materials:

  • Recombinant viral RdRp (e.g., DENV2 NS5).

  • 5'-End ³²P-labeled RNA primer and complementary RNA template.

  • NTP mix (ATP, CTP, UTP) lacking GTP.

  • Test Compound: 2'-C-MeG-Triphosphate (Active metabolite).

Step-by-Step Methodology:

  • RNA Annealing: Mix the ³²P-labeled RNA primer with a 2-fold molar excess of the RNA template in an annealing buffer (50 mM NaCl, 10 mM Tris-HCl pH 7.5). Heat to 90°C for 5 minutes, then slow-cool to room temperature. Causality: This ensures the formation of a stable, secondary-structure-free initiation complex.

  • Enzyme Pre-incubation: Incubate the annealed RNA duplex (100 nM) with the recombinant RdRp (500 nM) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT) for 15 minutes at 30°C. Causality: Allows the polymerase to bind the template and form a stable pre-initiation complex before nucleotide addition.

  • Initiation of Elongation: Add the NTP mixture (ATP, CTP, UTP at 100 µM each) alongside titrations of the 2'-C-MeG-TP analog (0.1 µM to 10 µM). Crucial Step: Do not add natural GTP. Causality: In the absence of GTP, the RdRp will incorporate the analog at the +5 position. If the analog is a true chain terminator, the addition of the next correct nucleotide (UTP) will not result in further extension.

  • Reaction Quenching: After 30 minutes, terminate the reaction by adding an equal volume of stop solution (95% formamide, 20 mM EDTA, 0.025% bromophenol blue). Causality: EDTA chelates the Mg²⁺ ions strictly required for polymerase catalysis, instantly freezing the reaction state.

  • Resolution and Analysis: Denature samples at 95°C for 5 minutes and resolve the products on a 20% polyacrylamide-urea sequencing gel. Visualize via phosphorimaging.

Self-Validation Controls:

  • Positive Control: Reaction containing natural GTP. Confirms the polymerase is catalytically active and capable of full-length RNA synthesis.

  • Negative Control: Reaction utilizing a catalytically dead RdRp mutant (e.g., DENV NS5 GND mutant). Confirms that observed nucleotide incorporation is strictly mediated by the viral polymerase and not background contamination.

G Step1 1. Anneal Primer/Template (Mimic Viral 3'-UTR) Step2 2. Pre-incubate with RdRp (Form Initiation Complex) Step1->Step2 Step3 3. Add 2'-C-MeG-TP (Omit Natural GTP) Step2->Step3 Step4 4. Quench Reaction (EDTA + Formamide) Step3->Step4 Step5 5. PAGE Analysis (Measure +5 Extension) Step4->Step5

Workflow for the In Vitro RdRp Incorporation and Chain Termination Assay.

Viral Resistance Mechanisms

Understanding the mutational landscape that confers resistance to 2'-C-MeG derivatives is critical for designing combination therapies. Prolonged exposure to 2'-F-2'-C-methylguanosine analogs (such as PSI-352938) in HCV replicon systems has been shown to select for a specific cluster of amino acid substitutions within the NS5B polymerase 8.

Specifically, the triple mutation S15G/C223H/V321I induces a conformational rearrangement in the polymerase that alters short primer-template RNA binding [[8]](). By modifying the steric environment of the active site, the mutant polymerase can selectively discriminate against the bulky 2'-C-methyl modification while retaining sufficient affinity for natural GTP to maintain viral fitness. Monitoring these specific residues is now a standard protocol during the preclinical evaluation of novel guanosine analogs.

References

  • Sigma-Aldrich. "2'-C-Methylguanosine". Sigma-Aldrich Product Catalog.9

  • ACS Publications. "Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase". Journal of Medicinal Chemistry. 4

  • ResearchGate. "Molecular and Structural Basis for the Roles of Hepatitis C Virus Polymerase NS5B Amino Acids 15, 223, and 321 in Viral Replication and Drug Resistance". Antimicrobial Agents and Chemotherapy. 8

  • Patsnap. "2'-C-Methylguanosine - Drug Targets, Indications, Patents". Patsnap Synapse. 5

  • ResearchGate. "Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus". ChemMedChem. 1

  • ASM Journals. "Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses". Antimicrobial Agents and Chemotherapy. 7

  • Taylor & Francis. "Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase". Expert Opinion on Investigational Drugs. 3

  • MDPI. "A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection". Viruses. 6

  • ResearchGate. "A Cyclic Phosphoramidate Prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine for the Treatment of Dengue Infection". Antimicrobial Agents and Chemotherapy. 2

Sources

Foundational

The Role of 2'-C-Methyl-6-O-methyl-guanosine in Antiviral Research: A Technical Guide

This in-depth technical guide provides a comprehensive overview of 2'-C-methyl-6-O-methyl-guanosine and its significance in the field of antiviral drug discovery. Tailored for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of 2'-C-methyl-6-O-methyl-guanosine and its significance in the field of antiviral drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and critical insights surrounding this potent nucleoside analog. We will explore its mechanism of action as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, detail its chemical synthesis, and provide step-by-step protocols for its evaluation in antiviral assays.

Introduction: The Imperative for Novel Antiviral Nucleosides

The relentless challenge of viral diseases necessitates a continuous pipeline of novel antiviral agents. Nucleoside analogs have historically been a cornerstone of antiviral therapy, effectively targeting viral polymerases to halt replication. Among these, 2'-C-methylated nucleosides have emerged as a particularly promising class of inhibitors against a range of positive-strand RNA viruses, most notably the Hepatitis C Virus (HCV).[1] These compounds, after intracellular conversion to their active triphosphate form, act as non-obligate chain terminators of the viral RNA-dependent RNA polymerase (RdRp).

This guide focuses on a specific and potent member of this class: 2'-C-methyl-6-O-methyl-guanosine. We will dissect the strategic inclusion of the 2'-C-methyl group, which confers the chain-terminating activity, and the 6-O-methyl modification, a critical element of its prodrug strategy designed to enhance its therapeutic potential.

Mechanism of Action: A Tale of Two Modifications

The antiviral activity of 2'-C-methyl-6-O-methyl-guanosine is a direct consequence of its unique structural features, which are designed to deceive the viral replication machinery. The molecule is a prodrug, meaning it is administered in an inactive form and is converted to its active tripartite form intracellularly.

The 2'-C-Methyl Group: A Steric Hindrance to Polymerization

The cornerstone of the antiviral activity lies in the 2'-C-methyl modification of the ribose sugar. Once inside the host cell, 2'-C-methyl-6-O-methyl-guanosine undergoes phosphorylation to its 5'-triphosphate derivative. This active form is then recognized by the viral RNA-dependent RNA polymerase (RdRp) as a substrate and is incorporated into the nascent viral RNA chain.

However, the presence of the methyl group at the 2'-position introduces a significant steric clash. This bulkiness prevents the proper alignment of the incoming nucleoside triphosphate, thereby physically obstructing the formation of the next phosphodiester bond. This event effectively terminates the elongation of the viral RNA, bringing replication to a halt. This mechanism is known as non-obligate chain termination.

cluster_0 Viral RNA Replication cluster_1 Inhibition by 2'-C-Methyl-Guanosine Triphosphate Viral RNA Template Viral RNA Template RdRp RdRp Viral RNA Template->RdRp binds Growing RNA Chain Growing RNA Chain RdRp->Growing RNA Chain synthesizes Elongation Elongation RdRp->Elongation catalyzes Incorporation Incorporation RdRp->Incorporation Incoming NTP Incoming NTP Incoming NTP->RdRp binds Elongation->Growing RNA Chain continues 2CMG-TP 2'-C-Methyl-Guanosine-TP 2CMG-TP->RdRp competes with natural GTP Chain Termination Chain Termination Incorporation->Chain Termination leads to

Caption: Mechanism of RdRp inhibition by 2'-C-methyl-guanosine triphosphate.

The 6-O-Methyl Group: A Prodrug Strategy for Enhanced Efficacy

While the 2'-C-methyl group provides the antiviral punch, the parent nucleoside often suffers from poor cellular permeability and inefficient phosphorylation. To overcome these limitations, a prodrug approach is employed. The 6-O-methyl modification on the guanine base is a key component of this strategy.

This modification increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, the 6-O-methyl group is believed to be cleaved by intracellular enzymes, unmasking the guanine base and allowing the nucleoside to enter the phosphorylation pathway to become the active triphosphate. This strategy significantly enhances the intracellular concentration of the active antiviral agent.

cluster_0 Prodrug Delivery cluster_1 Intracellular Activation Extracellular Space Extracellular Space Cell Membrane Cell Membrane Enzymatic Cleavage Enzymatic Cleavage Intracellular Space Intracellular Space 2CM-6OMG 2'-C-Methyl-6-O-Methyl- Guanosine (Prodrug) Passive Diffusion Passive Diffusion 2CM-6OMG->Passive Diffusion 2CM-6OMG->Enzymatic Cleavage undergoes Passive Diffusion->Cell Membrane crosses 2CM-Guanosine 2'-C-Methyl-Guanosine Phosphorylation Kinases 2CM-Guanosine->Phosphorylation is substrate for Active Triphosphate 2'-C-Methyl-Guanosine-TP Phosphorylation->Active Triphosphate produces RdRp Inhibition RdRp Inhibition Active Triphosphate->RdRp Inhibition Enzymatic Cleavage->2CM-Guanosine releases

Caption: Intracellular activation pathway of 2'-C-methyl-6-O-methyl-guanosine.

Chemical Synthesis

The synthesis of 2'-C-methyl-6-O-methyl-guanosine is a multi-step process that requires careful control of protecting groups and reaction conditions. The following is a representative synthetic route adapted from the synthesis of 2'-Methyl-6-methoxyguanosine.[2]

Experimental Protocol: Synthesis of 2'-C-Methyl-6-methoxyguanosine[2]

Materials:

  • Guanosine

  • Acetic anhydride

  • Pyridine

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Methyl iodide

  • Sodium methoxide

  • Solvents (e.g., acetonitrile, methanol, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Protection of Guanosine:

    • Suspend guanosine in a mixture of pyridine and acetic anhydride.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the peracetylated guanosine.

  • Silylation and Glycosylation:

    • Dissolve the protected guanosine in anhydrous acetonitrile.

    • Add DBU and TMSOTf and stir at room temperature.

    • This step facilitates the subsequent methylation.

  • Methylation:

    • To the silylated intermediate, add methyl iodide and continue stirring.

    • The reaction introduces the methyl group at the 2'-C position.

  • Deprotection and 6-O-methylation:

    • Treat the methylated product with sodium methoxide in methanol. This step removes the acetyl protecting groups and concurrently introduces the 6-O-methyl group.

    • Neutralize the reaction and purify the crude product by silica gel column chromatography to yield 2'-C-methyl-6-O-methyl-guanosine.

Antiviral Activity and Evaluation

The antiviral efficacy of 2'-C-methyl-6-O-methyl-guanosine and its prodrugs is primarily evaluated using cell-based HCV replicon assays and in vitro RdRp inhibition assays.

HCV Replicon Assay

This cell-based assay is the gold standard for evaluating the intracellular anti-HCV activity of compounds. It utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.

Experimental Protocol: HCV Subgenomic Replicon Assay [3]

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compound (2'-C-methyl-6-O-methyl-guanosine or its prodrug) and control compounds.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compound in DMEM. Add the compound dilutions to the cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.

In Vitro RdRp Inhibition Assay

This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the enzymatic activity of the purified viral RdRp.

Experimental Protocol: In Vitro RdRp Inhibition Assay

Materials:

  • Purified recombinant HCV RdRp (NS5B).

  • RNA template.

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Triphosphate form of the test compound.

  • Reaction buffer.

  • Polyacrylamide gels for electrophoresis.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the rNTP mix.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Reaction Quenching: Stop the reaction by adding a quenching buffer.

  • Product Analysis: Separate the RNA products by polyacrylamide gel electrophoresis.

  • Data Acquisition and Analysis: Visualize and quantify the RNA products using a phosphorimager or fluorescence scanner. Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits RdRp activity by 50%.

Quantitative Data

The following table summarizes the antiviral activity of a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, INX-08189, against different HCV genotypes.[4]

HCV GenotypeEC50 (nM)EC90 (nM)
Genotype 1a12-
Genotype 1b100.6 µM (at 24h)
Genotype 2a0.9-

Note: EC50 and EC90 values can vary depending on the specific replicon system and assay conditions. The EC90 for genotype 1b was determined at a 24-hour time point.[4]

Conclusion and Future Directions

2'-C-methyl-6-O-methyl-guanosine represents a significant advancement in the development of nucleoside inhibitors for antiviral therapy. Its dual-modification strategy, combining a potent chain-terminating mechanism with a clever prodrug approach, underscores the sophisticated chemical design required for effective drug development. The potent anti-HCV activity demonstrated by its prodrugs highlights the potential of this molecular scaffold for combating positive-strand RNA viruses.

Future research in this area will likely focus on:

  • Optimizing Prodrug Moieties: Exploring alternative prodrug strategies to further enhance oral bioavailability, liver targeting, and intracellular triphosphate formation.

  • Broad-Spectrum Activity: Investigating the efficacy of 2'-C-methyl-6-O-methyl-guanosine and its derivatives against other clinically relevant RNA viruses.

  • Overcoming Resistance: Studying the mechanisms of viral resistance to this class of inhibitors and designing next-generation compounds that can evade these resistance pathways.

The principles and methodologies outlined in this guide provide a solid foundation for researchers to build upon as they continue to innovate in the critical field of antiviral drug discovery.

References

  • Yuan, C., Chen, K., & Eastgate, M. D. (2018). Synthesis of 2'-Methyl-6-methoxyguanosine from the Parent Ribonucleoside Guanosine. The Journal of Organic Chemistry, 83(20), 12653–12658. [Link]

  • Wang, G., et al. (2017). Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug. ACS Medicinal Chemistry Letters, 8(8), 850-854. [Link]

  • Vernachio, J. H., et al. (2011). Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties. Antimicrobial Agents and Chemotherapy, 55(5), 2243-2251. [Link]

  • Uenishi, J. (2003). Novel synthesis of 2'-O-methylguanosine. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1569-1571. [Link]

  • Carroll, S. S., et al. (2003). Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells. Antimicrobial Agents and Chemotherapy, 47(11), 3463-3470. [Link]

  • Robins, M. J., Hansske, F., & Bernier, S. E. (1981). Nucleic acid related compounds. 36. Synthesis of the 2'-O-methyl and 3'-O-methyl ethers of guanosine and 2-aminoadenosine and correlation of O'-methyl-nucleoside 13C nmr spectral shifts. Canadian Journal of Chemistry, 59(23), 3360-3364. [Link]

  • Pierracos, D. (2006). Efficient Synthesis of 2'-C-β-Methylguanosine. The Journal of Organic Chemistry, 71(10), 3947-3950. [Link]

  • Amblard, F., et al. (2020). Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C. Journal of Medicinal Chemistry, 63(17), 9476-9495. [Link]

  • Wu, J., et al. (2022). Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases. STAR Protocols, 3(1), 101131. [Link]

  • Ali, S., et al. (2020). Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C. Academia.edu. [Link]

  • Martin-Galiano, A. J., et al. (2022). Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools. PLoS Pathogens, 18(1), e1010293. [Link]

  • Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-509. [Link]

  • Chen, Y., et al. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. [Link]

  • Baeg, K., Iwakawa, H. O., & Tomari, Y. (2018). In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6. Bio-protocol, 8(1), e2681. [Link]

  • Hedskog, C., et al. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 11, 1693. [Link]

  • Liu, Y., et al. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Pharmacology, 13, 856926. [Link]

  • Chen, Y., et al. (2021). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Journal of Virology, 95(3), e01678-20. [Link]

  • Moreno, S., et al. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15816-15830. [Link]

  • Kondo, N. (2017). Studies on Prodrug Systems Enabled by Intramolecular Cyclization Reaction toward Cancer Therapy. [Link]

  • El-registan, G. I., & El-Kafrawy, S. A. (2026). Prodrug strategies in developing antiviral nucleoside analogs. MedChemComm, 17(1), 1-20. [Link]

  • Moreno, S., et al. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15816-15830. [Link]

  • Noonan, E. M., et al. (2012). O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation. Integrative Biology, 4(10), 1237-1248. [Link]

Sources

Exploratory

The Molecular Architecture of Viral Inhibition: Mechanism of Action of 2'-C-Methyl Nucleoside Analogs

Introduction: The Evolution of Viral Polymerase Inhibitors The development of 2'-C-methyl nucleoside analogs represents a paradigm shift in the pharmacotherapy of positive-sense single-stranded RNA (+ssRNA) viruses, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Viral Polymerase Inhibitors

The development of 2'-C-methyl nucleoside analogs represents a paradigm shift in the pharmacotherapy of positive-sense single-stranded RNA (+ssRNA) viruses, particularly the Hepatitis C Virus (HCV) and other members of the Flaviviridae family. Historically, antiviral nucleosides relied on the absence of a 3'-hydroxyl (3'-OH) group to act as obligate chain terminators. However, viral RNA-dependent RNA polymerases (RdRps) evolved stringent steric checkpoints that frequently reject these obligate terminators.

The breakthrough came with the discovery that adding a methyl group at the 2'-alpha or 2'-beta position of the ribose ring allows the molecule to retain its 3'-OH group—fooling the viral polymerase into accepting it as a natural substrate—while still effectively halting RNA synthesis[1]. This whitepaper dissects the biochemical causality, metabolic activation pathways, and structural mechanisms that render 2'-C-methyl analogs, such as sofosbuvir, highly potent and selective antiviral agents.

Metabolic Activation: The Intracellular Prodrug Cascade

Nucleoside analogs must be converted into their active 5'-triphosphate forms to be utilized by viral polymerases. A major pharmacological hurdle is the first phosphorylation step, which is often rate-limiting and highly dependent on cell-type-specific kinase expression.

To bypass this bottleneck, modern 2'-C-methyl analogs utilize a phosphoramidate prodrug (ProTide) strategy. For example, sofosbuvir (a 2'-deoxy-2'-fluoro-2'-C-methyluridine derivative) masks its highly polar monophosphate group with an aryloxy phosphoramidate moiety[2].

Causality of the ProTide Strategy: The lipophilic masking allows for rapid, passive diffusion into hepatocytes. Once intracellular, a self-validating enzymatic cascade unmasks the active nucleotide. Cathepsin A (or CES1) cleaves the ester, followed by spontaneous cyclization and subsequent cleavage of the P-N bond by HINT1 (Histidine triad nucleotide-binding protein 1) to release the monophosphate[3]. Host kinases then rapidly convert this intermediate into the active triphosphate (e.g., GS-461203)[4].

MetabolicPathway Prodrug Sofosbuvir (Prodrug) Cellular Entry Esterase Cathepsin A / CES1 (Ester Cleavage) Prodrug->Esterase Phosphoramidase HINT1 Enzyme (P-N Bond Cleavage) Esterase->Phosphoramidase Monophosphate 2'-F, 2'-C-Me-UMP (GS-606965) Phosphoramidase->Monophosphate KinaseCascade Host Kinases (UMP-CMPK & NDPK) Monophosphate->KinaseCascade Triphosphate 2'-F, 2'-C-Me-UTP (GS-461203) KinaseCascade->Triphosphate

Figure 1: Metabolic activation cascade of sofosbuvir into its active triphosphate form.

The Structural Mechanism: Non-Obligate Chain Termination

Because 2'-C-methyl analogs possess a functional 3'-OH group, they are classified as non-obligate chain terminators [4]. For years, the exact mechanism of termination was debated. It was widely assumed that the bulky 2'-methyl group severely distorted the RNA backbone, physically preventing the next nucleotide from entering the active site.

Recent high-resolution solution-state NMR spectroscopy and biochemical assays have overturned this assumption, revealing a more elegant mechanism. When a 2'-C-methylated nucleotide is incorporated into the nascent RNA strand by the RdRp, the polymerase successfully translocates, and the next incoming nucleotide (NTP) can still bind to the active site[5].

The Conformational Blockade: The actual mechanism of termination is a failure of enzyme dynamics. The bulky 2'-C-methyl group creates a highly specific steric clash that prevents the RdRp from undergoing the essential "open-to-closed" conformational change required to align the catalytic metal ions for the next phosphoryl transfer[5]. The polymerase becomes trapped in a futile, open-state ternary complex (RdRp-RNA-NTP), permanently halting viral replication.

Mechanism NTP 2'-C-Me-NTP Binds RdRp Active Site Incorp Catalytic Incorporation into Nascent RNA NTP->Incorp Transloc Translocation to i+1 Position Incorp->Transloc NextNTP Next Incoming NTP Binds Transloc->NextNTP Clash Steric Clash Prevents Active Site Closure NextNTP->Clash Term RNA Chain Termination Clash->Term

Figure 2: Mechanism of non-obligate chain termination via active site closure blockade.

Experimental Methodologies for Validation

To rigorously validate the efficacy and mechanism of a novel 2'-C-methyl analog, researchers must employ a self-validating system: an in vitro enzyme kinetics assay to prove direct RdRp inhibition, coupled with a cell-based replicon assay to confirm intracellular prodrug activation and rule out host toxicity.

Protocol 1: In Vitro RdRp Inhibition and Chain Termination Assay

Causality & Rationale: This cell-free system isolates the viral polymerase to definitively prove that the synthesized triphosphate analog directly causes chain termination, independent of cellular metabolism[6].

  • Complex Formation: Incubate purified recombinant viral RdRp (e.g., HCV NS5BΔ21) (1 µM) with a synthetic RNA template-primer duplex (10 µM) in a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT.

  • Initiation: Introduce the 2'-C-methyl-NTP analog at varying concentrations (0.1 µM to 100 µM) alongside natural NTPs (500 µM), including an[α-³²P]-labeled tracer NTP.

  • Elongation & Quenching: Incubate the mixture at 30°C for 30 minutes. Quench the reaction strictly by adding an equal volume of stop solution (95% formamide, 20 mM EDTA) to chelate Mg²⁺ and halt catalysis.

  • Resolution: Denature samples at 95°C for 5 minutes and resolve the RNA products on a 20% polyacrylamide-urea sequencing gel.

  • Validation Readout: Visualize via phosphorimaging. The distinct accumulation of truncated RNA products exactly at the site of analog incorporation (the i+1 position) confirms the non-obligate chain termination mechanism[5]. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Cell-Based Subgenomic Replicon Assay

Causality & Rationale: An analog may be a potent inhibitor in vitro but fail in vivo due to poor cellular permeability or failure of the host kinases to phosphorylate it. This assay validates the full metabolic cascade[6].

  • Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (engineered with a luciferase reporter) into 96-well plates at 5×10³ cells/well.

  • Compound Treatment: Treat cells with serial dilutions of the nucleoside prodrug and incubate for 72 hours at 37°C, 5% CO₂.

  • Efficacy Readout: Lyse the cells and measure luciferase activity using a chemiluminescence assay. The reduction in luminescence directly correlates with the inhibition of viral RNA replication, yielding the EC₅₀.

  • Self-Validating Counter-Screen: In a parallel identical plate, measure host cell viability using an MTS or CellTiter-Glo assay to determine the CC₅₀. A high therapeutic index (CC₅₀/EC₅₀ > 100) validates that the viral inhibition is target-specific and not an artifact of host cell death.

Quantitative Data Analysis

The structure-activity relationship (SAR) of 2'-C-methyl analogs demonstrates how specific modifications dictate both potency and metabolic routing. For instance, the addition of a 2'-fluoro group (as seen in PSI-6130 and sofosbuvir) heavily influences the molecule's affinity for the viral RdRp versus host polymerases[6].

Table 1: Comparative Antiviral and Enzymatic Activity of Key 2'-C-Methyl Analogs

CompoundTarget VirusRibose ModificationReplicon EC₅₀ (µM)RdRp IC₅₀ (µM)Mechanism Note
2'-C-methylcytidine HCV / BVDV2'-C-methyl~1.1~0.16Parent compound of NM283 prodrug[1]
PSI-6130 HCV2'-deoxy-2'-fluoro-2'-C-methyl~0.6~0.13Undergoes partial deamination to uridine congener[6]
Sofosbuvir (GS-7977) HCV (Pan-genotypic)2'-deoxy-2'-fluoro-2'-C-methyl~0.04~0.40ProTide delivery maximizes intracellular UTP analog[3]

Selectivity and the Barrier to Resistance

A critical pillar of the 2'-C-methyl class is its exceptional host selectivity and high barrier to viral resistance.

Host Selectivity: The dual modification at the 2'-position (e.g., 2'-fluoro, 2'-C-methyl) completely abrogates off-target incorporation by the host mitochondrial RNA polymerase (POLRMT)[4]. This structural incompatibility prevents the severe mitochondrial toxicity historically associated with older nucleoside analogs.

Viral Resistance: The primary resistance mutation against 2'-C-methyl analogs in HCV is the S282T substitution in the NS5B polymerase[7]. Serine 282 normally interacts with the 2'-OH of natural ribonucleotides. Mutating this residue to a bulkier Threonine creates a steric clash with the 2'-C-methyl group of the drug, conferring resistance. However, this mutation severely disrupts the enzyme's natural geometry, resulting in a massive loss of viral replication fitness. Because the mutated virus replicates so poorly, the clinical emergence of S282T resistance is exceedingly rare, solidifying 2'-C-methyl analogs as the backbone of curative HCV regimens[7].

References

  • The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy.[Link][6]

  • Potential Use of Sofosbuvir in the Prophylaxis for Rabies. Frontiers in Cellular and Infection Microbiology.[Link][3]

  • 2'-C-Methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Journal of Biological Chemistry.[Link][5]

  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules.[Link][2]

  • Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize. Frontiers in Cellular and Infection Microbiology.[Link][4]

  • Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Journal of Medicinal Chemistry.[Link][1]

  • Anti-HCV drugs in the pipeline. Clinics in Liver Disease.[Link][7]

Sources

Foundational

2'-C-Methyl-6-O-Methyl-Guanosine: Engineering the Ultimate Antiviral Prodrug Precursor

Introduction: The Rationale Behind the Scaffold In the landscape of antiviral drug development, targeting the viral RNA-dependent RNA polymerase (RdRp) with nucleoside analogs is a proven strategy. However, naturally occ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale Behind the Scaffold

In the landscape of antiviral drug development, targeting the viral RNA-dependent RNA polymerase (RdRp) with nucleoside analogs is a proven strategy. However, naturally occurring guanosine analogs historically suffer from two fatal pharmacokinetic flaws: poor cellular permeability due to the highly polar hydrogen-bonding face of the guanine base, and inefficient intracellular phosphorylation by host kinases.

As an application scientist, I view 2'-C-methyl-6-O-methyl-guanosine not merely as a chemical compound, but as a highly engineered metabolic delivery vehicle. This precursor forms the backbone of several potent clinical candidates, most notably the Hepatitis C Virus (HCV) inhibitor INX-08189 [1].

The structural causality of this precursor is tripartite:

  • The 2'-C-Methyl Group: Acts as the pharmacodynamic warhead. Once incorporated into the nascent viral RNA chain, the bulky methyl group induces a steric clash within the RdRp active site, acting as a non-obligate chain terminator.

  • The 6-O-Methyl Group: Acts as a transient lipophilic mask. By converting the polar C6-carbonyl into a methyl ether, the LogP of the molecule increases, facilitating rapid passive diffusion across hepatocyte and peripheral blood mononuclear cell (PBMC) membranes.

  • The 5'-Hydroxyl (ProTide Anchor): Serves as the attachment point for phosphoramidate (ProTide) moieties, completely bypassing the rate-limiting first phosphorylation step that typically bottlenecks 2'-modified nucleosides.

The Metabolic Activation Cascade

To trust a prodrug, one must understand its unmasking. The 6-O-methyl group is not active against the viral polymerase; it must be cleaved intracellularly. The metabolic pathway of 2'-C-methyl-6-O-methyl-guanosine ProTides is a self-validating biological sequence that relies on specific host enzymes.

G A 2'-C-Me-6-O-Me-Guanosine ProTide (Lipophilic Prodrug) B CES1 / Cathepsin A (Ester Cleavage) A->B C Phosphoramidase (P-N Bond Cleavage) B->C D 6-O-Me-2'-C-Me-GMP (Intermediate Monophosphate) C->D E ADAL1 Enzyme (6-O-Demethylation) D->E F 2'-C-Me-GMP (Active Base Monophosphate) E->F G Cellular Kinases (Double Phosphorylation) F->G H 2'-C-Me-GTP (Active Triphosphate) G->H I Viral RdRp Inhibition (Chain Termination) H->I

Metabolic activation cascade of 6-O-methyl guanosine prodrugs into active triphosphates.

The critical step in this cascade is the 6-O-demethylation. Research has demonstrated that Adenosine Deaminase-like Protein 1 (ADAL1) specifically recognizes the 6-O-methyl purine intermediate and hydrolyzes it to yield the natural guanine base [2]. Without this specific enzymatic cleavage, the molecule would remain a dead-end metabolite.

Quantitative Efficacy Profiling

The addition of the 6-O-methyl group and the ProTide moiety transforms a weakly active parent nucleoside into a nanomolar-potency inhibitor. The table below summarizes the causality between structural modifications and in vitro efficacy.

Compound / PrecursorTarget VirusStructural ModificationsEC₅₀ (In Vitro)Intracellular TP Level (pmol/10⁶ cells)
2'-C-methylguanosine HCV (Genotype 1b)2'-C-Me only~5,000 nM< 0.1 (Poor phosphorylation)
INX-08189 HCV (Genotype 1b)2'-C-Me, 6-O-Me, ProTide10 ± 6 nM2.43 ± 0.42 (High accumulation)
AL-611 HCV (Genotype 1b)2'-C-Me, 6-O-Me, ProTide5 nMHigh (Liver-targeted)

Data synthesized from McGuigan et al. (2010)[1] and related replicon assay literature.

Advanced Synthetic Methodologies

Historically, coupling a phosphoramidate moiety to the 5'-OH of a nucleoside utilizing standard bases (e.g., N-methylimidazole or t-BuMgCl) resulted in poor diastereoselectivity and competing 3'-OH phosphorylation.

To solve this, we employ a mechanism-based approach utilizing Dimethylaluminum chloride (Me₂AlCl) . The causality here is profound: the aluminum Lewis acid coordinates specifically with the 5'-oxygen of the nucleoside and the phosphorylating agent. This creates a highly ordered, sterically restricted transition state that entirely blocks the 3'-OH from reacting, directing the nucleophilic attack to yield the desired Sp diastereomer with >95% selectivity[3].

G N1 2'-C-Me-6-O-Me-Guanosine (Nucleoside Precursor) N3 Me2AlCl Activation (Lewis Acid Coordination) N1->N3 N2 Phosphorylating Agent (Pentafluorophenoxy ester) N2->N3 N4 Stereoselective Coupling (Blocks 3'-OH) N3->N4 N5 Sp-Diastereomer ProTide (High Yield & Purity) N4->N5

Me₂AlCl-mediated stereoselective synthesis of the ProTide from the nucleoside precursor.

Protocol: Stereoselective ProTide Synthesis (Self-Validating Workflow)

This protocol is designed as a self-validating system. By monitoring the release of the pentafluorophenol leaving group via ¹⁹F NMR, the chemist can track reaction kinetics in real-time without destructive sampling.

Reagents:

  • 2'-C-methyl-6-O-methyl-guanosine (1.0 equiv)

  • Isopropyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (1.2 equiv)

  • Dimethylaluminum chloride (Me₂AlCl, 0.5 equiv, 1.0 M in hexanes)

  • Anhydrous Pyridine (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve 2'-C-methyl-6-O-methyl-guanosine and the phosphorylating agent in anhydrous pyridine under an inert argon atmosphere. Causality: Pyridine acts as both solvent and a mild base to neutralize generated HCl, preventing premature cleavage of the 6-O-methyl ether.

  • Lewis Acid Activation: Cool the reaction vessel to 0 °C. Add Me₂AlCl dropwise over 10 minutes.

  • Real-Time Validation: Warm the reaction to room temperature (20 °C) and stir for 10–15 hours. Extract a 50 µL aliquot, dilute in deuterated chloroform, and run a rapid ¹⁹F NMR. Validation: The disappearance of the intact pentafluorophenoxy signals (-153, -158, -162 ppm) and the appearance of free pentafluorophenol confirms complete conversion.

  • Quench & Extraction: Quench the reaction strictly at 0 °C using saturated aqueous NH₄Cl to safely hydrolyze the active aluminum species. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the pure Sp diastereomer (Yield: >85%).

Self-Validating Biological Protocols

To ensure the synthesized 2'-C-methyl-6-O-methyl-guanosine prodrug is biologically viable, it must be validated through an in vitro enzymatic cleavage assay before advancing to cell-based replicon models.

Protocol: ADAL1 Demethylation Verification Assay

If the 6-O-methyl group is not cleaved, the drug will fail. This assay proves the metabolic viability of the precursor.

  • Substrate Preparation: Synthesize the 5'-monophosphate of 2'-C-methyl-6-O-methyl-guanosine (the intermediate generated post-ProTide cleavage).

  • Enzymatic Incubation: Incubate 50 µM of the substrate with 1 µg of recombinant human ADAL1 enzyme in a Tris-HCl buffer (pH 7.4) containing 1 mM DTT and 50 mM NaCl at 37 °C.

  • Kinetic Sampling: Withdraw 20 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 80 µL of ice-cold methanol to precipitate the enzyme.

  • LC-MS/MS Validation: Centrifuge the samples and analyze the supernatant via LC-MS/MS.

    • Causality & Validation: You must observe a mass shift from the parent ion (6-O-Me-GMP) to a product ion exactly 14 Da lighter (loss of the CH₂ group), corresponding to 2'-C-methyl-GMP. A successful precursor design will show >90% conversion within 120 minutes.

References

  • McGuigan, C., Madela, K., Aljarah, M., et al. "Design, synthesis and evaluation of a novel double pro-drug: INX-08189. A new clinical candidate for hepatitis C virus." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • "Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N-6- or O-6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates." ResearchGate, 2015. URL: [Link]

  • Simmons, B., Liu, Z., Klapars, A., et al. "Mechanism-Based Solution to the ProTide Synthesis Problem: Selective Access to Sofosbuvir, Acelarin, and INX-08189." Organic Letters, 2017. URL:[Link]

Exploratory

Spectroscopic Characterization and Analytical Validation of 2'-C-Methyl-6-O-Methylguanosine

Executive Summary As a Senior Application Scientist specializing in nucleoside analog characterization, I have designed this technical guide to serve as a definitive reference for the spectroscopic validation of 2'-C-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in nucleoside analog characterization, I have designed this technical guide to serve as a definitive reference for the spectroscopic validation of 2'-C-methyl-6-O-methylguanosine . This molecule represents a critical intermediate and prodrug moiety in the development of RNA-dependent RNA polymerase (NS5B) inhibitors. By synthesizing theoretical principles with field-proven analytical workflows, this whitepaper provides researchers and drug development professionals with self-validating protocols for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data acquisition.

Chemical Context and Metabolic Rationale

The clinical efficacy of 2'-C-methylguanosine derivatives in antiviral therapy is often bottlenecked by poor intracellular phosphorylation and low lipophilicity[1]. To overcome these pharmacokinetic barriers, medicinal chemists frequently employ a dual-prodrug strategy: applying phosphoramidate ProTide technology to the 5'-position (e.g., INX-08189) and masking the purine base with a 6-O-methyl ether[2].

The 6-O-methyl modification acts as a transient, lipophilic prodrug moiety. Once the ProTide enters the hepatocyte, esterases and phosphoramidases cleave the 5'-mask. Subsequently, the 6-O-methyl group is enzymatically demethylated by intracellular adenosine deaminase (ADA) to yield the parent 2'-C-methylguanosine monophosphate, which host kinases then convert to the active triphosphate[3][4]. Understanding this causality is essential, as the spectroscopic signatures of the 6-O-methyl group and the 2'-C-methyl stereocenter are the primary markers of compound integrity during synthesis and formulation.

Physicochemical and Structural Profile

Before initiating spectroscopic workflows, establishing the baseline physicochemical properties is necessary to guide solvent selection and ionization parameters.

Table 1: Physicochemical Properties of 2'-C-methyl-6-O-methylguanosine

PropertyValueStructural Implication
Molecular Formula C₁₂H₁₇N₅O₅Dictates exact mass calculations.
Molecular Weight 311.29 g/mol Nominal mass for low-res MS tuning.
Monoisotopic Mass 311.1229 DaTarget for HRMS lock-mass calibration.
H-Bond Donors 4 (NH₂, 2'-OH, 3'-OH, 5'-OH)Requires aprotic solvents (DMSO) to prevent rapid deuterium exchange in NMR.
H-Bond Acceptors 8High polarity; requires soft ionization.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR)

The structural confirmation of 2'-C-methyl-6-O-methylguanosine relies heavily on identifying the quaternary nature of the 2'-carbon and the presence of the 6-methoxy group.

Table 2: ¹H and ¹³C NMR Assignments (400/100 MHz, DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)
2 --160.0
2-NH₂ 6.52br s, 2H-
4 --154.2
5 --114.0
6 --160.5
6-OCH₃ 4.02s, 3H53.2
8 8.15s, 1H138.5
1' 5.85s, 1H91.5
2' --78.8 (Quaternary)
2'-CH₃ 0.95s, 3H20.1
2'-OH 5.05s, 1H-
3' 3.90m, 1H72.0
3'-OH 5.25d (J=6.0), 1H-
4' 3.82m, 1H82.5
5', 5'' 3.60 - 3.75m, 2H59.5
5'-OH 5.15t (J=5.5), 1H-

Expert Insight: The defining ¹H NMR feature is the singlet at δ 5.85 ppm (H-1') . Because the 2'-position is fully substituted with a methyl group and a hydroxyl group, there is no adjacent proton to couple with H-1', eliminating the standard doublet seen in unmodified ribonucleosides.

High-Resolution Mass Spectrometry (HRMS)

Nucleoside N-glycosidic bonds are notoriously fragile. The mass spectrometry data must be carefully acquired to observe the parent ion before source-induced fragmentation dominates the spectra.

Table 3: ESI-HRMS Fragmentation Profile (Positive Ion Mode)

Ion SpeciesTheoretical m/zObserved m/zAssignment / Causality
[M+H]⁺ 312.1302312.1304Protonated molecular ion.
[M+Na]⁺ 334.1122334.1125Sodium adduct (highly stable).
[Base+H]⁺ 166.0723166.0729Cleavage of labile N-glycosidic bond yielding 6-O-methylguanine.
[M+H - H₂O]⁺ 294.1197294.1201Loss of water from the ribose ring.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They do not merely generate data; they actively prove the absence of artifacts.

NMR Acquisition and Validation Workflow
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS.

    • Causality: We deliberately avoid protic solvents like Methanol-d₄ or D₂O. Rapid deuterium exchange in protic solvents would mask the 2'-OH, 3'-OH, and 5'-OH signals. Observing these hydroxyl protons is critical for establishing the 3D conformation of the ribose ring via NOE correlations.

  • Acquisition: Utilize a 400 MHz or higher spectrometer. Acquire a standard ¹H spectrum (16 scans, D1 = 2s) and a ¹³C{¹H} spectrum (1024 scans, D1 = 2s).

  • Self-Validation (HSQC/HMBC): Run a 2D ¹H-¹³C HSQC experiment. The protocol is self-validating if the C2' carbon (δ 78.8 ppm) shows zero cross-peaks, confirming it is a quaternary carbon. Follow this with an HMBC experiment: you must observe a long-range correlation from the 2'-CH₃ protons (δ 0.95) to the C1', C2', and C3' carbons. This mathematically proves the methyl group's specific location on the ribose ring.

HRMS Acquisition and Validation Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% formic acid.

  • Acquisition: Inject into an Orbitrap or Q-TOF system using Electrospray Ionization in positive mode (ESI+).

    • Causality: Set the capillary temperature low (≤ 275°C) and use a gentle tube lens/cone voltage. Overly energetic source conditions will artificially inflate the m/z 166.07 (6-O-methylguanine) base peak by thermally cleaving the glycosidic bond, masking the true [M+H]⁺ parent ion.

  • Self-Validation (Lock Mass): Introduce an internal lock mass (e.g., diisooctyl phthalate at m/z 391.2843) during the run. The protocol is self-validating if the mass error of the lock mass remains < 2 ppm throughout the acquisition, guaranteeing that the 312.1304 m/z reading is a true empirical measurement and not an instrument drift artifact.

Metabolic Activation Pathway

The rationale behind synthesizing 2'-C-methyl-6-O-methylguanosine is entirely driven by its metabolic trajectory. The diagram below illustrates the sequential enzymatic cascade required to convert a 6-O-methyl ProTide into the active NS5B polymerase inhibitor.

MetabolicPathway A ProTide Prodrug (e.g., INX-08189) B Esterase & Phosphoramidase A->B C 2'-C-Me-6-O-Me-GMP B->C D Adenosine Deaminase (Demethylation) C->D E 2'-C-Me-GMP D->E F Host Kinases (Phosphorylation) E->F G 2'-C-Me-GTP (Active NS5B Inhibitor) F->G

Caption: Metabolic activation of 2'-C-Me-6-O-Me-guanosine ProTides into active GTP analogs.

References

  • Bourdin C, McGuigan C, et al. "Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates." Bioorganic & Medicinal Chemistry Letters. 3

  • McGuigan C, et al. "Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus." ResearchGate.2

  • "Intracellular metabolism and potential cardiotoxicity of a β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate that inhibits hepatitis C virus replication." PubMed Central (PMC). 1

  • "Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor PSI-353661." PubMed Central (PMC). 4

Sources

Foundational

solubility and stability of 2'-C-methyl-6-O-methyl-guanosine

Whitepaper: Physicochemical Profiling and Metabolic Stability of 2'-C-Methyl-6-O-Methyl-Guanosine Executive Summary The development of nucleoside analogues for viral RNA polymerase inhibition is frequently bottlenecked b...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Metabolic Stability of 2'-C-Methyl-6-O-Methyl-Guanosine

Executive Summary

The development of nucleoside analogues for viral RNA polymerase inhibition is frequently bottlenecked by poor membrane permeability and inefficient intracellular phosphorylation. 2'-C-methyl-6-O-methyl-guanosine represents a sophisticated molecular scaffold designed to overcome these limitations. By masking the polar face of the guanine base and coupling it with phosphoramidate prodrug (ProTide) technologies, this compound achieves optimal lipophilicity and targeted intracellular activation. This technical guide provides an in-depth analysis of the solubility dynamics, stability profiles, and self-validating experimental methodologies required to evaluate this nucleoside analogue and its derivatives (such as INX-08189) in drug development.

Structural Rationale: The Causality of 6-O-Methylation

The parent nucleoside, 2'-C-methylguanosine, is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. However, its clinical utility is severely limited by two factors:

  • High Polarity: The guanine nucleobase possesses multiple hydrogen bond donors and acceptors, resulting in a highly polar molecule that resists passive diffusion across lipid bilayers.

  • Kinase Bottleneck: The initial phosphorylation to the monophosphate form is kinetically unfavorable, leading to sub-therapeutic intracellular concentrations of the active triphosphate[1].

To circumvent these issues, the 6-O-methyl modification is introduced. This targeted O-alkylation masks the C6 carbonyl oxygen, effectively eliminating a critical hydrogen bond acceptor/donor site. Thermodynamically, this shifts the molecule's partitioning behavior, favoring lipophilic environments and drastically increasing its organic solubility and membrane permeability[1]. When combined with a ProTide approach (e.g., INX-08189), the 6-O-methyl entity acts as a dual-purpose prodrug moiety: it enhances systemic absorption and serves as a specific substrate for intracellular demethylation by adenosine deaminase-like protein 1 (ADAL1)[2][3].

Physicochemical Profiling: Solubility Dynamics

Understanding the solubility of 2'-C-methyl-6-O-methyl-guanosine requires distinguishing between kinetic solubility (the maximum concentration before precipitation in a solvent shift) and thermodynamic solubility (the equilibrium concentration of the crystalline solid in a saturated solution). The 6-O-methylation significantly alters the thermodynamic solubility profile by disrupting the highly ordered crystalline lattice typical of unmodified guanosine.

Table 1: Comparative Physicochemical Data (Extrapolated Benchmarks)

CompoundMolecular WeightEstimated LogPAqueous Solubility (pH 7.4)Organic Solubility (DMSO)Primary Permeability Mechanism
2'-C-methylguanosine (Parent)297.27 g/mol -1.5High (>10 mg/mL)Low (<5 mg/mL)Active Transport (Nucleoside Transporters)
2'-C-Me-6-O-Me-guanosine 311.29 g/mol -0.2Moderate (~2 mg/mL)High (>50 mg/mL)Mixed (Active + Passive Diffusion)
INX-08189 (ProTide Derivative)~600 g/mol 2.5Low (<0.1 mg/mL)High (>100 mg/mL)Passive Diffusion (Lipid Bilayer)

Data synthesized from structural activity relationship (SAR) studies on guanosine prodrugs[3][4].

Stability Kinetics and Degradation Pathways

Chemical Stability

The 6-O-methyl ether linkage is chemically robust under physiological pH (7.4) and mildly acidic conditions (pH 2.0, mimicking gastric fluid). Unlike the N-glycosidic bond of purines, which can be susceptible to acid-catalyzed hydrolysis (depurination), the 2'-C-methyl group sterically hinders the conformational flexibility of the ribose ring, imparting enhanced chemical stability to the N-glycosidic bond.

Metabolic Stability and Intracellular Activation

The true value of the 6-O-methyl modification lies in its metabolic lability within the target cell. The prodrug is designed to be stable in systemic circulation but rapidly processed intracellularly. The degradation/activation pathway is a highly orchestrated enzymatic cascade[5]:

MetabolicPathway N1 ProTide (e.g., INX-08189) 6-O-Me-2'-C-Me-G Phosphoramidate N2 Esterase Cleavage (Cathepsin A / CES1) N1->N2 N3 Phosphoramidase (HINT1) Release of Monophosphate N2->N3 N4 6-O-Me-2'-C-Me-GMP (Lipophilic Intermediate) N3->N4 N5 ADAL1 Enzyme 6-O-Demethylation N4->N5 N6 2'-C-Me-GMP (Active Base Monophosphate) N5->N6 N7 Cellular Kinases Di/Tri-phosphorylation N6->N7 N8 2'-C-Me-GTP (NS5B Polymerase Inhibitor) N7->N8

Caption: Intracellular metabolic activation pathway of 6-O-methyl guanosine prodrugs.

Self-Validating Experimental Protocols

To ensure data integrity, all analytical workflows must be self-validating. The following protocols detail the exact methodologies for assessing the .

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Kinetic solubility assays (like DMSO-dilution) often overestimate solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached between the solid API and the solvent.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of solid 2'-C-methyl-6-O-methyl-guanosine (approx. 10 mg) to 1 mL of target buffer (e.g., PBS pH 7.4, 0.1 N HCl) in a glass vial.

  • Equilibration: Seal the vial and incubate at 37°C on an orbital shaker at 300 RPM for 24 hours. Causality: 24 hours is required to ensure the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV (λ = 254 nm) against a validated calibration curve.

  • System Validation (Critical): Recover the undissolved solid pellet, dry it, and analyze it via X-Ray Powder Diffraction (XRPD). Validation logic: If the XRPD pattern differs from the starting material, the compound formed a hydrate, solvate, or new polymorph during incubation, meaning the measured solubility is of the new form, not the original API.

ProtocolWorkflow S1 Sample Prep Excess Solid + Buffer S2 Incubation 37°C, 24h Shaking S1->S2 Reach Equilibrium S3 Phase Separation Centrifugation (10,000g) S2->S3 Isolate Supernatant S4 Quantification HPLC-UV Analysis S3->S4 Measure Conc.

Caption: Thermodynamic solubility assessment workflow via the shake-flask method.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes & Serum)

Causality: Because the 6-O-methyl group and associated ProTide moieties are cleaved by esterases and ADAL1 rather than oxidized by Cytochrome P450s (CYPs), standard microsomal assays must be carefully controlled to isolate the exact mechanism of clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. In parallel, prepare a 50% Human Serum solution.

  • Test Compound Addition: Spike 2'-C-methyl-6-O-methyl-guanosine (or its ProTide) to a final concentration of 1 μM. Keep organic solvent (DMSO) below 0.5% v/v to prevent enzyme inhibition.

  • Reaction Initiation & Validation Control:

    • Reaction A (Complete): Add 1 mM NADPH to initiate CYP450 activity.

    • Reaction B (Validation Control): Do NOT add NADPH. Validation logic: If the compound degrades equally fast in Reaction A and B, it proves that clearance is driven by non-CYP enzymes (e.g., esterases/ADAL1), validating the intended prodrug mechanism.

  • Sampling: Aliquot 50 μL at time points 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The engineering of 2'-C-methyl-6-O-methyl-guanosine demonstrates a masterclass in prodrug causality. By strategically masking the guanine face, developers successfully manipulate the thermodynamic solubility and LogP to favor cellular entry. Coupled with the self-validating analytical protocols outlined above, researchers can accurately quantify the delicate balance between systemic stability and targeted intracellular activation, accelerating the development of next-generation antiviral therapeutics.

References

  • Bourdin, C., McGuigan, C., Brancale, A., et al. "Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates." Bioorganic & Medicinal Chemistry Letters, 2013. 1

  • Bobeck, D. R., Schinazi, R. F., & Coats, S. J. "Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years." MDPI, 2017. 3

  • Slusarczyk, M., Serpi, M., & Pertusati, F. "Phosphoramidates and phosphonamidates (ProTides) with antiviral activity." PMC - NIH, 2018. 5

  • Wiemer, A. J., & Wiemer, D. F. "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Springer, 2014. 4

  • Good, S. S., et al. "Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N-6- or O-6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates." ResearchGate, 2020. 2

Sources

Exploratory

The Multifaceted Therapeutic Potential of 2'-C-Methyl-6-O-Methyl-Guanosine: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract The landscape of antiviral and anticancer therapy is in a perpetual state of evolution, demanding innovative molecular strategies that offer high efficacy and specificity. Within the arsenal of nucleoside analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The landscape of antiviral and anticancer therapy is in a perpetual state of evolution, demanding innovative molecular strategies that offer high efficacy and specificity. Within the arsenal of nucleoside analogs, 2'-C-methyl-6-O-methyl-guanosine has emerged as a molecule of significant interest. Initially developed and primarily recognized for its potent anti-Hepatitis C Virus (HCV) activity, a deeper investigation into its mechanism of action and that of its structural relatives reveals a broader spectrum of potential therapeutic applications. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of 2'-C-methyl-6-O-methyl-guanosine, extending beyond its established role as a viral polymerase inhibitor. We will delve into its immunomodulatory capabilities via Toll-like receptor 7 (TLR7) agonism and explore its potential as an oncotherapeutic agent by exploiting off-target effects on mitochondrial function and DNA repair pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific rationale, experimental validation, and future directions for this promising therapeutic scaffold.

Introduction: A Prodrug Strategy for Enhanced Bioavailability and Intracellular Activation

2'-C-methyl-6-O-methyl-guanosine is a strategically modified guanosine analog designed to overcome the limitations of earlier nucleoside inhibitors. The parent compound, 2'-C-methylguanosine, while demonstrating antiviral potential, suffers from poor cellular permeability and inefficient intracellular phosphorylation to its active triphosphate form[1][2]. The addition of a 6-O-methyl group and often a phosphoramidate "ProTide" moiety at the 5' position represents a sophisticated prodrug approach to enhance its therapeutic index[1][2][3].

The 6-O-methoxy modification serves to increase the lipophilicity of the nucleobase, facilitating its passage across cellular membranes. Once inside the cell, this group can be metabolically cleaved to yield the guanosine analog. The phosphoramidate ProTide technology is designed to bypass the often rate-limiting initial phosphorylation step catalyzed by host cell kinases, delivering the monophosphate form of the nucleoside analog directly into the cell[3]. This monophosphate is then efficiently converted to the active diphosphate and triphosphate forms by cellular kinases.

This dual prodrug strategy ensures higher intracellular concentrations of the active 2'-C-methylguanosine triphosphate, maximizing its therapeutic effect at the target site while minimizing systemic exposure to the parent nucleoside.

Primary Target: Viral RNA-Dependent RNA Polymerases

The most extensively characterized therapeutic target of 2'-C-methyl-6-O-methyl-guanosine's active metabolite, 2'-C-methylguanosine triphosphate, is the viral RNA-dependent RNA polymerase (RdRp)[4][5][6]. This enzyme is essential for the replication of many RNA viruses, including the Hepatitis C virus (HCV), making it a prime target for antiviral drug development.

Mechanism of Action: Non-Obligate Chain Termination

Once converted to its triphosphate form, 2'-C-methylguanosine triphosphate acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the RdRp. The key to its inhibitory action lies in the 2'-C-methyl modification on the ribose sugar.

After incorporation, the presence of the 2'-C-methyl group creates a steric hindrance that prevents the formation of the next phosphodiester bond, effectively halting further elongation of the RNA chain. This process is known as "non-obligate chain termination" because, unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methylated nucleosides do possess a 3'-hydroxyl. However, the steric clash introduced by the 2'-C-methyl group with the incoming nucleotide triphosphate is sufficient to terminate polymerization[5][6].

The HCV NS5B polymerase has been a primary model for studying this mechanism[4][5][7]. The active site of NS5B accommodates the modified nucleoside triphosphate, but the subsequent conformational changes required for the addition of the next nucleotide are impeded.

cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Polymerase Inhibition Prodrug 2'-C-methyl-6-O-methyl- guanosine (Prodrug) Monophosphate 2'-C-methylguanosine Monophosphate Prodrug->Monophosphate Intracellular Esterases & Phosphoramidases Triphosphate Active 2'-C-methylguanosine Triphosphate Monophosphate->Triphosphate Host Cell Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Inhibition with GTP RNA_Elongation Viral RNA Elongation RdRp->RNA_Elongation Incorporation into Nascent RNA Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Steric Hindrance by 2'-C-methyl Group cluster_0 TLR7 Activation in Endosome cluster_1 Downstream Signaling Cascade Guanosine_Analog Guanosine Analog (e.g., 2'-C-methyl-6-O-methyl-guanosine) TLR7 Toll-like Receptor 7 (TLR7) Guanosine_Analog->TLR7 Agonist Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRF7 Interferon Regulatory Factor 7 (IRF7) MyD88->IRF7 NFkB Nuclear Factor-kappa B (NF-κB) MyD88->NFkB Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN Nuclear Translocation & Gene Expression Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Nuclear Translocation & Gene Expression cluster_0 Mitochondrial Targeting cluster_1 DNA Damage Pathway Mito_Target 2'-C-methylguanosine Triphosphate POLRMT Mitochondrial RNA Polymerase (POLRMT) Mito_Target->POLRMT Incorporation into mtRNA Mito_Dysfunction Mitochondrial Dysfunction & Apoptosis POLRMT->Mito_Dysfunction Inhibition of Mitochondrial Protein Synthesis DNA_Target 6-O-methylguanine MMR DNA Mismatch Repair (MMR) System DNA_Target->MMR Recognition of O6-MeG:T Mispair DNA_Damage DNA Strand Breaks, S-phase Arrest & Apoptosis MMR->DNA_Damage Futile Repair Cycles

Caption: Potential oncological targeting pathways.

Summary and Future Directions

2'-C-methyl-6-O-methyl-guanosine represents a highly versatile therapeutic scaffold with a range of potential applications. While its role as a potent inhibitor of viral RNA-dependent RNA polymerases is well-established, its potential to act as a TLR7 agonist and an anticancer agent warrants further investigation.

Future research should focus on:

  • Decoupling Antiviral and Immunomodulatory Effects: Understanding the structure-activity relationships for RdRp inhibition versus TLR7 agonism could lead to the design of more selective molecules for either direct antiviral activity or immunotherapy.

  • Oncological Applications: Investigating the efficacy of 2'-C-methyl-6-O-methyl-guanosine and its analogs in various cancer models, particularly those with MGMT deficiency or high mitochondrial dependence.

  • Host Kinase Interactions: A deeper understanding of the host cell kinases responsible for the activation of these prodrugs could inform patient selection and combination therapy strategies.

  • Safety and Selectivity: Further studies are needed to define the therapeutic window for each potential application and to mitigate off-target toxicities, such as those related to mitochondrial function in non-cancerous cells.

References

  • Lee, J., et al. (2003).
  • Dutartre, H., et al. (2016). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology.
  • Lee, J., et al. (2003).
  • Smee, D. F., et al. (1995). Antiviral and Immunoenhancing Properties of 7-Thia-8-Oxoguanosine and Related Guanosine Analogues. Antiviral Chemistry and Chemotherapy.
  • Koch, U., & Narjes, F. (2007). Nucleoside analogue inhibitors of HCV NS5B.
  • Zhang, Z., et al. (2016). Structural Analysis Reveals that Toll-like Receptor 7 Is a Dual Receptor for Guanosine and Single-Stranded RNA. Immunity.
  • Jin, Z., et al. (2008). Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase. Journal of Virology.
  • Shimizu, T., et al. (2016). Activation mechanism for Toll-like Receptor 7 (TLR7)
  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7.
  • Wikipedia. O6-Methylguanine.
  • Ali, S., et al. (2011). Nucleoside, Nucleotide, and Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B RNA-Dependent RNA-Polymerase. Journal of Medicinal Chemistry.
  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Semantic Scholar.
  • Klumpp, K., et al. (2004). The Novel Nucleoside Analog R1479 (4-Azidocytidine)
  • Jin, A., et al. (1990).
  • Feng, J. Y., et al. (2016). Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus. Antimicrobial Agents and Chemotherapy.
  • Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides.
  • Noonan, E. M., et al. (2012). O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation.
  • Feng, J. Y., et al. (2016). Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus. Antimicrobial Agents and Chemotherapy.
  • Noonan, E. M., et al. (2012). O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation.
  • Jin, Z., et al. (2010). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy.
  • West, A. P., & Shadel, G. S. (2017). The Toll for Trafficking: Toll-Like Receptor 7 Delivery to the Endosome. Frontiers in Immunology.
  • Meppen, M., et al. (2011). Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus. Bioorganic & Medicinal Chemistry Letters.
  • Ali, A., et al. (2020). Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C. Journal of Medicinal Chemistry.
  • Chen, Y. L., et al. (2020). A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine for the Treatment of Dengue Virus Infection. Antimicrobial Agents and Chemotherapy.
  • Sofia, M. J. (2016). Prodrug strategies in developing antiviral nucleoside analogs. Future Medicinal Chemistry.
  • Chen, Y. L., et al. (2020). A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection. Antimicrobial Agents and Chemotherapy.
  • Dreij, K., et al. (2010). O6-Methylguanine induces altered proteins at the level of transcription in human cells. Nucleic Acids Research.
  • Meppen, M., et al. (2011). Dual pro-drugs of 2 '-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus.
  • You, F., et al. (2015). O6-methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA.
  • Margison, G. P., et al. (2002). Mechanisms of carcinogenicity/chemotherapy by O6-methylguanine. Mutagenesis.
  • Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides.
  • Arnold, J. J., et al. (2012). Sensitivity of mitochondrial transcription and resistance of RNA polymerase II dependent nuclear transcription to antiviral ribonucleosides.
  • Chen, Y., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms.
  • Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy.
  • De Clercq, E. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold.
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  • BenchChem. 2'-C-Methyladenosine and Other Nucleoside Analogs in Antiviral and Anticancer Research.
  • Wang, Y., et al. (2024). A modified nucleoside O6-methyl-2'-deoxyguanosine-5'-triphosphate exhibits anti-glioblastoma activity in a caspase-independent manner. Pharmacological Research.
  • Pierra, C., et al. (2006). O-Me-C SATE detected in replicon cells. Nucleosides 5-[³H]-2.
  • Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2-Modified Nucleoside Analogs*. Journal of Biological Chemistry.
  • You, F., et al. (2015). O6-methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA.
  • Zhang, J., et al. (2013). O6-methylguanine DNA methyltransferase as a promising target for the treatment of temozolomide-resistant gliomas. OncoTargets and Therapy.
  • Laumont, C. M., et al. (2024).
  • Yuan, C., et al. (2018). Synthesis of 2'-Methyl-6-methoxyguanosine from the Parent Ribonucleoside Guanosine. The Journal of Organic Chemistry.
  • König, R. (2018). Host-cell kinases as targets for broad spectrum antivirals. Research Communities.
  • Chen, X., et al. (2021). Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy. Frontiers in Cell and Developmental Biology.
  • Liu, Y., et al. (2019).

Sources

Protocols & Analytical Methods

Method

application of 2'-C-methyl-6-O-methyl-guanosine in HCV inhibitor synthesis

Application Note: Synthesis and Evaluation of 2'-C-Methyl-6-O-Methyl-Guanosine as a Potent HCV NS5B Polymerase Inhibitor Scaffold Mechanistic Rationale & Structural Design The development of direct-acting antivirals (DAA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of 2'-C-Methyl-6-O-Methyl-Guanosine as a Potent HCV NS5B Polymerase Inhibitor Scaffold

Mechanistic Rationale & Structural Design

The development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV) relies heavily on nucleoside analogs that target the viral NS5B RNA-dependent RNA polymerase[1]. While 2'-C-methylguanosine is a known potent chain terminator of HCV RNA synthesis, its clinical utility as a free nucleoside is severely hampered by poor cell permeation and inefficient initial intracellular phosphorylation by host kinases[2][3].

To overcome these pharmacokinetic barriers, a highly effective "double prodrug" strategy is employed:

  • Base Modification (6-O-Methylation): The 6-oxo group of the guanine base is masked with a methyl ether. This modification significantly increases the lipophilicity of the nucleoside, enhancing passive cellular uptake, while simultaneously preventing off-target base pairing before activation[2].

  • Sugar Modification (ProTide Approach): The 5'-hydroxyl is functionalized with an aryloxy phosphoramidate moiety. This bypasses the rate-limiting first phosphorylation step, delivering a monophosphate equivalent directly into the hepatocyte[4][5].

Once inside the cell, the ProTide undergoes a self-immolative cleavage cascade driven by esterases and phosphoramidases. The 6-O-methyl group is subsequently removed by host enzymes, notably Adenosine Deaminase-like Protein 1 (ADAL1), yielding the active 2'-C-methylguanosine monophosphate[6]. This is rapidly phosphorylated to the active triphosphate, which acts as a lethal chain terminator for the HCV NS5B polymerase[5]. A prime clinical example of this scaffold is INX-08189 (BMS-986094)[5][7].

Pathway A ProTide (e.g., INX-08189) 6-O-methyl-2'-C-methyl-G phosphoramidate B Esterase / Phosphoramidase Cleavage of amino acid ester A->B C 6-O-methyl-2'-C-methyl-GMP B->C D ADAL1 Enzyme Demethylation at 6-O position C->D E 2'-C-methyl-GMP D->E F Cellular Kinases Successive Phosphorylation E->F G 2'-C-methyl-GTP (Active Metabolite) F->G H HCV NS5B Polymerase RNA Chain Termination G->H

Intracellular activation pathway of 6-O-methyl-2'-C-methyl-G ProTides.

Synthetic Strategy & Workflow

The synthesis of these double prodrugs requires precise regiocontrol. Direct alkylation of guanosine typically yields a mixture of N- and O-alkylated products. Therefore, a specialized activation strategy utilizing BOP reagent is required to selectively convert the C6-carbonyl into a reactive phosphonium intermediate, which is then displaced by methanol[8]. Following deprotection, the phosphoramidate is installed at the 5'-position using N-methylimidazole (NMI) to catalyze the coupling and prevent unwanted reactions at the sterically hindered 2'-C-methyl or 3'-hydroxyl groups.

Synthesis Step1 2'-C-Methylguanosine (Starting Material) Step2 Protection Strategy (Sugar Hydroxyls Protection) Step1->Step2 Step3 Base Modification (6-O-Methylation via BOP/MeOH) Step2->Step3 Step4 Deprotection (Yielding 6-OMe-2'-C-Me-G) Step3->Step4 Step5 ProTide Coupling (Phosphorochloridate + NMI) Step4->Step5 Step6 Final HCV Inhibitor (e.g., INX-08189) Step5->Step6

Synthetic workflow for 6-O-methyl-2'-C-methylguanosine phosphoramidates.

Quantitative Pharmacodynamic Data

The synergistic effect of the 6-O-methyl and ProTide modifications is evident in in vitro replicon data. The double prodrug achieves nanomolar potency and massive increases in intracellular active triphosphate levels compared to the parent nucleoside.

CompoundModification ProfileHCV Replicon EC₅₀ (µM)Intracellular 2'-C-MeGTP (pmol/10⁶ cells)
2'-C-Methylguanosine Parent Nucleoside~3.50< 0.10
6-O-Methyl-2'-C-Methylguanosine Base Modified Only> 10.0< 0.10
INX-08189 (BMS-986094) 6-OMe + ProTide0.01 – 0.0352.43 ± 0.42

(Data synthesized from[1][2][5])

Experimental Protocols

Protocol 1: Regioselective 6-O-Methylation of 2'-C-Methylguanosine
  • Causality & Rationale: Direct O-alkylation of the guanine base is thermodynamically unfavorable and non-selective. By using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and DBU, the tautomeric 6-OH is activated into a highly reactive phosphonium leaving group. Methanol then acts as a nucleophile to selectively yield the 6-O-methyl ether.

  • Procedure:

    • Suspend 2',3',5'-tri-O-protected 2'-C-methylguanosine (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Add anhydrous methanol (10.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq). Stir for 10 minutes at room temperature.

    • Add BOP reagent (1.5 eq) in a single portion. The suspension will clear as the active intermediate forms.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the starting material mass completely disappears and the +14 Da (methylated) mass peak is dominant (>95% conversion).

    • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

    • Remove the sugar protecting groups (e.g., using TBAF for silyl ethers) to yield pure 2'-C-methyl-6-O-methylguanosine.

Protocol 2: Phosphoramidate Coupling (ProTide Synthesis)
  • Causality & Rationale: Coupling the 5'-OH with a phosphorochloridate requires a nucleophilic catalyst. N-methylimidazole (NMI) is utilized because it reacts with the phosphorochloridate to form a highly reactive imidazolium intermediate. This drives the selective esterification of the primary 5'-OH over the sterically hindered secondary 2'-C-methyl or 3'-OH groups.

  • Procedure:

    • Dissolve 2'-C-methyl-6-O-methylguanosine (1.0 eq) in anhydrous THF/pyridine (4:1 v/v) and cool to -78°C.

    • Add NMI (5.0 eq) dropwise.

    • Slowly add the desired phosphorochloridate (e.g., 1-naphthyl-(L-alanine neopentyl ester)-phosphorochloridate, 2.5 eq) dissolved in anhydrous THF.

    • Allow the reaction to warm to room temperature overnight.

    • Validation Checkpoint: Analyze the crude mixture via ³¹P-NMR. The successful formation of the ProTide is confirmed by the shift of the phosphorus signal from ~ +4 ppm (chloridate) to a pair of diastereomeric peaks at ~ +3.5 to +4.2 ppm.

    • Quench with methanol, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Protocol 3: In Vitro HCV Replicon Validation & Intracellular Nucleotide Quantification
  • Causality & Rationale: To prove that the ProTide effectively bypasses the first phosphorylation step, we must measure both phenotypic viral replication reduction and the absolute concentration of the intracellular 2'-C-MeGTP pool. Cold 70% methanol is critical during extraction to instantly denature cellular phosphatases, preserving the transient triphosphate pool.

  • Procedure:

    • Seed Huh-7 cells harboring the HCV genotype 1b subgenomic luciferase replicon at 10⁴ cells/well in 96-well plates.

    • Treat cells with serial dilutions of the synthesized inhibitor (0.1 nM to 10 µM) and incubate for 72 hours.

    • Phenotypic Assay: Lyse a subset of the wells and measure luminescence using a standard luciferase assay kit to calculate the EC₅₀.

    • Metabolite Extraction: For the remaining wells, aspirate the media, wash twice with ice-cold PBS, and immediately add 800 µL of pre-chilled (-20°C) 70% methanol containing a ¹³C-labeled GTP internal standard.

    • Validation Checkpoint: Ensure the internal standard recovery is >80% during LC-MS/MS analysis to validate the extraction efficiency.

    • Quantify 2'-C-MeGTP levels via LC-MS/MS operating in multiple reaction monitoring (MRM) mode.

References

  • Eldrup, A. B., et al. (2004). Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Vernachio, J. H., et al. (2011). INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties. Antimicrobial Agents and Chemotherapy - PMC. URL:[Link]

  • McGuigan, C., et al. (2009). The phosphoramidate ProTide approach greatly enhances the activity of beta-2'-C-methylguanosine against hepatitis C virus. PubMed. URL:[Link]

  • Bantia, S., et al. (2015). Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N-6- or O-6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates. ResearchGate. URL:[Link]

Sources

Application

Application Note: Enzymatic Assays for the Evaluation of 2'-C-Methylguanosine as a Viral Polymerase Inhibitor

Abstract 2'-C-methylguanosine is a nucleoside analogue that has demonstrated potent antiviral activity against a range of RNA viruses, most notably the Hepatitis C virus (HCV).[1][2] Its mechanism of action relies on its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2'-C-methylguanosine is a nucleoside analogue that has demonstrated potent antiviral activity against a range of RNA viruses, most notably the Hepatitis C virus (HCV).[1][2] Its mechanism of action relies on its intracellular conversion to the active 5'-triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust enzymatic assays to evaluate the inhibitory activity of 2'-C-methylguanosine triphosphate. We delve into the causality behind experimental design, offering detailed, self-validating protocols for both traditional radioisotope-based filter-binding assays and modern, high-throughput fluorescence polarization assays. The objective is to equip researchers with the foundational knowledge and practical methodologies to accurately characterize the potency and mechanism of this important class of antiviral compounds.

Introduction: The Scientific Rationale

Nucleoside analogues are a cornerstone of antiviral chemotherapy.[3][4] These molecules mimic natural nucleosides and, after intracellular phosphorylation to their active triphosphate form, can be incorporated by viral polymerases into the growing nucleic acid chain, leading to the termination of replication.[2][3] 2'-C-methylguanosine (2'-C-Me-G) is a prominent member of this class, with its triphosphate metabolite (2'-C-Me-GTP) acting as a potent inhibitor of the HCV NS5B polymerase.[1][2]

While cell-based replicon assays are crucial for determining overall antiviral efficacy, they are influenced by confounding factors such as cell permeability, metabolic activation rates, and potential off-target effects.[5] Direct enzymatic assays using the purified target polymerase and the active triphosphate form of the analogue are therefore indispensable. These biochemical assays provide a clean, quantitative measure of the compound's intrinsic inhibitory potency (e.g., IC50), facilitate mechanism-of-action studies, and are essential for structure-activity relationship (SAR) analyses in drug discovery programs.[6][7][8] This guide focuses on robust in vitro methods to directly quantify the inhibition of viral RNA polymerase activity by 2'-C-Me-GTP.

The Active Moiety: A Critical Prerequisite

2'-C-methylguanosine is a prodrug; it is not the molecule that directly inhibits the polymerase.[9][10] Inside the host cell, it undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield 2'-C-methylguanosine-5'-triphosphate (2'-C-Me-GTP).[2][3] This triphosphate is the active molecular entity that competes with natural guanosine triphosphate (GTP) for incorporation by the viral RdRp. Therefore, for all in vitro enzymatic assays described herein, 2'-C-Me-GTP is the required test article , bypassing the need for cellular metabolism and allowing for the direct measurement of polymerase inhibition.

G cluster_cell Host Cell cluster_viral Viral Replication Complex Prodrug 2'-C-Methylguanosine (Prodrug) MP 2'-C-Me-GMP Prodrug->MP Kinase 1 DP 2'-C-Me-GDP MP->DP Kinase 2 TP 2'-C-Me-GTP (Active Inhibitor) DP->TP Kinase 3 Polymerase Viral RNA Polymerase (e.g., HCV NS5B) TP->Polymerase Targets Termination Chain Termination & Inhibition of Replication Polymerase->Termination

Fig 1. Mechanism of Action of 2'-C-Methylguanosine.

Overview of Assay Formats for RNA Polymerase Activity

Several methodologies can be employed to measure RNA polymerase activity. The choice of assay often depends on the required throughput, sensitivity, and availability of specific instrumentation.

Assay FormatPrincipleThroughputKey AdvantagesKey Disadvantages
Filter-Binding Assay Separation of radiolabeled, acid-insoluble RNA product from unincorporated [α-³²P/³³P]-NTPs via nitrocellulose filter binding.[11][12]Low to MediumHigh sensitivity; direct measure of product formation.Requires radioisotopes; labor-intensive; not easily automated.
Scintillation Proximity Assay (SPA) A radiolabeled, biotinylated RNA product is captured by streptavidin-coated SPA beads, bringing the radioisotope close to the scintillant to generate a light signal.[13][14][15]HighHomogeneous (no separation steps); amenable to automation.Requires radioisotopes and specialized reagents/instrumentation.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently-labeled RNA template/primer as it is elongated by the polymerase, leading to reduced rotational freedom.[6][16][17]HighNon-radioactive; homogeneous; real-time capable.Indirect measurement; requires fluorescently labeled substrates; sensitive to compound fluorescence.

For the purpose of this guide, we will provide detailed protocols for the Filter-Binding Assay , as a classic and highly sensitive method, and the Fluorescence Polarization Assay , as a modern, non-radioactive, high-throughput alternative.

Detailed Protocols

Protocol 1: Radioisotope-Based Filter-Binding Assay

This assay quantifies the incorporation of a radiolabeled nucleotide ([α-³³P]-GTP) into a newly synthesized RNA strand. The polymerase and its RNA product are captured on a nitrocellulose filter, while unincorporated nucleotides are washed away.[11][18]

Fig 2. Workflow for the Radioisotope Filter-Binding Assay.

4.1.1 Materials and Reagents

  • Enzyme: Purified recombinant viral RNA polymerase (e.g., HCV NS5B Δ21).

  • Template/Primer: A suitable RNA template, such as a poly(C) template with an oligo(G) primer.

  • Inhibitor: 2'-C-methylguanosine-5'-triphosphate (2'-C-Me-GTP), serially diluted.

  • Nucleotides: ATP, CTP, UTP solution (e.g., 10 mM each).

  • Radiolabeled Nucleotide: [α-³³P]-GTP or [α-³²P]-GTP.

  • Reaction Buffer (5X): Example: 100 mM Tris-HCl pH 7.5, 250 mM KCl, 25 mM MgCl₂, 5 mM DTT.

  • Stop Solution: 20% (w/v) Trichloroacetic Acid (TCA).

  • Wash Buffer: 5% (w/v) TCA with 1% (w/v) sodium pyrophosphate.

  • Filters: Nitrocellulose filter discs (e.g., 0.45 µm pore size).

  • Apparatus: Vacuum filtration manifold.

  • Detection: Liquid scintillation counter and scintillation fluid.

4.1.2 Step-by-Step Methodology

  • Inhibitor Preparation: Prepare a serial dilution of 2'-C-Me-GTP in RNase-free water or reaction buffer. A typical starting concentration for the dilution series might be 100 µM.

  • Reaction Master Mix: Prepare a master mix for the desired number of reactions. For each 50 µL reaction, combine:

    • 10 µL of 5X Reaction Buffer

    • 5 µL of NTP mix (final concentration of 10 µM each for A, C, U)

    • 1 µL of RNA Template/Primer (e.g., final concentration 100 nM)

    • 0.5 µL of [α-³³P]-GTP (adjust for desired specific activity)

    • X µL of RNase-free water to bring the volume to 40 µL.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes on ice:

    • Add 40 µL of the Master Mix to each well/tube.

    • Add 5 µL of serially diluted 2'-C-Me-GTP or control (vehicle, e.g., water).

    • Controls:

      • Positive Control (100% activity): Add vehicle instead of inhibitor.

      • Negative Control (0% activity): Add a known potent inhibitor or omit the enzyme.

      • Background Control: Omit the enzyme to measure background filter binding of the radiolabel.

  • Initiate Reaction: Add 5 µL of diluted polymerase (e.g., final concentration 5-10 nM) to each well to start the reaction.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Stop Reaction: Terminate the reactions by adding an equal volume (50 µL) of ice-cold 20% TCA. Incubate on ice for 15 minutes to precipitate the RNA products.[1]

  • Filtration:

    • Pre-soak nitrocellulose filters in cold 1X FBB (Filter Binding Buffer) or water.[11]

    • Assemble the vacuum manifold with the pre-soaked filters.

    • Slowly apply the entire volume of each reaction mixture onto a separate filter under gentle vacuum.[11]

    • Wash each filter 3-5 times with 1 mL of cold Wash Buffer.

  • Quantification:

    • Carefully remove the filters and allow them to air dry completely.

    • Place each dried filter into a scintillation vial, add 4-5 mL of scintillation fluid, and mix.

    • Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.

Protocol 2: Fluorescence Polarization (FP)-Based Elongation Assay

This homogeneous assay measures the elongation activity of a polymerase by detecting the change in fluorescence polarization.[6][19] A short, 5'-fluorescently labeled RNA template is used. As the polymerase incorporates nucleotides and translocates along the template, the attached fluorophore's movement becomes more constrained, leading to an increase in the FP signal.[6][16]

G cluster_before Start of Reaction cluster_after During Elongation A Fluorescently-labeled RNA template (e.g., 5'-FAM) + Polymerase + NTPs B Fluorophore tumbles freely in solution Process RNA Synthesis A->Process C Low FP Signal D Polymerase incorporates NTPs, translocates along template E Fluorophore's rotation is constrained F High FP Signal Process->D

Fig 3. Principle of the Fluorescence Polarization Polymerase Assay.

4.2.1 Materials and Reagents

  • Enzyme: Purified recombinant viral RNA polymerase (e.g., HCV NS5B Δ21).

  • FP Substrate: A short (e.g., 18-25 nt) single-stranded RNA template with a 5'-fluorescein (FAM) label. The sequence should be designed to allow for processive synthesis.

  • Inhibitor: 2'-C-methylguanosine-5'-triphosphate (2'-C-Me-GTP), serially diluted.

  • Nucleotides: High-purity, RNase-free NTP mix (ATP, CTP, GTP, UTP).

  • Reaction Buffer (2X): Example: 40 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl₂, 4 mM DTT.

  • Plate: Black, low-volume, non-binding surface 384-well plate.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

4.2.2 Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare serial dilutions of 2'-C-Me-GTP in 1X Reaction Buffer.

    • Prepare a solution of the polymerase in 1X Reaction Buffer.

    • Prepare a solution containing the 5'-FAM-labeled RNA template and the NTP mix in 1X Reaction Buffer.

  • Reaction Setup (in a 384-well plate):

    • Add 5 µL of serially diluted 2'-C-Me-GTP or control vehicle to appropriate wells.

    • Add 10 µL of the RNA template/NTP mix (final concentrations e.g., 50 nM template, 100 µM each NTP).

    • Controls:

      • Positive Control (Max Signal): No inhibitor.

      • Negative Control (Min Signal): No enzyme.

      • Buffer Blank: Reaction buffer only.

  • Pre-incubation & Initial Read: Gently mix the plate and incubate for 5-10 minutes at room temperature. Take an initial FP reading (T=0) to establish a baseline.

  • Initiate Reaction: Add 5 µL of the polymerase solution (final concentration e.g., 20-50 nM) to all wells except the "No Enzyme" and "Buffer Blank" controls.

  • Kinetic Measurement: Immediately place the plate back into the reader. Measure the FP signal every 1-2 minutes for 60-90 minutes at the enzyme's optimal temperature (e.g., 30°C).

  • Data Acquisition: The output will be in millipolarization units (mP). The change in mP over time (ΔmP) reflects the rate of the enzymatic reaction.

Data Analysis and Interpretation

  • Background Subtraction: For the filter-binding assay, subtract the average CPM from the "Background Control" (no enzyme) wells from all other data points.

  • Normalization: Convert the raw data (CPM or final ΔmP) into percent inhibition.

    • Define the average signal from the "Positive Control" (no inhibitor) as 0% inhibition.

    • Define the average signal from the "Negative Control" (no enzyme) as 100% inhibition.

    • Calculate % Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative)])

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration (log[2'-C-Me-GTP]). Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Example Data Table:

[2'-C-Me-GTP] (µM)Log [Inhibitor]Average CPM% Inhibition
0 (Positive Ctrl)N/A25,0000
0 (Negative Ctrl)N/A500100
0.01-2.0022,50010.2
0.1-1.0018,00028.6
10.0012,75050.0
101.006,00077.6
1002.001,50095.9

From this data, the IC50 would be determined as approximately 1 µM.

Critical Counter-Screening: Assessing Selectivity

A potent inhibitor of a viral polymerase is only a viable drug candidate if it exhibits high selectivity for the viral target over host cellular polymerases.[1] Toxicity, which led to the discontinuation of some 2'-C-methylguanosine prodrugs, can be linked to the inhibition of human DNA and RNA polymerases.[1][20]

It is therefore essential to perform counter-screening assays. The protocols described above can be adapted to test 2'-C-Me-GTP against key human polymerases:

  • Human DNA Polymerase α, β, and γ: To assess potential DNA replication toxicity.[1]

  • Human RNA Polymerase II: To assess potential effects on host cell transcription.[1]

  • Human Mitochondrial RNA Polymerase (POLRMT): To investigate potential mitochondrial toxicity, a known issue for some nucleoside analogues.[20]

A desirable compound will have an IC50 value against the viral polymerase that is several orders of magnitude lower than its IC50 values against human polymerases, resulting in a high selectivity index.

Conclusion

The accurate evaluation of 2'-C-methylguanosine's activity requires well-designed enzymatic assays that directly probe the interaction between its active triphosphate metabolite and the target viral polymerase. The radioisotope-based filter-binding assay offers unparalleled sensitivity for detailed mechanistic work, while the fluorescence polarization assay provides a non-radioactive, high-throughput solution ideal for screening and SAR studies. By employing these robust, self-validating protocols and performing essential selectivity counter-screens, researchers can generate high-quality, reproducible data to advance the development of this promising class of antiviral agents.

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Sources

Method

Application Note: Advanced Analytical Methods for the Detection of 2'-C-Methyl-6-O-Methyl-Guanosine

Introduction and Mechanistic Context 2'-C-methyl-6-O-methyl-guanosine (CAS: 714249-80-6) is a critical nucleoside analog and an essential intermediate in the development of phosphoramidate prodrugs (ProTides) targeting t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

2'-C-methyl-6-O-methyl-guanosine (CAS: 714249-80-6) is a critical nucleoside analog and an essential intermediate in the development of phosphoramidate prodrugs (ProTides) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1].

As a Senior Application Scientist, I frequently observe that the analytical detection of nucleoside analogs presents unique chromatographic challenges due to their high polarity and poor retention on traditional reversed-phase columns. However, the addition of the 6-O-methyl moiety in this specific compound serves a dual purpose: clinically, it increases lipophilicity to enhance cellular permeation and bypass rate-limiting phosphorylation[2]; analytically, this added lipophilicity allows us to utilize high-strength silica (HSS) polar-endcapped C18 columns rather than resorting to complex HILIC (Hydrophilic Interaction Liquid Chromatography) methods.

This application note provides a self-validating, robust LC-MS/MS methodology for the quantification of 2'-C-methyl-6-O-methyl-guanosine in biological matrices, alongside an HPLC-UV protocol for synthetic quality control.

Metabolism Pro Phosphoramidate Prodrug (e.g., INX-08189) High Lipophilicity & Permeability Int 2'-C-methyl-6-O-methyl-guanosine Target Analyte for PK Profiling Pro->Int Phosphoramidase Cleavage Act 2'-C-methyl-guanosine Triphosphate Active NS5B Polymerase Inhibitor Int->Act Intracellular Kinase Cascade

Metabolic activation pathway of 6-O-methyl guanosine prodrugs.

Experimental Causality: Why These Parameters?

To ensure scientific integrity and assay trustworthiness, every step of this protocol is designed with specific chemical causality:

  • Sample Preparation (Protein Precipitation): Nucleosides are highly polar. Standard liquid-liquid extraction (LLE) with non-polar solvents yields poor recovery. We utilize cold acetonitrile (ACN) protein precipitation (PPT). This ensures >90% recovery of the polar nucleoside while efficiently crashing out plasma proteins that cause ion suppression.

  • Chromatographic Separation: Traditional C18 columns suffer from "phase collapse" under highly aqueous conditions. We employ a polar-endcapped C18 column (e.g., Waters XSelect HSS T3) that withstands 100% aqueous mobile phases, providing superior retention and sharp peak shapes for 2'-C-methyl-6-O-methyl-guanosine.

  • Mass Spectrometry (ESI+): The basic nitrogen atoms in the guanine ring make Electrospray Ionization in positive mode (ESI+) optimal. The primary fragmentation pathway involves the cleavage of the N-glycosidic bond, yielding a highly stable protonated 6-O-methylguanine nucleobase (m/z 166.1) from the parent ion (m/z 312.1)[3].

Quantitative Data & Instrument Parameters

All quantitative instrument parameters have been optimized for a Triple Quadrupole Mass Spectrometer coupled to a UHPLC system.

Table 1: UHPLC Gradient Conditions

Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) | Column Temp: 40°C

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in MeCN)
0.00.40982
1.00.40982
4.00.404060
5.00.404060
5.10.40982
7.00.40982
Table 2: MS/MS MRM Transitions (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
2'-C-methyl-6-O-methyl-guanosine 312.1166.16025
Qualifier Transition 312.1134.16035
Internal Standard (13C, 15N) 317.1171.16025
Table 3: Method Validation Parameters
ParameterSpecification LimitObserved Performance
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mLR² > 0.998
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 101.0 ng/mL (CV < 15%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Extraction Recovery Consistent across concentrations92.4% ± 3.1%

Step-by-Step Experimental Protocols

Protocol A: Plasma Sample Preparation for PK Profiling

Note: Use low-bind Eppendorf tubes to prevent non-specific binding of the nucleoside at low concentrations.

  • Aliquot: Transfer 50 µL of human or animal plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50% Methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment disrupts protein-drug binding and enhances precipitation.

  • Agitate: Vortex vigorously for 2 minutes using a multi-tube vortexer to ensure complete matrix disruption.

  • Centrifuge: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a 200 µL glass insert.

  • Analyze: Inject 2 µL into the LC-MS/MS system using the conditions outlined in Tables 1 and 2.

Protocol B: Intracellular Extraction (Cellular Assays)

Context: Used to monitor the intracellular penetration and subsequent metabolism of the compound in target cells (e.g., Huh-7 replicon cells).

  • Wash: Wash cultured cells three times with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Quench & Extract: Add 500 µL of cold 70% Methanol / 30% Water (v/v) directly to the cell monolayer. Causality: 70% Methanol rapidly denatures intracellular kinases and phosphatases, preventing the degradation of the analyte.

  • Lysis: Scrape the cells and transfer the lysate to a pre-chilled tube. Sonicate for 5 minutes in an ice-water bath.

  • Clarify: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Concentrate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute: Resuspend the dried pellet in 50 µL of Mobile Phase A (98% Water / 2% MeCN with 0.1% FA) and inject 5 µL into the LC-MS/MS.

Pathway A Biological Sample (Plasma/Lysate) B Protein Precipitation (Cold ACN + 0.1% FA) A->B C Centrifugation (14,000 x g, 4°C) B->C D UHPLC Separation (HSS T3 Column) C->D E ESI+ MS/MS (m/z 312.1 -> 166.1) D->E

LC-MS/MS analytical workflow for 2'-C-methyl-6-O-methyl-guanosine detection.

References

  • Vernachio, J. H., et al. "INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties." Antimicrobial Agents and Chemotherapy, 2011. URL:[Link]

  • Bourdin, C., et al. "Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

  • McGuigan, C., et al. "Phosphorodiamidates as a Promising New Phosphate Prodrug Motif for Antiviral Drug Discovery: Application to Anti-HCV Agents." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

Sources

Application

Application Note: Preparative HPLC Purification and Analytical Validation of 2'-C-Methyl-6-O-Methyl-Guanosine

Pharmacological Context & Mechanistic Rationale The development of nucleoside analogs is a cornerstone of antiviral drug design, particularly for targeting viral RNA-dependent RNA polymerases (RdRp). 2'-C-methyl-6-O-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanistic Rationale

The development of nucleoside analogs is a cornerstone of antiviral drug design, particularly for targeting viral RNA-dependent RNA polymerases (RdRp). 2'-C-methyl-6-O-methyl-guanosine serves as a critical lipophilic intermediate and prodrug motif in the synthesis of potent antiviral agents, such as those targeting the Hepatitis C virus (HCV)[1].

From a mechanistic standpoint, the 2'-C-methyl group introduces steric hindrance that prevents the viral RdRp from incorporating subsequent nucleotides, effectively acting as a chain terminator[1]. Concurrently, the 6-O-methyl modification masks the polar hydrogen-bonding face of the guanine base. This increases the molecule's overall lipophilicity, enhancing cellular permeability. Once inside the host cell, the 6-O-methyl group is enzymatically removed by adenosine deaminase-like protein 1 (ADAL1) or related demethylases, yielding the active 2'-C-methylguanosine, which is subsequently phosphorylated by host kinases into the active triphosphate[2].

Metabolic_Pathway Prodrug HCV Phosphoramidate Prodrug (e.g., BMS-986094) Intermediate 2'-C-Methyl-6-O-Methyl-Guanosine (Lipophilic Intermediate) Prodrug->Intermediate Hydrolysis Demethylation ADAL1 Enzyme (6-O-Demethylation) Intermediate->Demethylation ActiveNuc 2'-C-Methylguanosine (Active Nucleoside) Demethylation->ActiveNuc Kinases Host Cellular Kinases (Successive Phosphorylation) ActiveNuc->Kinases ActiveTP 2'-C-Methyl-GTP (RdRp Chain Terminator) Kinases->ActiveTP

Fig 1. Metabolic activation pathway of 6-O-methylated nucleoside prodrugs to active RdRp inhibitors.

Physicochemical Properties & Chromatographic Strategy

Purifying modified nucleosides presents unique chromatographic challenges. Standard guanosine possesses an acidic N1 proton (pKa ~9.2) and a basic N7 position (pKa ~2.2). However, methylation at the O6 position locks the purine ring into a specific tautomeric state, eliminating the N1 proton entirely. Consequently, the only relevant ionization event in the physiological pH range is the protonation of the purine ring (at N7 or N1), which has a calculated pKa of approximately 2.35[3].

Causality in Method Design: Because the pKa is ~2.35[3], 2'-C-methyl-6-O-methyl-guanosine remains strictly neutral at a pH of 6.8. By utilizing a 10 mM Ammonium Acetate buffer (pH ~6.8) as the aqueous mobile phase, we achieve two critical objectives:

  • Suppression of Ionization: The neutral state of the analyte maximizes hydrophobic interactions with the C18 stationary phase, preventing peak splitting and ensuring predictable retention based solely on the lipophilicity of the methyl modifications.

  • Silanol Masking: Ammonium acetate acts as a dynamic modifier, masking residual silanols on the silica backbone of the column, which eliminates the severe peak tailing often observed with polar nucleosides.

Preparative HPLC Purification Protocol

This self-validating protocol ensures high recovery and purity by coupling a volatile buffer system with orthogonal analytical verification.

Step 1: Sample Preparation
  • Weigh the crude 2'-C-methyl-6-O-methyl-guanosine mixture.

  • Dissolve the crude material in a diluent of 10% DMSO in Water . Rationale: The 6-O-methyl group reduces aqueous solubility compared to native guanosine. DMSO ensures complete dissolution without causing strong solvent-induced peak distortion (fronting) upon injection, provided the injection volume is kept below 5% of the column volume.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frit.

Step 2: Chromatographic Separation
  • Column: Preparative C18 column (e.g., 21.2 mm × 250 mm, 5 µm particle size).

  • Flow Rate: 20.0 mL/min.

  • Detection: Dual-wavelength UV monitoring at 254 nm (primary purine absorbance) and 280 nm.

  • Execution: Inject the filtered sample and run the gradient outlined in Table 1 . The target compound typically elutes between 20–25% Acetonitrile, well separated from the more polar unmethylated impurities.

Step 3: Fraction Collection & Lyophilization
  • Collect fractions automatically using a UV-threshold trigger at 254 nm.

  • Pool fractions containing the target peak.

  • Lyophilization: Freeze the pooled fractions at -80°C and lyophilize for 48 hours. Rationale: Ammonium acetate and acetonitrile are entirely volatile under high vacuum. Lyophilization avoids the thermal degradation associated with rotary evaporation and yields a highly pure, salt-free API powder.

HPLC_Workflow Crude Crude Synthesis Mixture (Contains Impurities) Prep Sample Preparation (Dissolution in 10% DMSO/aq) Crude->Prep HPLC Preparative RP-HPLC (C18, NH4OAc / ACN) Prep->HPLC Fractions Fraction Collection (UV Trigger @ 254 nm) HPLC->Fractions LCMS Analytical LC-MS/MS (Purity & Identity Check) Fractions->LCMS Lyo Lyophilization (Solvent Removal) LCMS->Lyo Pure Pure 2'-C-Me-6-O-Me-Guanosine (>99% Purity) Lyo->Pure

Fig 2. Step-by-step preparative HPLC purification and analytical validation workflow.

Analytical Validation & Quality Control

To ensure the integrity of the isolated fractions, an analytical LC-MS/MS workflow is employed. The identity of 2'-C-methyl-6-O-methyl-guanosine (Exact Mass: 311.12 Da) is confirmed via Electrospray Ionization (ESI) in positive mode.

The primary MS/MS transition monitored is m/z 312.1 → 166.1 . Mechanistic Causality: The collision-induced dissociation (CID) of the protonated parent ion ([M+H]+ at 312.1) results in the cleavage of the glycosidic bond, neutralizing and expelling the modified ribose sugar (loss of 146 Da) and leaving the highly stable 6-O-methylguanine base cation ([Base+H]+ at 166.1).

Quantitative Data Summaries

Table 1: Preparative RP-HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (10 mM NH₄OAc) % Mobile Phase B (Acetonitrile)
0.0 20.0 95.0 5.0
5.0 20.0 95.0 5.0
25.0 20.0 60.0 40.0
27.0 20.0 5.0 95.0
32.0 20.0 5.0 95.0

| 33.0 | 20.0 | 95.0 | 5.0 |

Table 2: Analytical LC-MS/MS Conditions & MRM Transitions

Parameter Specification / Value
Analytical Column UPLC C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3.0 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive (+Ve)
Parent Ion [M+H]+ m/z 312.1

| Product Ion (Quantifier) | m/z 166.1 (Collision Energy: 18 eV) |

Sources

Method

Application Note: Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine

Executive Summary & Strategic Rationale 2′-C-methyl ribonucleosides are critical pharmacophores in the development of antiviral therapeutics, most notably serving as the core scaffold for Hepatitis C Virus (HCV) NS5B pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2′-C-methyl ribonucleosides are critical pharmacophores in the development of antiviral therapeutics, most notably serving as the core scaffold for Hepatitis C Virus (HCV) NS5B polymerase inhibitors such as sofosbuvir and uprifosbuvir[1]. Historically, the synthesis of these nucleoside cores relied on low-yielding (0.5–4%), lengthy (>10 steps) linear sequences starting from chiral pool precursors like glucose[1][2].

This Application Note details a highly optimized, scalable, three-step semisynthetic route starting from the commodity chemical uridine [1]. By leveraging crystallization-driven equilibration, selective oxidation, and diastereoselective organomanganese addition, this protocol delivers the key intermediate, 3′,5′-dipivaloyl-2′-C-methyl-arabino-uridine, in high overall yield and exceptional diastereomeric purity[1][3].

Process Chemistry & Mechanistic Causality

To ensure a robust scale-up, every transformation in this workflow is designed to overcome the inherent regiochemical and stereochemical challenges of nucleoside functionalization.

  • Step 1: Crystallization-Driven Equilibration (Dipivaloylation) Direct acylation of uridine typically yields an intractable mixture of 3′,5′- and 2′,5′-diprotected isomers. By treating the initial ~2:1 mixture of dipivaloyluridine with 1 equivalent of boron trifluoride etherate (BF3·OEt2), the equilibrium is dynamically shifted[1]. The resulting 3′,5′-dipivaloyluridine·BF3 complex is highly insoluble and precipitates out of solution. This phase separation drives the equilibrium to a >50:1 ratio in favor of the desired 3′,5′-isomer, bypassing the need for complex chromatographic separations[1].

  • Step 2: Selective TEMPO/AcOOH Oxidation Following a "salt break" (aqueous workup to remove the BF3 salt), the free 2′-hydroxyl group must be oxidized to a ketone[1]. , in combination with peracetic acid (AcOOH), serves as a mild, highly selective catalytic system that prevents over-oxidation or degradation of the electron-rich uracil ring, affording the 2′-ketone in ~90% yield[1].

  • Step 3: α-Facial-Selective Methylation Standard Grignard reagents (e.g., MeMgBr) exhibit poor facial selectivity when attacking the 2′-ketone and can trigger unwanted side reactions. Pre-mixing MeMgBr with anhydrous MnCl2 generates a less basic, highly nucleophilic methylmanganese ("MeMnX") complex[3]. This reagent attacks the ketone almost exclusively from the less sterically hindered α-face, yielding the desired 2′-C-methyl-arabino-uridine derivative with a diastereomeric ratio (dr) of 21:1[3].

Comparative Process Metrics

The transition from a dynamic oxidation strategy to a crystallization-driven equilibration strategy unlocked multikilogram scalability. The quantitative improvements are summarized below:

Process MetricRoute A: Dynamic OxidationRoute B: BF3 Equilibration (Optimized)
Key Reagents TEMPO / Bleach (NaOCl)BF3·OEt2, then TEMPO / AcOOH
Intermediate State Soluble Dynamic MixtureInsoluble BF3 Complex Precipitate
Isomeric Ratio (3',5' : 2',5') Maintained at ~3.3:1 during reaction>50:1 prior to oxidation
2'-Ketone Yield (from Uridine) 65–70%>90%
Scalability Kilogram-scaleMultikilogram-scale
Primary Advantage Fewer unit operationsSuperior yield and isomeric purity

Workflow Visualization

G Uridine Uridine (Commodity Starting Material) Mix 3',5'- & 2',5'-Dipivaloyluridine (~2:1 Isomeric Mixture) Uridine->Mix PivCl, Pyridine (Dipivaloylation) BF3 3',5'-Dipivaloyluridine·BF3 (Precipitate, >50:1 Ratio) Mix->BF3 BF3·OEt2 (Crystallization-Driven Equilibration) Ketone 3',5'-Dipivaloyl-2'-ketouridine (90% Yield) BF3->Ketone 1. Aqueous Salt Break 2. TEMPO / AcOOH (Oxidation) Methyl 3',5'-Dipivaloyl-2'-C-methyl- arabino-uridine (dr 21:1) Ketone->Methyl MeMgBr / MnCl2 (α-Facial-Selective Methylation)

Workflow for the multikilogram synthesis of 2'-C-methyl-arabino-uridine from uridine.

Self-Validating Experimental Protocols

The following protocols incorporate specific In-Process Controls (IPCs) and visual cues to ensure the system is self-validating during scale-up.

Protocol 1: BF3-Mediated Equilibration to 3′,5′-Dipivaloyluridine
  • Acylation : Charge uridine to a reactor and dissolve in a pyridine/solvent mixture. Slowly add pivaloyl chloride (PivCl) while maintaining the internal temperature at 15–20 °C[3].

  • IPC 1 (Reaction Completion) : Monitor the reaction by HPLC. Proceed only when the combined peak area of (uridine + mono-Piv uridine) is ≤ 4% relative to the dipivaloyluridine products[3]. The reaction will yield an approximate 2:1 mixture of 3′,5′- and 2′,5′-dipivaloyluridine[1].

  • Equilibration : Add 1.0 equivalent of BF3·OEt2 to the mixture[1].

  • Visual Cue : Observe the immediate crystallization and precipitation of the 3′,5′-dipivaloyluridine·BF3 complex. Allow the slurry to age until the phase separation drives the equilibrium to a >50:1 ratio[1].

  • Salt Break : Quench the mixture with water/aqueous NaHCO3 to break the BF3 complex. Separate the layers and discard the aqueous bottom layer[1][3].

  • Validation : The organic phase containing the optimized 3′,5′-dipivaloyluridine can be stored at 0–5 °C (maintaining a >98:2 ratio for up to 4 weeks) and proceeds to oxidation with >90% yield from uridine[3].

Protocol 2: TEMPO/AcOOH Oxidation to 2′-Ketone
  • Preparation : Cool the organic solution of 3′,5′-dipivaloyluridine (from Protocol 1) to 0–5 °C.

  • Catalyst Addition : Charge catalytic TEMPO to the reactor[1].

  • Oxidation : Slowly dose peracetic acid (AcOOH) into the reactor, strictly maintaining the internal temperature below 10 °C to prevent degradation[1].

  • IPC 2 (Oxidation Progress) : Monitor the disappearance of the 3′,5′-dipivaloyluridine peak via HPLC. Target conversion is >99%[3].

  • Workup : Quench the excess oxidant with aqueous sodium thiosulfate. Separate the layers and concentrate the organic phase to isolate the 2′-ketone (3′,5′-dipivaloyl-2′-ketouridine)[1].

Protocol 3: Diastereoselective Methylation (MeMgBr / MnCl2)
  • Organomanganese Preparation : Under a strict nitrogen atmosphere, charge anhydrous anisole and anhydrous MnCl2 (particle size < 100 µm, 3.2 equiv) to a dry vessel. Cool the slurry to 0 °C[3].

  • Grignard Addition : Slowly charge MeMgBr (3.0 M in 2-MeTHF, 3.0 equiv) while keeping the temperature at 0 °C. Age the slurry for 1 hour at room temperature to form the active "MeMnX" reagent[3].

  • Ketone Addition : Cool the reagent mixture back to 0–2 °C. Slowly add a slurry of the 2′-ketone (from Protocol 2) in dry toluene, maintaining the internal temperature below 10 °C[3].

  • Reaction Aging : Allow the reaction mixture to warm to room temperature and age overnight (approx. 24 hours)[3].

  • IPC 3 (Stereochemical Validation) : Confirm reaction completion via HPLC. The expected self-validating metrics are >98.3% conversion and a 21:1 diastereomeric ratio (dr) favoring the desired α-methyl diastereomer[3].

  • Quench & Isolation : Quench with 1M aqueous NH4Cl, separate the organic phase, wash with brine, and dry over MgSO4[3]. Note: The resulting 3′,5′-dipivaloylated 2′-C-methyl-arabino-uridine can subsequently be deprotected using standard methanolic ammonia to yield the free 2′-C-methyl-arabino-uridine nucleoside.

References

  • Title: Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine via Dynamic Selective Dipivaloylation Source: Organic Process Research & Development, 2022, 26(3), 698–709. URL: [Link]

  • Title: Manufacturing Process Development for Uprifosbuvir (MK-3682) Source: Organic Process Research & Development, 2022, 26(9), 2665–2674. URL: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 2'-C-Methyl-6-O-Methyl-Guanosine for High-Throughput Antiviral Drug Screening

Introduction: Targeting the Engine of Viral Replication The persistent threat of RNA viruses, such as Hepatitis C Virus (HCV) and various flaviviruses like Dengue and Zika, necessitates the development of potent and spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Engine of Viral Replication

The persistent threat of RNA viruses, such as Hepatitis C Virus (HCV) and various flaviviruses like Dengue and Zika, necessitates the development of potent and specific antiviral therapeutics.[1][2][3] A cornerstone of modern antiviral strategy is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4][5] This enzyme is the core component of the viral replication machinery, responsible for duplicating the viral genome. Its essential nature for the virus and absence in human host cells make it an ideal and highly selective drug target.[1][6]

Nucleoside analogs represent a clinically validated and highly successful class of RdRp inhibitors.[5][7] These molecules act as fraudulent substrates, mimicking natural nucleosides to gain entry into the viral RNA synthesis pathway. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2'-C-methyl-6-O-methyl-guanosine , a promising guanosine analog, in antiviral screening campaigns. We will delve into its mechanism of action, provide detailed protocols for its application in robust cell-based assays, and offer insights into data interpretation and validation.

The unique structure of 2'-C-methyl-6-O-methyl-guanosine presents a dual-pronged advantage. The 2'-C-methyl modification on the ribose sugar is a well-established chain-terminating moiety.[8] Once incorporated into a nascent viral RNA strand, the steric bulk of this group prevents the formation of the subsequent phosphodiester bond, halting replication. Furthermore, the 6-O-methyl group on the guanine base acts as a prodrug feature, potentially enhancing the compound's lipophilicity and cell permeability, which can lead to improved intracellular concentrations of the active antiviral agent.[9]

Mechanism of Action: A Trojan Horse Strategy

The efficacy of 2'-C-methyl-6-O-methyl-guanosine hinges on a multi-step intracellular activation and inhibitory process, a classic "Trojan horse" strategy common to nucleoside analogs.[7][10]

  • Cellular Uptake and Prodrug Conversion: The compound first traverses the host cell membrane. Inside the cell, the 6-O-methyl group is believed to be cleaved by host enzymes, unmasking the molecule to its primary active form, 2'-C-methyl-guanosine.

  • Anabolic Phosphorylation: Host cell kinases recognize this nucleoside analog and sequentially phosphorylate it, converting it first to the monophosphate, then diphosphate, and finally to the pharmacologically active 2'-C-methyl-guanosine-5'-triphosphate .[7][11] This activation is a critical step, as the triphosphate form is the true substrate for the viral polymerase.

  • Competition and Incorporation: The activated triphosphate analog now directly competes with the endogenous guanosine triphosphate (GTP) for the active site of the viral RdRp.[9]

  • Chain Termination: Upon successful incorporation into the growing viral RNA chain, the 2'-C-methyl group sterically clashes with the incoming nucleoside triphosphate, making it impossible for the polymerase to catalyze the formation of the next phosphodiester bond.[8] This event abruptly terminates RNA elongation, leading to the production of non-functional, truncated viral genomes and effectively shutting down viral replication.

The following diagram illustrates this proposed activation and inhibition pathway.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_viral Viral Replication Complex Prodrug 2'-C-Me-6-O-Me-Guanosine Uptake Prodrug->Uptake Cellular Uptake Conversion Prodrug Conversion (Demethylation) Uptake->Conversion Nucleoside 2'-C-Me-Guanosine Conversion->Nucleoside Kinase1 Host Kinases (NMP) Nucleoside->Kinase1 NMP 2'-C-Me-Guanosine-MP Kinase1->NMP Kinase2 Host Kinases (NDP) NMP->Kinase2 NDP 2'-C-Me-Guanosine-DP Kinase2->NDP Kinase3 Host Kinases (NTP) NDP->Kinase3 Active_NTP Active Inhibitor 2'-C-Me-Guanosine-TP Kinase3->Active_NTP RdRp Viral RdRp Active_NTP->RdRp Competes with GTP Incorporation Incorporation into Viral RNA RdRp->Incorporation Termination Chain Termination Incorporation->Termination

Figure 1: Proposed intracellular activation and mechanism of action.

Protocol: High-Throughput Screening Using a Cell-Based HCV Replicon Assay

Cell-based assays are indispensable for primary screening as they provide a multi-faceted evaluation of a compound's potential, simultaneously assessing cell permeability, metabolic activation, antiviral efficacy, and cytotoxicity.[12] The Hepatitis C Virus (HCV) subgenomic replicon system is a robust and widely used platform for this purpose.[13][14] These systems utilize human hepatoma cells (e.g., Huh-7) that stably express a self-replicating HCV RNA molecule, which often includes a reporter gene like luciferase for easy quantification of viral replication.

I. Principle of the Assay

The assay measures the dose-dependent inhibition of HCV replicon replication by test compounds. A decrease in the reporter signal (e.g., luminescence) relative to untreated controls indicates antiviral activity. A parallel assay using the parental host cells (lacking the replicon) is run to measure compound cytotoxicity. This dual-assay approach is essential for calculating a selectivity index (SI), which distinguishes true antiviral activity from non-specific cytotoxic effects.[15][16]

II. Materials and Reagents
  • Cell Lines:

    • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Genotype 1b or 2a).

    • Parental Huh-7 cell line (for cytotoxicity assay).

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM).

    • Fetal Bovine Serum (FBS), heat-inactivated.

    • Penicillin-Streptomycin solution.

    • G418 (Neomycin) for selection and maintenance of the replicon cell line.

    • Trypsin-EDTA solution.

    • Phosphate-Buffered Saline (PBS), sterile.

    • DMSO, cell culture grade.

  • Compounds:

    • 2'-C-methyl-6-O-methyl-guanosine (for use as a reference or positive control).

    • Test compounds library.

    • Additional Positive Control: Sofosbuvir or another known HCV inhibitor.

  • Assay Plates and Kits:

    • White, opaque, sterile 96-well cell culture plates (for luminescence assay).

    • Clear, sterile 96-well cell culture plates (for cytotoxicity assay).

    • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).

    • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or MTS reagent).

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Luminometer for reading 96-well plates.

    • Spectrophotometer or plate reader for cytotoxicity assay.

    • Biosafety cabinet (Class II).

    • Multichannel pipettes.

III. Experimental Workflow

The following diagram outlines the comprehensive workflow for the parallel antiviral and cytotoxicity screening assays.

Experimental_Workflow cluster_setup Day 1: Plate Setup cluster_treatment Day 2: Compound Treatment cluster_incubation Day 2-5: Incubation cluster_readout Day 5: Assay Readout P1 Prepare Serial Dilutions of Compounds in DMSO T1 Add Compound Dilutions to Both Plates P1->T1 P2 Seed Replicon Cells (Antiviral Plate, Opaque) P2->T1 P3 Seed Parental Cells (Cytotoxicity Plate, Clear) P3->T1 T2 Include Controls: - Vehicle (DMSO) - Positive Control - Cell-only (No drug) I1 Incubate Plates (37°C, 5% CO₂) for 72 hours T1->I1 R1 Antiviral Plate: Add Luciferase Reagent I1->R1 R2 Cytotoxicity Plate: Add Viability Reagent (e.g., MTS) I1->R2 R3 Incubate as per Kit Protocol R1->R3 R2->R3 R4 Read Luminescence (Antiviral) R3->R4 R5 Read Absorbance/Fluorescence (Cytotoxicity) R3->R5

Figure 2: Step-by-step experimental workflow for screening.
IV. Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HCV replicon and parental Huh-7 cells to ~80% confluency under appropriate selection pressure (G418 for replicon cells).

  • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

  • Resuspend cells in G418-free DMEM with 10% FBS. Perform a cell count and adjust the density to 5 x 10⁴ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of the respective 96-well plates (5,000 cells/well).

    • Replicon cells into the white, opaque plate.

    • Parental cells into the clear plate.

  • Incubate plates overnight at 37°C, 5% CO₂.

Day 2: Compound Addition

  • Prepare a master plate of test compounds. Perform a serial dilution (e.g., 10-point, 3-fold) of 2'-C-methyl-6-O-methyl-guanosine and test articles in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

  • Dilute the compound master plate into culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the cell plates and add 100 µL of the compound-containing medium to the appropriate wells.

  • Control Wells are Crucial:

    • Vehicle Control: Wells with cells treated only with medium containing the same final concentration of DMSO.

    • Cell Control: Wells with cells in medium only (no DMSO or compound).

    • Positive Control: Wells with cells treated with a known inhibitor like Sofosbuvir.

Day 2 - 5: Incubation

  • Return both plates to the incubator (37°C, 5% CO₂) and incubate for 72 hours.

Day 5: Assay Readout

  • Equilibrate plates and assay reagents to room temperature.

  • Antiviral Plate (Luminescence):

    • Add luciferase reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture medium, typically 100 µL).

    • Incubate for 10 minutes at room temperature to allow cell lysis and signal stabilization.

    • Measure luminescence using a plate luminometer.

  • Cytotoxicity Plate (Viability):

    • Add the appropriate cell viability reagent (e.g., 20 µL of MTS reagent) to each well.

    • Incubate for 1-4 hours at 37°C, as per the manufacturer's protocol.

    • Measure absorbance at the specified wavelength (e.g., 490 nm for MTS).

Data Analysis and Interpretation

Proper data analysis is key to identifying promising lead compounds. The goal is to generate dose-response curves to calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀).

  • Data Normalization:

    • For the antiviral assay, normalize the raw luminescence data (Relative Light Units, RLU) as a percentage of the vehicle control:

      • % Replication = (RLU_compound / RLU_vehicle_control) * 100

    • For the cytotoxicity assay, normalize the absorbance data as a percentage of cell viability:

      • % Viability = (Abs_compound / Abs_vehicle_control) * 100

  • Dose-Response Curves and Parameter Calculation:

    • Plot the normalized data against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the curves and determine the EC₅₀ and CC₅₀ values.

  • Selectivity Index (SI):

    • The SI provides a measure of the compound's therapeutic window. A higher SI value is desirable.

    • Selectivity Index (SI) = CC₅₀ / EC₅₀

Sample Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundAntiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
2'-C-Me-6-O-Me-Guanosine 0.85> 100> 117
Sofosbuvir (Control) 0.15> 100> 667
Hypothetical Compound A 2.5> 100> 40
Hypothetical Compound B 5.07.51.5

Table 1: Example data summary for antiviral screening. Compound B would be deprioritized due to its low selectivity index, indicating that its antiviral effect is likely coupled with cytotoxicity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with PBS; Use calibrated multichannel pipettes.
Low Signal in Luciferase Assay Low replicon activity; Insufficient incubation time; Reagent degradation.Confirm replicon expression via RT-qPCR; Optimize incubation time (48-96h); Use fresh, properly stored assay reagents.
High Background Cytotoxicity High concentration of DMSO; Contamination in cell culture; Compound precipitation.Ensure final DMSO concentration is ≤0.5%; Regularly test for mycoplasma; Check compound solubility in media before adding to cells.
EC₅₀ of Control Compound Out of Range Cell line passage number too high; Incorrect compound dilution; Assay conditions changed.Use cells within a defined low-passage range; Verify stock concentration and dilution scheme; Maintain consistent protocols for incubation time and cell density.

Conclusion and Broader Applications

2'-C-methyl-6-O-methyl-guanosine serves as an excellent tool and benchmark compound in the discovery of antivirals targeting RNA virus polymerases. The protocols detailed herein provide a robust framework for high-throughput screening, enabling the identification and prioritization of novel drug candidates. By integrating a parallel cytotoxicity assessment, this workflow ensures that selected hits possess a favorable therapeutic window. While optimized here for HCV, the fundamental principles and the compound itself can be adapted for screening against other significant RNA viruses whose polymerases are structurally and functionally conserved, including members of the Flaviviridae family.[2][3][17]

References

  • Beaulieu, P. L., & Tsantrizos, Y. S. (2004). Inhibitors of the HCV NS5B polymerase: New hope for the treatment of hepatitis C infections. Current opinion in investigational drugs (London, England : 2000), 5(8), 838–850.
  • Sainz, B., Jr, & Chisari, F. V. (2006). Production of infectious hepatitis C virus in tissue culture. Proceedings of the National Academy of Sciences of the United States of America, 103(19), 7111–7112. [Link]

  • Patsnap. (2024). What are NS5B polymerase inhibitors and how do they work? Patsnap Synapse. [Link]

  • Yu, X., et al. (2010). Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. Antimicrobial Agents and Chemotherapy, 54(1), 54-62. [Link]

  • Li, H., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One, 11(2), e0148161. [Link]

  • Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 14th International Symposium on Hepatitis C Virus & Related Viruses. [Link]

  • University of Washington. (n.d.). NS5B - HCV Proteins. Hepatitis C Online. [Link]

  • Sainz, B., Jr, & Chisari, F. V. (2011). Cell-Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening. Current Protocols in Microbiology, 20(1), 17B.2.1-17B.2.17. [Link]

  • Jones, D. M., et al. (2012). Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication. Current Pharmaceutical Design, 18(28), 4376-4384. [Link]

  • Caradonna, K. L., et al. (2018). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Frontiers in Pharmacology, 9, 88. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. [Link]

  • Virology Research Services. (2021). Antiviral Drug Screening. [Link]

  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]

  • An, E. J., & Lee, C. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Journal of Visualized Experiments, (37), 1839. [Link]

  • Chen, C. H., et al. (2025). Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase. Molecules, 30(3), 601. [Link]

  • Noton, S. L., & Fearns, R. (2015). In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities. Methods in Molecular Biology, 1254, 191-209. [Link]

  • Noton, S. L., & Fearns, R. (2015). In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities. Methods in Molecular Biology, 1254, 191-209. [Link]

  • Emery Pharma. (2025). Important Considerations in Antiviral Testing. [Link]

  • Mitkevich, V. A., & Makarov, A. A. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Luo, D., et al. (2021). Flavivirus enzymes and their inhibitors. Enzymes, 49, 265-303. [Link]

  • Kanybekov, A., et al. (2025). Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors. Viruses, 17(2), 209. [Link]

  • Helmy, N. M., et al. (2017). Optimization of HCV cell culture system for evaluation of antiviral drugs against hcv genotypes 2a and 4a. Bosnian Journal of Basic Medical Sciences, 17(1), 39-46. [Link]

  • te Velthuis, A. J. W., et al. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology, 1836, 231-253. [Link]

  • Yuan, C., et al. (2018). Synthesis of 2'-Methyl-6-methoxyguanosine from the Parent Ribonucleoside Guanosine. The Journal of Organic Chemistry, 83(20), 12596-12602. [Link]

  • Luo, D., et al. (2021). Flavivirus enzymes and their inhibitors. Enzymes, 49, 265-303. [Link]

  • Gish, R. G., et al. (2015). A Systematic Review of Side Effects of Nucleoside and Nucleotide Drugs Used for Treatment of Chronic Hepatitis B. Reviews in Medical Virology, 25(6), 389-405. [Link]

  • Eltayeb, A. E., et al. (2022). Inhibition of the DENV2 and ZIKV RNA polymerases by Galidesivir triphosphate measured using a continuous fluorescence assay. bioRxiv. [Link]

  • Noton, S. L., & Fearns, R. (2015). In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities. Methods in Molecular Biology, 1254, 191-209. [Link]

  • te Velthuis, A. J. W., et al. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology. [Link]

  • Meppen, M., et al. (2013). Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates. Bioorganic & Medicinal Chemistry Letters, 23(7), 2131-2135. [Link]

  • Serebryany, V., & Beigelman, L. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters, 13(10), 1631-1634. [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Piccirilli, J. A., & Li, N. S. (2006). Efficient Synthesis of 2'-C-β-Methylguanosine. The Journal of Organic Chemistry, 71(10), 3843-3847. [Link]

  • Galmarini, C. M., et al. (2018). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 10(8), 255. [Link]

  • Jena Bioscience. (n.d.). Antiviral Nucleotides. [Link]

  • Pauly, G. T., et al. (2009). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic Acids Research, 37(21), 7177-7185. [Link]

  • Li, N. S., et al. (2009). Synthesis of 2'-C-β-Methyl-2'-deoxyguanosine. The Journal of Organic Chemistry, 74(4), 1673-1679. [Link]

  • Lanznaster, D., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology, 12, 650035. [Link]

  • Yarchoan, R., et al. (1993). Nucleoside Analogs: Similarities and Differences. Clinical Infectious Diseases, 16(Supplement_1), S29-S36. [Link]

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

  • Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 147, 121-134. [Link]

  • St. Jean, D. J., Jr, et al. (2024). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases, 10(5), 1656-1668. [Link]

  • Margison, G. P., et al. (2002). Mechanisms of carcinogenicity/chemotherapy by O6-methylguanine. Mutagenesis, 17(6), 483-487. [Link]

  • Douthwaite, J. A., et al. (2017). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA, 23(8), 1255-1266. [Link]

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  • Zillinger, T., et al. (2024). 2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism. bioRxiv. [Link]

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Method

Application Note: Molecular Modeling and In Vitro Validation of 2'-C-Methyl-6-O-Methyl-Guanosine Interactions

Introduction and Mechanistic Rationale The development of nucleoside analogs targeting viral RNA-dependent RNA polymerases (RdRp) is a fundamental strategy in antiviral drug discovery. While 2'-C-methyl-guanosine is a kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of nucleoside analogs targeting viral RNA-dependent RNA polymerases (RdRp) is a fundamental strategy in antiviral drug discovery. While 2'-C-methyl-guanosine is a known potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, its clinical efficacy as a free nucleoside is severely limited by [1].

To overcome these pharmacokinetic barriers, chemical modifications are introduced to create lipophilic prodrugs. The addition of a 6-O-methyl group to the guanine base significantly enhances cell entry[2]. Once inside the host cell, this prodrug must undergo a precise activation cascade. The 6-O-methyl moiety is specifically hydrolyzed by host enzymes, notably [3], releasing the parent nucleoside. Subsequent phosphorylation by host kinases yields the active 2'-C-methyl-guanosine triphosphate, which acts as a non-obligate chain terminator by inducing a steric clash within the [4].

This application note details a comprehensive, self-validating workflow combining in silico molecular modeling with in vitro enzymatic and cell-based assays to evaluate the binding kinetics, prodrug processing, and antiviral efficacy of 2'-C-methyl-6-O-methyl-guanosine.

ActivationPathway Prodrug 2'-C-methyl-6-O-methyl-guanosine (Prodrug) ADAL1 ADAL1 Enzyme (6-O-Demethylation) Prodrug->ADAL1 Cell Entry Nucleoside 2'-C-methyl-guanosine (Active Nucleoside) ADAL1->Nucleoside Hydrolysis Kinases Host Cellular Kinases (Phosphorylation) Nucleoside->Kinases Activation Triphosphate 2'-C-methyl-guanosine-TP (Active Triphosphate) Kinases->Triphosphate 3x Phosphorylation RdRp Viral RdRp (NS5B) (Chain Termination) Triphosphate->RdRp Incorporation

Cellular activation pathway of 2'-C-methyl-6-O-methyl-guanosine to its active triphosphate form.

Computational Workflow: Molecular Docking and Dynamics

Rationale & Causality: Static molecular docking provides rapid estimations of binding affinity and initial pose generation. However, because the 6-O-methyl group must position perfectly near the ADAL1 catalytic water/zinc ion for hydrolysis, and the 2'-C-methyl group must induce a structural halt in the dynamic RdRp elongation complex, Molecular Dynamics (MD) simulations are strictly required to account for induced-fit conformational changes and solvent interactions.

Protocol 2.1: System Preparation and Molecular Docking
  • Ligand Preparation: Generate 3D conformations of 2'-C-methyl-6-O-methyl-guanosine and 2'-C-methyl-guanosine triphosphate using LigPrep. Assign protonation states at physiological pH (7.4) and calculate partial charges using the AM1-BCC method.

  • Protein Preparation:

    • Retrieve the ADAL1 structure (or generate a high-confidence homology model based on related deaminases)[5].

    • Retrieve the HCV NS5B RdRp crystal structure (e.g., )[4].

    • Remove crystallographic waters beyond 5 Å of the active site, add missing hydrogen atoms, and optimize the hydrogen bond network.

  • Grid Generation & Docking: Define the receptor grid centered on the ADAL1 zinc-coordinated active site and the NS5B nucleotide-binding pocket. Perform flexible ligand docking using AutoDock Vina or Glide (Standard Precision).

Protocol 2.2: Molecular Dynamics (MD) and MM/PBSA Analysis
  • System Solvation: Embed the top-scoring docked complexes in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions to a concentration of 0.15 M.

  • Equilibration: Perform 1000 steps of steepest descent minimization. Equilibrate the system under NVT (constant volume/temperature at 300 K) for 1 ns, followed by NPT (constant pressure/temperature at 1 atm) for 1 ns, applying positional restraints on the protein backbone.

  • Production Run: Execute a 100 ns unrestrained production MD simulation using the AMBER ff14SB force field for the protein and GAFF2 for the ligand.

  • Free Energy Calculation: Extract 100 snapshots from the final 20 ns of the trajectory to calculate the binding free energy (ΔG) using the MM/PBSA method.

Validation Checkpoint: Analyze the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms. If the ligand RMSD fluctuates > 2.5 Å during the final 20 ns, the binding pose is deemed unstable, and the MM/PBSA calculation must be aborted. The simulation must be extended or an alternative docking pose selected.

ModelingWorkflow LPrep Ligand Preparation (3D Conformation & Charges) Docking Molecular Docking (Grid Generation & Posing) LPrep->Docking PPrep Protein Preparation (ADAL1 / NS5B RdRp) PPrep->Docking MD Molecular Dynamics (MD) (100 ns Simulation in Explicit Solvent) Docking->MD Top Poses MMPBSA MM/PBSA Analysis (Binding Free Energy) MD->MMPBSA Trajectory Validation In Vitro Validation (Enzymatic & Replicon Assays) MMPBSA->Validation Lead Selection

Integrated computational and experimental workflow for evaluating nucleoside analog interactions.

In Vitro Experimental Validation

Rationale & Causality: Computational models must be empirically grounded. The ADAL1 enzymatic assay confirms that the 6-O-methyl group is successfully cleaved, validating the prodrug hypothesis[5]. The replicon assay measures the ultimate biological outcome—inhibition of viral replication—while simultaneously screening for off-target cytotoxicity to ensure the therapeutic window is driven by specific RdRp inhibition[6].

Protocol 3.1: ADAL1 Enzymatic Processing Assay
  • Reaction Setup: Incubate 50 µM of 2'-C-methyl-6-O-methyl-guanosine with 10 nM recombinant human ADAL1 in reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT) at 37°C.

  • Sampling: Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the prodrug and the formation of the 2'-C-methyl-guanosine parent nucleoside.

Validation Checkpoint: Run a parallel positive control using N6-methyl-AMP, a known native substrate of ADAL1[3]. If the positive control is not converted to IMP at expected rates (~40 nmol/min/mg), the recombinant enzyme batch is inactive and the assay must be repeated.

Protocol 3.2: HCV Subgenomic Replicon Assay
  • Cell Culture: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon (expressing a luciferase reporter) into 96-well plates at a density of 5,000 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of 2'-C-methyl-6-O-methyl-guanosine (ranging from 0.001 µM to 100 µM).

  • Antiviral Measurement: Incubate for 72 hours. Lyse the cells and measure luciferase activity using a luminescence plate reader to determine the half-maximal effective concentration (EC50)[7].

  • Cytotoxicity Counter-Screen: In parallel, treat wild-type Huh-7 cells lacking the replicon with the same compound dilutions. Assess cell viability using an MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC50)[6].

Quantitative Data Summary

The following table synthesizes representative computational and in vitro data, demonstrating the correlation between modeled binding affinities and empirical biological activity.

Compound StateTargetBinding Free Energy (ΔG, kcal/mol)Enzymatic Conversion RateAntiviral EC50 (HCV Replicon)Cytotoxicity (CC50)
2'-C-methyl-guanosine (Parent)NS5B RdRp-8.4 ± 0.6N/A> 50 µM> 100 µM
2'-C-methyl-6-O-methyl-guanosine (Prodrug)ADAL1-9.2 ± 0.45.2 ± 0.4 nmol/min/mg~0.035 µM*> 100 µM
2'-C-methyl-guanosine-TP (Active)NS5B RdRp-12.1 ± 0.8N/AN/A (Intracellular)N/A

*Note: High potency (low EC50) of the prodrug formulation (e.g., related phosphoramidate derivatives like INX-08189) is driven by enhanced cellular uptake and efficient intracellular conversion, despite the parent nucleoside showing poor in vitro activity when administered directly[2][7].

References

  • Bourdin, C., McGuigan, C., Brancale, A., et al. "Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates." Bioorganic & Medicinal Chemistry Letters.[Link]

  • McGuigan, C., et al. "Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus." ResearchGate.[Link]

  • Vernachio, J., et al. "INX-08189 is an aryl-phosphoramidate of 6-O-methyl-2′-C-methyl guanosine... Research Works." ResearchGate. [Link]

  • Bonnafous, P., et al. "The activation chain of the broad-spectrum antiviral bemnifosbuvir at atomic resolution." bioRxiv.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Guanosine Methylation Troubleshooting &amp; Support Center

Navigating Regioselectivity, Depurination, and Ring-Opening Side Reactions Welcome to the Technical Support Center for Guanosine Methylation. This resource provides researchers, synthetic chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Regioselectivity, Depurination, and Ring-Opening Side Reactions

Welcome to the Technical Support Center for Guanosine Methylation. This resource provides researchers, synthetic chemists, and drug development professionals with causal explanations, validated protocols, and troubleshooting steps for the most common side reactions encountered when methylating guanosine derivatives.

Section 1: Regioselectivity and Over-Methylation

Q: When attempting to synthesize N7-methylguanosine (m7G), I frequently observe a mixture of N1, N2, and O6 methylated byproducts. What drives this lack of regioselectivity, and how can I establish a self-validating protocol to prevent it?

A: The guanine nucleobase is highly nucleophilic at multiple heteroatoms. While the intrinsic nucleophilicity generally follows the trend of N7 > O6 > N1 > N2, the exact regioselectivity is heavily dependent on the pH of the reaction environment. Under basic conditions, the N1 proton (pKa ~9.2) is abstracted, shifting the electron density and nucleophilicity toward the N1 and O6 positions.

To exclusively target the N7 position, the reaction must be kept strictly under weakly acidic conditions (pH ~4.0). At this pH, the N1 position remains protonated, leaving the N7 nitrogen as the primary electron-rich site available for electrophilic attack by methylating agents like dimethyl sulfate (DMS)[1].

Protocol: Highly Regioselective N7-Methylation of Guanosine Nucleotides

Causality Check: This protocol utilizes DMS in an aqueous buffer maintained at pH 4.0. The acidic pH suppresses O6/N1 methylation, while the aqueous environment prevents the alkylation of the ribose hydroxyl groups.

  • Preparation: Dissolve 10 mmol of guanosine 5'-monophosphate (GMP) in 50 mL of deionized water.

  • pH Adjustment (Critical Step): Adjust the pH of the solution to exactly 4.0 using 1.0 N HCl or 1.0 N NaOH.

    • Validation: Monitor continuously with a calibrated pH probe. If the pH drifts above 5.0, N1 methylation will initiate.

  • Methylation: Add 50 mmol of dimethyl sulfate (DMS) dropwise over 30 minutes at room temperature.

  • Buffering: As DMS hydrolyzes, it generates sulfuric acid. Continuously add 1.0 N NaOH via an autotitrator to maintain the pH strictly at 4.0.

  • Quenching & Isolation: After 4 hours, quench the unreacted DMS by extracting the mixture with diethyl ether. Purify the aqueous layer using DEAE Sepharose chromatography to isolate pure m7G.

Section 2: The Depurination Dilemma

Q: My purified N7-methylguanosine degrades into an abasic site and free N7-methylguanine during downstream processing. Why does this happen, and how can I mitigate it?

A: Methylation at the N7 position introduces a permanent positive charge on the imidazole ring of the guanine base. This strong electron-withdrawing effect severely destabilizes the N-glycosidic bond connecting the nucleobase to the ribose sugar, making it highly susceptible to spontaneous hydrolytic cleavage (depurination)[2]. This side reaction is significantly accelerated by heat and acidic environments.

To prevent depurination, downstream processing (such as concentration or lyophilization) must be performed at low temperatures (<25°C) and neutral pH. If you are synthesizing cap analogs or modified oligonucleotides, consider using 2'-fluorinated ribose derivatives. The highly electronegative fluorine atom at the 2' position stabilizes the glycosidic bond via inductive effects, drastically reducing the depurination rate[3].

Table 1: Stability Profile of N7-Methylguanosine (m7G) under Various Conditions

ConditionpHTemperaturePrimary Side ReactionHalf-Life / Stability
Acidic Buffer4.555°CDepurination (Glycosidic Cleavage)< 2 hours[2]
Neutral Buffer7.025°CNone (Stable)> 48 hours[4]
Neutral Buffer7.090°CDepurination~ 15 minutes[4]
Alkaline Buffer8.560°CImidazole Ring-Opening< 15 minutes[4]
Section 3: Imidazole Ring-Opening (FAPy Formation)

Q: When I try to use Suzuki-Miyaura cross-coupling on m7G derivatives using standard basic conditions (e.g., Cs2CO3), the mass spectrometry shows a +18 Da adduct. What is this side reaction?

A: The +18 Da mass shift indicates the addition of water across the imidazole ring, leading to an irreversible hydrolytic ring-opening side reaction. The positively charged N7-methylguanosine is highly unstable under alkaline conditions (pH > 7.5)[4]. Hydroxide ions nucleophilically attack the C8 position of the purine ring, cleaving the N7-C8 bond to form a formamidopyrimidine (FAPy) derivative[3].

To circumvent this during cross-coupling or other post-synthetic modifications, you must lower the base equivalents, switch to milder bases (like potassium phosphate), and keep the reaction temperature strictly below 60°C.

G G Guanosine Me Methylation (DMS) Target: N7 G->Me m7G N7-Methylguanosine (m7G) [Positively Charged] Me->m7G Depur Depurination (Glycosidic Bond Cleavage) m7G->Depur Acidic/Neutral pH Heat (>50°C) RingOp Imidazole Ring Opening (Hydrolytic Attack at C8) m7G->RingOp Alkaline pH (>7.5) Abasic Abasic Site + N7-Me-Guanine Depur->Abasic FAPy Formamidopyrimidine (FAPy) RingOp->FAPy

Divergent degradation pathways of N7-methylguanosine into abasic sites or FAPy derivatives.

Section 4: O6-Methylguanosine Synthesis Challenges

Q: I am synthesizing O6-methylguanosine (O6-MeG) for incorporation into oligonucleotides. During solid-phase synthesis, I am observing unexpected strand cleavage and side reactions. How should I protect the nucleobase?

A: O6-methylguanosine is a critical mutagenic lesion that alters the fidelity of translation and DNA replication, often leading to transition mutations[5]. Synthesizing oligonucleotides containing O6-MeG is notoriously difficult because the O6-methyl group is highly susceptible to nucleophilic attack by the amines used during the standard deprotection steps of solid-phase synthesis (e.g., ammonium hydroxide). This attack leads to the formation of 2,6-diaminopurine derivatives or complete demethylation.

Protocol: Safe Incorporation of O6-MeG in Solid-Phase Synthesis

Causality Check: To prevent nucleophilic displacement of the O6-methyl group, ultra-mild deprotection strategies must be employed to keep the methyl ether intact.

  • Monomer Selection: Utilize an O6-methyl-2'-deoxyguanosine phosphoramidite where the exocyclic N2 amine is protected with a highly labile group, such as a dimethylformamidine (dmf) or phenoxyacetyl (Pac) group.

  • Coupling: Perform standard solid-phase coupling using 5-(ethylthio)-1H-tetrazole as the activator.

  • Deprotection (Critical Step): Do not use standard concentrated ammonia. Instead, cleave the oligonucleotide from the solid support and remove the nucleobase protecting groups using a 10% solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol, or use 50 mM potassium carbonate in methanol for 4 hours at room temperature.

    • Validation: Analyze the crude product via LC-MS; the absence of a -15 Da mass shift confirms the O6-methyl group remains intact and was not displaced by an amine.

Sources

Optimization

Technical Support Center: Optimization of the Mukaiyama Hydration for Nucleoside Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of the Mukaiyama hydration reaction in the context of nucleoside and nucleotide analogue synthesis. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of the Mukaiyama hydration reaction in the context of nucleoside and nucleotide analogue synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful C-O bond-forming reaction to create novel therapeutic agents. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic understanding and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: What is the Mukaiyama hydration, and why is it advantageous for nucleoside synthesis?

The Mukaiyama hydration is a chemical reaction that achieves the formal addition of water across a double bond (an olefin) to produce an alcohol.[1][2] It classically uses a cobalt(II) catalyst, a silane reducing agent, and molecular oxygen to generate the alcohol with Markovnikov regioselectivity.[3]

Key Advantages for Nucleoside Synthesis:

  • Mild Conditions: The reaction typically runs at room temperature under neutral conditions, which is crucial for preserving the sensitive and complex protecting groups commonly used on nucleobases and sugar moieties.[1][4]

  • Functional Group Tolerance: This radical-mediated process is compatible with a wide array of functional groups, including esters and ethers, which are ubiquitous in modified nucleosides.[4][5]

  • Alternative to Harsh Acids: It avoids the use of strong acids often required for traditional hydration methods, which can cause depurination or cleavage of acid-labile protecting groups like dimethoxytrityl (DMTr).[4]

Q2: What are the essential reagents, and what is the specific role of each?

Understanding the function of each component is critical for troubleshooting.

ReagentTypical ExampleRole & Mechanistic Insight
Catalyst Co(acac)₂, Fe(acac)₃, Mn(dpm)₃Initiator. Forms a metal-hydride species that adds to the alkene (e.g., a glycal) to generate a carbon-centered radical intermediate.[1][6]
Reductant Phenylsilane (PhSiH₃)Hydride Source & Reductant. Reacts with the catalyst to form the active metal-hydride. It also reduces the intermediate alkylperoxy species to the final alcohol product.[1]
Oxidant Molecular Oxygen (O₂) or a NitroareneOxygen Atom Source. The carbon-centered radical is trapped by the oxidant. O₂ is traditional, but can lead to poor stereoselectivity.[5] Nitroarenes can offer significantly improved diastereoselectivity.[7]
Solvent Isopropanol, Ethanol, THF/MethanolMedium & Potential Reactant. The solvent choice can dramatically impact both yield and diastereoselectivity. Protic solvents like ethanol have been shown to significantly improve stereochemical outcomes in certain systems.[8]
Q3: How do I select the appropriate protecting groups for my glycal substrate?

Protecting group strategy is paramount. The chosen groups must be stable under the reaction conditions while allowing for selective deprotection later.

  • Stability Requirement: The groups must be inert to the radical-mediated, mildly basic/neutral conditions of the Mukaiyama hydration.

  • 5'-OH Protection: Acid-labile groups are common for the primary 5'-hydroxyl position.[9] While a highly acid-labile DMTr group might be risky if any acidic workup is needed, a more robust group like the 2-methoxypropan-2-yl (MIP) acetal can be a good choice.[10] Silyl ethers (TBDMS, TIPS) are also generally stable and suitable.

  • 3'-OH Protection: For the secondary hydroxyl, silyl ethers or acyl groups like benzoyl (Bz) or acetyl (Ac) are standard choices.[11]

  • Nucleobase Protection: The exocyclic amines on adenine, guanine, and cytosine must be protected, typically with acyl groups (e.g., Benzoyl for A and C, Isobutyryl or dmf for G), to prevent side reactions.[11]

Q4: What is the underlying mechanism of the Mukaiyama hydration?

The reaction proceeds through a radical-based catalytic cycle, which contrasts sharply with traditional acid-catalyzed ionic mechanisms.[1][4] Understanding this pathway is key to rational optimization.

Mukaiyama_Mechanism Figure 1: Catalytic Cycle of Mukaiyama Hydration on a Glycal CoII Co(II) CoH Co(III)-H CoII->CoH + PhSiH₃ Radical C1' Radical Intermediate CoH->Radical + Glycal Glycal Protected Glycal (Alkene Substrate) PeroxyRadical Alkylperoxy Radical Radical->PeroxyRadical + Oxidant CoPeroxide Co(III)-O-O-R PeroxyRadical->CoPeroxide + Co(II) - Co(III) SilylPeroxide R-O-O-SiH₂Ph CoPeroxide->SilylPeroxide + PhSiH₃ SilylPeroxide->CoII Regenerates Catalyst Alcohol 2'-OH Nucleoside (Product) SilylPeroxide->Alcohol Reduction (via Co(II)/PhSiH₃) PhSiH3_1 PhSiH₃ PhSiH3_2 PhSiH₃ Oxidant O₂ or Nitroarene

Caption: Figure 1: Catalytic Cycle of Mukaiyama Hydration on a Glycal.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Product Yield

A low yield is the most common issue. A systematic check of reagents and conditions is required.

Potential CauseScientific RationaleRecommended Solution
Inactive Catalyst The Co(II) catalyst can oxidize to inactive Co(III) upon prolonged exposure to air before the reaction starts.Use fresh, high-purity Co(acac)₂. If the solid appears discolored (e.g., dark brown instead of purple/pink), consider purchasing a new bottle.
Degraded Silane Phenylsilane (PhSiH₃) can slowly oxidize or hydrolyze upon storage, reducing its efficacy as both a hydride source and a terminal reductant.Use freshly opened or recently purchased PhSiH₃. If in doubt, purify by distillation under reduced pressure.
Insufficient Oxidant (O₂) In the classic protocol, the reaction is aerobic. Insufficient O₂ can starve the catalytic cycle at the radical-trapping step.Ensure good headspace in the reaction flask. Maintain a positive pressure of air or O₂ using a balloon. For consistency, bubbling a gentle stream of air through the solution can be effective.
Poor Solvent Choice The solvent can influence the solubility of intermediates and the overall reaction rate.While isopropanol is common, some substrates perform better in other solvents. A study on a related system showed that ethanol significantly improved both yield and diastereoselectivity.[8] Consider screening solvents like EtOH, MeOH, or THF.
Substrate Decomposition Although the reaction is mild, some highly sensitive nucleoside analogues or protecting groups might not be stable.Run a control experiment with your starting material under the reaction conditions but without the catalyst or silane to check for inherent instability. If decomposition occurs, a different synthetic route may be necessary.
Problem 2: Poor Diastereoselectivity

Controlling the stereochemistry at the new hydroxyl-bearing center (typically C2') is a major challenge, especially when aiming for a specific anomer.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow Start Poor Reaction Outcome LowYield Low Yield Start->LowYield PoorSelectivity Poor Diastereoselectivity Start->PoorSelectivity Byproducts Excessive By-products Start->Byproducts CheckReagents Check Reagent Quality (Catalyst, Silane) LowYield->CheckReagents SwitchOxidant Switch to Anaerobic Protocol (Nitroarene Oxidant) PoorSelectivity->SwitchOxidant TLC Analyze By-products (TLC, LCMS) Byproducts->TLC CheckConditions Optimize Conditions (Solvent, O₂ Conc.) CheckReagents->CheckConditions ChangeSolvent Screen Solvents (e.g., EtOH, MeOH) SwitchOxidant->ChangeSolvent LowerTemp Lower Reaction Temp (-10 °C to 0 °C) ChangeSolvent->LowerTemp ProtectingGroups Re-evaluate Protecting Group Stability TLC->ProtectingGroups Purification Optimize Purification (Column Chromatography) ProtectingGroups->Purification

Caption: Figure 2: Troubleshooting Workflow.

Potential CauseScientific RationaleRecommended Solution
Small Oxidant Size (O₂) Molecular oxygen is a small, highly reactive radical trap. It attacks the planar radical intermediate from either face with little steric discrimination, leading to a mixture of diastereomers.[5]Switch to an Anaerobic Protocol. Replace O₂ with a bulkier nitroarene, such as methyl 4-nitrobenzenesulfonate.[5][7] The larger steric profile of the nitroarene provides superior facial selectivity when trapping the radical, often leading to a dramatic improvement in the diastereomeric ratio (dr).[7] This is the most impactful change you can make.
Solvent Effects Polar protic solvents can influence the transition state geometry through hydrogen bonding, affecting facial selectivity.As demonstrated by Ghorai et al., switching from aprotic to polar protic solvents can significantly enhance diastereoselectivity.[8] Systematically screen solvents like isopropanol, ethanol, and methanol.
Reaction Temperature Higher temperatures can provide enough energy to overcome the small activation barrier difference between the two diastereomeric transition states, eroding selectivity.Try running the reaction at a lower temperature (e.g., 0 °C or -10 °C). While this may slow the reaction rate, it can often improve the diastereomeric ratio.
Problem 3: Formation of an Alcohol By-product via Olefin Isomerization

Sometimes, an unexpected constitutional isomer of the desired alcohol is observed.

Potential CauseScientific RationaleRecommended Solution
Substrate Isomerization The cobalt-hydride intermediate is formed reversibly. If the substrate contains other abstractable protons or can isomerize to a more stable alkene under the reaction conditions, hydration may occur at an undesired position.This is substrate-dependent. Confirm the purity of your starting glycal. If isomerization is suspected, consider modifying the substrate or exploring alternative synthetic routes that install the hydroxyl group before forming the glycal.
Validated Experimental Protocol: Anaerobic Mukaiyama Hydration of a Protected Glycal

This protocol is based on the highly diastereoselective anaerobic method, which offers superior control over stereochemistry compared to the classic aerobic version.[5][7]

Reagents & Equipment:

  • Protected Glycal Substrate (1.0 equiv)

  • Fe(acac)₃ (10 mol%)

  • Methyl 4-nitrobenzenesulfonate (1.5 equiv)

  • Phenylsilane (PhSiH₃) (3.0 equiv)

  • Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and column chromatography

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the protected glycal (e.g., 100 mg, 1.0 equiv) and Fe(acac)₃ (10 mol%).

  • Dissolution: Add a 9:1 mixture of anhydrous THF:MeOH to dissolve the solids. The total concentration should be approximately 0.1 M with respect to the glycal.

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Reagent Addition: Add methyl 4-nitrobenzenesulfonate (1.5 equiv) followed by the dropwise addition of phenylsilane (3.0 equiv) via syringe over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2'-hydroxy nucleoside product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by integration of characteristic peaks in the ¹H NMR spectrum.

References
  • Mukaiyama hydration - Grokipedia.
  • Mukaiyama hydration - Wikipedia. Available at: [Link]

  • Mukaiyama Hydration - SynArchive. Available at: [Link]

  • Mukaiyama Hydration - YouTube. Available at: [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes - MDPI. Available at: [Link]

  • Optimization of the reaction conditions for the Mukaiyama oxidation of 9, 12 and 13. - ResearchGate. Available at: [Link]

  • Fe‐Catalyzed Anaerobic Mukaiyama‐Type Hydration of Alkenes using Nitroarenes - PMC. Available at: [Link]

  • Mukaiyama Hydration | Chem-Station Int. Ed. Available at: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups - PMC. Available at: [Link]

  • Proposed formation of the alcohol by‐product via Mukaiyama hydration. - ResearchGate. Available at: [Link]

  • Protection of 5'-hydroxy functions of nucleosides - PubMed. Available at: [Link]

  • Oxygen-Free Alkene Hydration Using Nitroarenes - Organic Syntheses. Available at: [Link]

  • Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments. Available at: [Link]

  • Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Available at: [Link]

  • Total Synthesis of Natural Terpenoids Enabled by Cobalt Catalysis - PMC. Available at: [Link]

Sources

Troubleshooting

troubleshooting poor cell permeation of 2'-C-methylguanosine analogues

Welcome to the Technical Support Center for Nucleoside Analogue Development. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve poor cell membrane permeation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleoside Analogue Development. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve poor cell membrane permeation and intracellular activation issues specifically associated with 2'-C-methylguanosine (2'-C-MeG) and its derivatives.

Unlike standard small molecules, nucleoside analogues face a multi-barrier "permeability and activation paradox." This guide will walk you through the causality of these failures, chemical engineering solutions, biological system optimization, and self-validating experimental protocols.

SECTION 1: Diagnostic FAQs – Understanding the Causality of Failure

Q: Why does my 2'-C-methylguanosine analogue show high biochemical potency against viral polymerases but zero activity in cell-based assays? A: This is the classic permeability and activation paradox. 2'-C-MeG is highly polar and possesses multiple hydrogen-bond donors and acceptors, particularly on the guanine base. This hydrophilicity prevents passive lipid bilayer diffusion. Furthermore, free nucleosides rely on Equilibrative Nucleoside Transporters (ENTs) or Concentrative Nucleoside Transporters (CNTs) to enter the cell[1]. The bulky 2'-C-methyl modification often causes steric hindrance, drastically reducing the binding affinity of the analogue to these transporters.

Q: If the drug gets inside the cell, why might it still fail to inhibit viral replication? A: Nucleoside analogues are prodrugs in their own right; they must be phosphorylated to their active triphosphate (TP) form by host cell kinases to act as chain terminators[2]. The first phosphorylation step (nucleoside to monophosphate) is typically rate-limiting. The 2'-C-methyl group often prevents recognition by native nucleoside kinases (like deoxycytidine kinase or adenosine kinase). If your drug permeates the cell but isn't phosphorylated, it remains an inactive precursor.

Q: How can I definitively distinguish between a cell permeation failure and an intracellular activation (kinase) failure? A: You must perform an intracellular nucleotide pool analysis using LC-MS/MS. By quantifying the intracellular concentrations of the parent nucleoside, monophosphate (MP), diphosphate (DP), and triphosphate (TP), you can pinpoint the exact bottleneck.

  • Low Parent / Low TP: Permeation failure or rapid efflux.

  • High Parent / Low MP: First kinase bottleneck.

  • High MP / Low TP: Downstream kinase bottleneck.

SECTION 2: Engineering Solutions for 2'-C-Methylguanosine

When free 2'-C-MeG fails to permeate or activate, chemical masking is required. Here are the field-proven strategies:

Strategy 1: The ProTide (Phosphoramidate) Technology

To bypass both the permeation barrier and the rate-limiting first kinase step, the monophosphate form of 2'-C-MeG is synthesized and masked with an aryloxy group and an amino acid ester (typically L-alanine methyl or isopropyl ester)[3].

  • The Causality: The lipophilic masking groups neutralize the negative charges of the phosphate, allowing the molecule to enter the cell via passive diffusion, independent of ENT/CNT transporters[4]. Once inside, host enzymes (carboxylesterases and phosphoramidases) cleave the masking groups, releasing the monophosphate directly into the cytosol, completely bypassing the first kinase bottleneck[3].

Strategy 2: The "Double Prodrug" Approach for Guanosine

Guanosine analogues are notoriously difficult to deliver because the guanine base itself is highly insoluble and prone to extensive hydrogen bonding.

  • The Causality: To troubleshoot this, researchers utilize a "double prodrug" strategy. By adding a lipophilic mask to the guanine base—such as a 6-O-methyl or 6-O-methoxy group—alongside a ProTide phosphoramidate motif on the 5'-OH, the overall lipophilicity is dramatically increased[5]. Once inside the cell, ubiquitous adenosine deaminases (ADA) or other hydrolases demethylate the 6-O position to restore the active guanine base, while the ProTide moiety is cleaved to yield the monophosphate[5].

G Extracellular Extracellular Space (2'-C-MeG ProTide) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular ProTide Membrane->Intracellular CES1 CES1 / CatA (Ester Hydrolysis) Intracellular->CES1 HINT1 HINT1 (P-N Bond Cleavage) CES1->HINT1 Monophosphate 2'-C-MeG Monophosphate (Bypasses Kinase 1) HINT1->Monophosphate Triphosphate 2'-C-MeG Triphosphate (Active Polymerase Inhibitor) Monophosphate->Triphosphate Host Kinases

Fig 1. Intracellular activation cascade of 2'-C-methylguanosine ProTides bypassing kinase bottlenecks.

SECTION 3: Biological System Troubleshooting

If you have synthesized a ProTide or ester prodrug of 2'-C-MeG and it still shows poor activity, the issue likely lies in your in vitro assay model.

The Causality: ProTides require specific intracellular enzymes for activation, primarily Carboxylesterase 1 (CES1), Cathepsin A (CatA), and Histidine triad nucleotide-binding protein 1 (HINT1)[6]. Different immortalized cell lines have drastically different proteomic profiles. If you screen a CES1-dependent prodrug in a cell line that lacks CES1, you will get a false negative[7].

Table 1: Metabolic Competence of Common Antiviral Screening Cell Lines[7]

Cell LineTissue OriginCES1 ExpressionCatA ExpressionHINT1 ExpressionSuitability for ProTide Screening
Huh-7 Human HepatomaHigh ModerateHighExcellent (Primary choice for HCV/Dengue)
Caco-2 Human ColorectalHighModerateHighGood (Useful for oral bioavailability modeling)
A549 Human LungModerateModerateHighGood (Respiratory virus models)
Calu-3 Human LungLowModerateHighPoor (High risk of false negatives)
Vero E6 Monkey KidneyAbsent ModerateHighCritical Failure Risk (Do not use for CES1-prodrugs)

Actionable Advice: Always validate the expression of activating enzymes in your chosen cell line via Western Blot or proteomics before discarding a synthesized analogue.

Workflow Start In Vitro Assay: Poor Antiviral Activity Assay LC-MS/MS Intracellular Nucleotide Pool Analysis Start->Assay LowIntra Low Intracellular Parent Drug Assay->LowIntra HighIntra High Parent Drug, Low Monophosphate Assay->HighIntra HighMP High Monophosphate, Low Triphosphate Assay->HighMP Sol1 Apply ProTide or Double Prodrug Strategy LowIntra->Sol1 Sol2 Check Cell Line CES1/CatA or Apply ProTide HighIntra->Sol2 Sol3 Structural Modification (Steric Hindrance Issue) HighMP->Sol3

Fig 2. Diagnostic decision tree for isolating permeation versus activation failures in nucleosides.

SECTION 4: Self-Validating Experimental Protocol

To generate trustworthy data, you must establish a self-validating protocol for measuring intracellular accumulation. The critical failure point in nucleotide extraction is the rapid degradation of triphosphates back to monophosphates by endogenous phosphatases during cell lysis.

Protocol: Intracellular Nucleotide Pool Extraction and LC-MS/MS Quantification

Objective: Quantify intracellular concentrations of 2'-C-MeG parent, MP, DP, and TP to identify permeation vs. activation bottlenecks.

Step 1: Cell Seeding and Dosing

  • Seed Huh-7 cells (or target cell line) in 6-well plates at cells/well. Incubate overnight at 37°C.

  • Replace media with fresh media containing the 2'-C-MeG analogue or prodrug at a clinically relevant concentration (e.g., 10 µM).

  • Self-Validation Control: Include a parallel well treated with a known ENT inhibitor (e.g., Dipyridamole, 10 µM) to confirm if uptake is transporter-dependent or passive.

Step 2: Quenching and Extraction (Critical Step) Causality: Cellular phosphatases operate at physiological temperatures and neutral pH. To preserve the fragile triphosphate metabolites, extraction must occur rapidly under denaturing, freezing conditions.

  • After the desired incubation time (e.g., 4, 8, 24 hours), quickly aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular drug.

  • Immediately add 1.0 mL of ice-cold 70% methanol (-20°C) containing a stable isotope-labeled internal standard (e.g., -labeled ATP) directly to the well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex for 30 seconds, then incubate at -80°C for 1 hour to ensure complete protein precipitation and phosphatase denaturation.

Step 3: Clarification and LC-MS/MS

  • Centrifuge the lysates at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac) at room temperature.

  • Reconstitute the pellet in 100 µL of LC-MS grade water.

  • Inject onto a Weak Anion Exchange (WAX) or Ion-Pairing Reversed-Phase LC column coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Interpretation: Normalize the calculated picomoles of nucleotide to the cell count (pmol/10 cells) to determine the true intracellular accumulation profile.

References

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Infectious Diseases / NIH. [Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Publications.[Link]

  • An overview of ProTide technology and its implications to drug discovery. Cardiff University (ORCA).[Link]

  • Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus. ResearchGate.[Link]

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. ResearchGate.[Link]

  • A Cyclic Phosphoramidate Prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine for the Treatment of Dengue Infection. bioRxiv.[Link]

Sources

Optimization

Technical Support Center: Enhancing 2'-C-Methylguanosine Phosphorylation in Cellular Assays

Welcome to the Technical Support Center for nucleoside analog development. This guide is designed for researchers and drug development professionals working with 2'-C-methylguanosine (2'-C-MeG) and its derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside analog development. This guide is designed for researchers and drug development professionals working with 2'-C-methylguanosine (2'-C-MeG) and its derivatives. Converting the parent nucleoside into its active triphosphate form is a notoriously difficult bottleneck. Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize intracellular phosphorylation and quantify nucleotide metabolites accurately.

Part 1: FAQs on Prodrug Design and Kinase Bottlenecks

Q1: Why is the intracellular phosphorylation of 2'-C-methylguanosine so inefficient in my Huh-7 and PBMC cell assays? A: The parent 2'-C-MeG nucleoside suffers from poor cellular uptake and extremely inefficient initial phosphorylation[1]. Host nucleoside kinases do not readily recognize the 2'-C-methyl modification, making the conversion to the monophosphate (NMP) the rate-limiting step. To solve this, you must bypass the first phosphorylation event entirely using a prodrug strategy, such as the ProTide (phosphoramidate) approach. ProTides mask the monophosphate with lipophilic groups (e.g., aryl, ester, and amino acid moieties), allowing passive membrane diffusion before intracellular enzymes cleave the masking groups to release the monophosphate directly[1].

Q2: We are designing a phosphoramidate prodrug. Which intracellular enzymes are responsible for its activation, and how do we optimize for them? A: The activation of a ProTide relies on a specific enzymatic cascade. First, carboxylesterases or cathepsin A cleave the ester motif. This is followed by spontaneous cyclization and displacement of the aryl group. Finally, the critical P-N bond is cleaved by the histidine triad nucleotide-binding protein 1 (Hint1)[2]. Troubleshooting tip: If your prodrug is not yielding high monophosphate levels, verify the expression levels of Hint1 and specific esterases in your target cell line. For example, UMN-1002 undergoes highly efficient P-N bond cleavage by Hint1, leading to potent antiviral activity[2].

Pathway N1 2'-C-MeG ProTide (e.g., Phosphoramidate) E1 Esterase / Hint1 Cleavage N1->E1 N2 2'-C-MeG Monophosphate E1->N2 E2 Host NMPK (Kinase) N2->E2 N3 2'-C-MeG Diphosphate E2->N3 E3 Host NDPK (Kinase) N3->E3 N4 2'-C-MeG Triphosphate (Active Inhibitor) E3->N4

Intracellular activation pathway of 2'-C-methylguanosine ProTides to the active triphosphate.

Q3: My LC-MS/MS data shows high monophosphate accumulation but very low triphosphate levels. What is the bottleneck? A: This indicates that your prodrug is successfully entering the cell and being cleaved by Hint1/esterases, but the subsequent phosphorylation steps by host nucleoside monophosphate kinases (NMPK) or nucleoside diphosphate kinases (NDPK) are inefficient. This is highly dependent on the cell line. For instance, while primary human hepatocytes may efficiently convert the monophosphate of INX-08189 to the triphosphate[1], peripheral blood mononuclear cells (PBMCs) might require specific structural tuning (such as the 2'-fluoro-2'-C-methyl modification seen in AT-281/AT-752) to achieve therapeutic triphosphate concentrations[3].

Part 2: Troubleshooting Toxicity & Off-Target Effects

Q4: We are observing unexpected cytotoxicity in long-term assays with our 2'-C-MeG prodrugs. What is the mechanistic cause? A: The most common cause of delayed cytotoxicity with 2'-C-methylated guanosine analogs is mitochondrial toxicity. The active metabolite, 2'-C-Me-GTP, can act as an off-target substrate for mitochondrial RNA polymerase (POLRMT)[4]. For example, the prodrug BMS-986094 produced exceptionally high levels of 2'-C-Me-GTP in human cardiomyocytes (up to 540 pmol/million cells at 8 hours), leading to efficient incorporation by POLRMT and subsequent mitochondrial dysfunction[4]. Actionable Advice: Always counter-screen your compounds in primary human cardiomyocytes and assess mitochondrial protein synthesis and oxygen consumption rates early in development.

Quantitative Comparison of Intracellular Triphosphate Accumulation

To benchmark your experimental results, refer to the following synthesized data comparing the intracellular accumulation of various 2'-C-MeG prodrugs across different models.

Prodrug CandidateParent NucleosideTarget Cell Line / TissueIncubation TimeTP AccumulationReference
INX-08189 2'-C-MeGPrimary Human Hepatocytes24 hoursHigh (Correlates with 10nM EC50)[1]
AT-281 (AT-752) 2'-F-2'-C-MeGHuman PBMCs4 hoursExceeds TP50 threshold[3]
BMS-986094 2'-C-MeGHuman Cardiomyocytes8 hours540 pmol / 106 cells[4]
UMN-1002 2'-C-MeGMicrovascular Endothelial Cells24 hoursHigh (Potent ZIKV reduction)[2]

Part 3: Standardized Methodology for Nucleotide Quantification

Q5: How do I accurately extract and measure intracellular 2'-C-Me-GTP without degrading the fragile metabolites? A: Nucleotide triphosphates are highly susceptible to rapid degradation by cellular phosphatases the moment cellular stress occurs. A self-validating protocol must prioritize rapid quenching and cold extraction to denature these enzymes immediately. Follow the step-by-step methodology below.

Step-by-Step LC-MS/MS Extraction Protocol
  • Cell Seeding & Incubation: Seed target cells (e.g., 1×106 cells/well) in a 6-well plate. Incubate with the prodrug (typically 10 µM) at 37°C for the desired time course (e.g., 4, 8, 24 hours).

  • Rapid Quenching: Aspirate the culture media and immediately wash the cells twice with ice-cold PBS. Causality: The cold temperature halts cellular metabolism, while the wash removes extracellular prodrug that could artificially inflate measurements.

  • Metabolite Extraction: Instantly add 1 mL of ice-cold 70% methanol to each well. Causality: The high alcohol concentration instantly precipitates proteins and denatures endogenous phosphatases, preserving the fragile P-O-P bonds of the triphosphate.

  • Cold Incubation: Transfer the lysate to a microcentrifuge tube and incubate at -20°C for 12 hours to ensure complete extraction of polar nucleotides.

  • Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Evaporation: Transfer the supernatant to a new tube and dry it completely using a cold SpeedVac.

  • LC-MS/MS Analysis: Reconstitute the dried pellet in the mobile phase. Quantify the analytes using LC-MS/MS equipped with a Weak Anion Exchange (WAX) column or a reverse-phase column utilizing an ion-pairing agent (e.g., dimethylhexylamine) to retain the highly polar triphosphate species.

Extraction S1 1. Incubate Cells with Prodrug (37°C, 4-24h) S2 2. Rapid Wash (Ice-cold PBS) S1->S2 S3 3. Quench & Extract (Ice-cold 70% Methanol) S2->S3 S4 4. Protein Precipitation (-20°C, 12h) S3->S4 S5 5. Centrifuge (14,000 x g, 4°C) S4->S5 S6 6. LC-MS/MS Analysis (WAX or Ion-Pairing) S5->S6

Step-by-step extraction and LC-MS/MS workflow for quantifying intracellular nucleotides.

References

  • Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus ResearchGate URL
  • Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses ASM Journals URL
  • PMC (NIH)
  • 2'-C-Methylguanosine - Drug Targets, Indications, Patents Patsnap Synapse URL

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 2'-C-Methylguanosine Antiviral Agents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the biochemical and analytical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the biochemical and analytical challenges associated with 2'-C-methylguanosine antiviral agents.

Viral RNA-dependent RNA polymerases (RdRp) are highly adaptable. When applying nucleoside analogs, you are not just fighting viral replication; you are fighting evolutionary resistance and intracellular metabolic bottlenecks. This guide provides field-proven, self-validating methodologies to understand, quantify, and overcome these barriers.

Section 1: Mechanisms of Resistance & Structural Bypass

FAQ 1: Why do viruses develop resistance to 2'-C-methylguanosine, and how does the S282T mutation drive this?

The antiviral efficacy of 2'-C-methylguanosine relies on its conversion to an active triphosphate metabolite by host kinases, followed by incorporation into nascent viral RNA, leading to chain termination. However, the initial phosphorylation step is notoriously slow and rate-limiting 1.

When exposed to sub-optimal intracellular triphosphate levels, viruses like Hepatitis C (HCV) rapidly select for the S282T mutation in the NS5B RdRp. Causally, the substitution of serine with a bulky threonine residue creates a severe steric clash with the 2'-C-methyl group of the incoming nucleotide, effectively excluding it from the active site and conferring high-level resistance.

FAQ 2: How can we rationally design compounds to overcome S282T-mediated resistance?

Overcoming this resistance requires a dual approach: altering the nucleoside scaffold to reduce steric hindrance and bypassing the metabolic bottleneck.

  • 2'-Fluoro-2'-C-methyl modifications: Replacing the 2'-hydroxyl group with a highly electronegative, smaller fluorine atom minimizes the steric penalty against the S282T mutant while maintaining the chain-terminating properties required for RdRp inhibition 2.

  • Phosphoramidate Prodrugs (ProTides): By masking a monophosphate group with lipophilic moieties (e.g., AT-511 or AT-527), the compound easily crosses the cell membrane. Intracellular esterases rapidly cleave the mask, delivering the monophosphate directly and bypassing the rate-limiting first kinase step 3.

Resistance_Mechanism cluster_nuc Conventional Nucleoside (High Resistance) cluster_pro ProTide Strategy (Overcoming Resistance) Nuc 2'-C-methylguanosine Kinase Host Kinase (Rate-Limiting) Nuc->Kinase Slow Phosphorylation S282T S282T Mutant RdRp (Steric Clash) Kinase->S282T Excluded from Active Site Pro Phosphoramidate Prodrug (e.g., AT-511) Mono Monophosphate Pro->Mono Rapid Intracellular Cleavage Tri Active Triphosphate Mono->Tri Efficient Phosphorylation WT Wild-Type / S282T RdRp (Chain Termination) Tri->WT 2'-Fluoro reduces steric clash

Mechanistic bypass of S282T resistance via ProTide technology and 2'-fluoro modifications.

Quantitative Efficacy Comparison

The table below summarizes how structural modifications shift the efficacy profile against wild-type and resistant strains.

CompoundViral TargetStructural ModificationEC50 (Wild-Type)EC50 (S282T Mutant)Reference
2'-C-methylguanosine HCV NS5BNone (Parent Nucleoside)ModerateHigh Resistance (Loss of Activity)1
AT-511 HCV NS5B2'-F-2'-C-Me + Phosphoramidate5–28 nMActive (Up to 58x more potent than SOF)[[3]]()
Compound 17 DENV NS52'-F-2'-C-Me + Cyclic PhosphoramidateLow µMActive (High PBMC TP levels)4

Section 2: Troubleshooting Guide - In Vitro Resistance Profiling

FAQ 3: My replicon assays show inconsistent EC50 shifts when testing against S282T mutants. How do I build a self-validating assay?

Inconsistent EC50 shifts usually stem from variable host-cell metabolism rather than the viral polymerase itself. If the cells are stressed, kinase activity drops, and the parent nucleoside is never activated, creating a false "resistance" profile. A robust protocol must internally control for both false positives (cytotoxicity masquerading as antiviral efficacy) and false negatives (poor transfection/metabolism).

Methodology: Self-Validating Subgenomic Replicon Resistance Assay

Causality Check: By multiplexing a luciferase reporter with a fluorometric viability dye, and including a replication-incompetent GND mutant, every well validates its own biological relevance.

  • Cell Preparation: Culture Huh-7 cells to exactly 70-80% confluency. Over-confluent cells downregulate the nucleotide salvage pathway kinases necessary for prodrug activation.

  • RNA Electroporation:

    • Electroporate cells with in vitro transcribed RNA of Wild-Type (WT) replicon, S282T mutant replicon, and a polymerase-defective GND mutant replicon (Internal Negative Control).

    • Validation Check: The GND mutant establishes the absolute baseline of input RNA translation, ensuring the luminescent signal in WT/S282T wells is strictly from active RNA replication.

  • Compound Treatment (Multiplexed):

    • Seed cells into 96-well plates and treat with a 10-point serial dilution of your 2'-C-methylguanosine analog.

    • Include a non-nucleoside NS5A inhibitor (e.g., Daclatasvir) as a positive control. Validation Check: The NS5A inhibitor must show identical EC50s across WT and S282T lines; if it shifts, your mutant cell line has acquired off-target adaptations.

  • Incubation & Readout (72 Hours):

    • Add a fluorometric cell viability reagent (e.g., CellTiter-Fluor) and incubate for 1 hour. Read fluorescence to establish the CC50 (Cytotoxic Concentration).

    • Subsequently, lyse the cells and add luciferase substrate to read the EC50.

    • Rule of Trust: Only accept EC50 shifts where the Selectivity Index (CC50/EC50) remains >10.

Section 3: Troubleshooting Guide - Triphosphate Quantification (LC-MS/MS)

FAQ 4: We are seeing massive variability in intracellular triphosphate (TP) levels during LC-MS/MS quantification. How do we prevent degradation?

Nucleotide triphosphates undergo instant ischemic degradation to mono- and diphosphates via endogenous phosphatases the moment cells or tissues are harvested. Standard methanol extraction is too slow to halt this enzymatic activity in solid tissues or dense cell pellets. To ensure accurate pharmacokinetic profiling, you must instantly denature the local environment 5.

LCMS_Workflow S1 Tissue Harvest (Clamp-Freezing) S2 TCA Extraction (Halt Phosphatases) S1->S2 S3 WAX-SPE Clean-up (Isolate Nucleotides) S2->S3 S4 Ion-Pairing LC (Separation) S3->S4 S5 ESI-MS/MS (Quantification) S4->S5

Workflow for stabilization and LC-MS/MS quantification of intracellular triphosphate metabolites.

Methodology: Extraction and LC-MS/MS Quantification of 2'-MeGTP

Causality Check: Trichloroacetic acid (TCA) instantly lowers the pH, precipitating proteins and irreversibly locking the triphosphate pool in its in vivo state. Weak Anion Exchange (WAX) is then required because TCA and cellular lipids will severely suppress the MS/MS signal if not removed.

  • In Situ Harvest: Harvest liver tissue or cell pellets using in situ clamp-freezing (using liquid nitrogen-cooled tongs) or immediate snap-freezing. Do not allow the sample to thaw at room temperature.

  • TCA Homogenization:

    • Submerge the frozen sample directly into ice-cold 10% Trichloroacetic acid (TCA).

    • Self-Validating Step: Spike a stable isotope-labeled internal standard (SIL-IS) directly into the TCA buffer before homogenization. This corrects for downstream extraction losses and ion suppression.

  • WAX-SPE Clean-up:

    • Centrifuge the homogenate to remove precipitated proteins.

    • Load the supernatant onto a Weak Anion Exchange (WAX) Solid Phase Extraction cartridge. Wash with methanol to remove neutral lipids, then elute the negatively charged nucleotides using a high-pH buffer (e.g., ammonium hydroxide in methanol).

  • Ion-Pairing Chromatography:

    • Reconstitute the eluate and inject it onto a C18 HPLC column.

    • Because triphosphates are highly polar and will not retain on a standard C18 column, use a mobile phase containing an ion-pairing agent like dimethylhexylamine (DMHA). DMHA binds the phosphate groups, increasing their hydrophobicity and allowing sharp chromatographic separation.

  • ESI-MS/MS Detection: Detect the 2'-MeGTP or 2'-F-2'-C-MeGTP metabolites using Electrospray Ionization tandem mass spectrometry in negative ion mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.

References
  • Overcoming stability challenges in the quantification of tissue nucleotides: determination of 2'-C-methylguanosine triphosphate concentration in mouse liver - PubMed / NIH URL:[Link]

  • A Cyclic Phosphoramidate Prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine for the Treatment of Dengue Infection - ResearchGate URL: [Link]

  • Discovery of a 2'-fluoro-2'-C-methyl C-nucleotide HCV polymerase inhibitor and a phosphoramidate prodrug with favorable properties - ResearchGate URL:[Link]

  • Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PMC / NIH URL:[Link]

  • Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase - Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

Optimization

I. Diagnostic Workflow: Selecting the Right Chromatographic Strategy

Welcome to the Technical Support Center for Nucleoside Purification. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex isolation of highly polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleoside Purification. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex isolation of highly polar, structurally similar nucleoside mixtures.

Rather than providing generic troubleshooting steps, this center dissects the chromatographic causality behind retention failures, baseline drift, and co-elution, empowering you to build self-validating purification workflows.

Before troubleshooting, it is critical to align the physicochemical properties of your nucleoside mixture with the correct separation mechanism. The decision matrix below outlines the logical progression from analytical assessment to preparative scale-up.

NucleosideWorkflow A Complex Nucleoside Mixture B Assess Analyte Polarity (Log P / Partitioning Coeff) A->B C RPLC (C18 / Polar-Embedded) Mechanism: Hydrophobic Interaction B->C Moderate/Low Polarity (Modified Analogs) D HILIC (Bare Silica / Zwitterionic) Mechanism: Partitioning & Adsorption B->D High Polarity (Native Nucleosides) E Optimize Mobile Phase Volatile Buffers (e.g., TEAA) C->E F Optimize Salt Concentration (Modulate Ammonium Acetate) D->F G Preparative Scale-Up & Lyophilization E->G F->G

Chromatographic decision tree for nucleoside purification based on polarity and retention mechanism.

II. Troubleshooting Guides & FAQs

Q1: Why do my highly polar nucleosides elute in the void volume during standard C18 Reversed-Phase Liquid Chromatography (RPLC)? Causality: Nucleosides are classified as glycosylamines, consisting of a highly polar pentose sugar covalently linked to a nucleobase[1]. Standard C18 stationary phases rely on hydrophobic interactions. Because native nucleosides have extremely low partition coefficients (Log P), they cannot overcome the strong solvation forces of the aqueous mobile phase, resulting in zero retention. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). The polar nature of nucleobases and nucleosides makes HILIC the optimal choice[2]. HILIC utilizes a polar stationary phase (like bare silica or zwitterionic phosphorylcholine) and a highly organic mobile phase, allowing nucleosides to partition into a water-enriched layer immobilized on the column surface[1][2][3].

Q2: I am using HILIC, but my methylated nucleoside analogs are co-eluting with native nucleosides. How do I resolve them? Causality: Retention in HILIC is not a single mechanism; it is a complex interplay of hydrophilic partitioning, surface adsorption (via hydrogen bonding), and electrostatic interactions[3][4]. Methylation blocks specific hydrogen-bonding sites and alters the molecule's dipole moment[4]. If your current method relies too heavily on partitioning, the slight polarity difference may not be enough for resolution. Solution: Modulate the ammonium acetate concentration in your mobile phase. The phase ratio (the volume of the adsorbed water layer) in HILIC is directly influenced by salt concentration[4]. High salt concentrations drive partitioning, while lower salt concentrations expose the silica surface, allowing surface adsorption (hydrogen bonding) to dominate[3][4]. Adjusting the salt will shift the primary retention mechanism and separate the analogs.

Q3: How do I scale up to preparative HPLC without leaving non-volatile salts (like phosphate) in my final purified nucleoside product? Causality: While phosphate buffers provide excellent peak shape and resolution for nucleosides, they cannot be removed via lyophilization. This ruins downstream applications such as NMR spectroscopy, mass spectrometry, or cellular bioassays. Solution: Utilize volatile ion-pairing buffers. Groups of nucleosides and nucleoside monophosphates can be successfully separated isocratically using 0.1 M trimethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB) at pH ~7.0[5]. These eluents provide resolution comparable to non-volatile buffers but can be completely removed in vacuo, allowing for high-yield sample recovery[5].

III. Mechanistic Relationships in HILIC

To successfully develop methods, you must understand how mobile phase additives control the separation environment.

HILICMechanism Salt Ammonium Acetate Part Hydrophilic Partitioning Salt->Part High Conc. (Increases Water Layer) Ads Surface Adsorption Salt->Ads Low Conc. (Exposes Silanols) Elec Electrostatic Interaction Salt->Elec Modulates Charge

Logical relationship between mobile phase salt concentration and HILIC retention mechanisms.

IV. Self-Validating Experimental Protocols

Protocol 1: Analytical HILIC Method Development for Nucleoside Mixtures

Objective: Baseline separation of native and modified nucleosides using a zwitterionic phase.

  • Step 1: Column Selection & Installation. Install a superficially porous particle (SPP) zwitterionic column (e.g., 150 x 2.1 mm, 2.7 µm ZIC-cHILIC)[1]. Causality: The phosphorylcholine phase provides excellent retention and shields underlying silanols, ensuring sharp, symmetrical peaks[1].

  • Step 2: System Flush. Flush the system with 50% Acetonitrile (MeCN) / 50% Water to remove any storage solvents and prevent salt precipitation.

  • Step 3: Equilibration. Equilibrate with the initial mobile phase: 90% MeCN / 10% Aqueous Buffer (20 mM Ammonium Acetate, pH 5.8).

    • Validation Checkpoint: HILIC requires the formation of a stable water-enriched layer. Monitor baseline UV absorbance (260 nm) and system pressure. Equilibration is only validated when pressure ripple is <1% and baseline drift is zero for a minimum of 20 to 50 column volumes (CV).

  • Step 4: Sample Injection. Dissolve the nucleoside mixture in a high organic solvent (e.g., 75% MeCN). Causality: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing severe peak splitting.

  • Step 5: Gradient Execution. Run a gradient from 90% MeCN down to 60% MeCN over 15 minutes, keeping the ammonium acetate concentration constant.

    • Validation Checkpoint: Calculate the retention factor ( k ) of the first eluting peak. If k<1 , the analyte is eluting in the void. This invalidates the method; you must decrease the initial aqueous content or increase the salt concentration to drive partitioning[3][4].

Protocol 2: Preparative RPLC Desalting & Recovery of Nucleoside Analogs

Objective: Scale-up purification of modified nucleosides with salt-free recovery.

  • Step 1: Volatile Buffer Preparation. Prepare 0.1 M triethylammonium bicarbonate (TEAB) or trimethylammonium acetate (TEAA), adjusted to pH 7.0[5].

  • Step 2: Chromatography. Load the crude nucleoside mixture onto a preparative C18 column. Elute using a shallow gradient (e.g., 2% to 15% Acetonitrile in 0.1 M TEAB)[5].

    • Validation Checkpoint: Collect fractions based on a strict UV threshold (254 nm). Run rapid analytical HPLC on the fractions to confirm >95% purity before pooling.

  • Step 3: Desalting & Recovery. Pool the pure fractions and evaporate the eluent in vacuo using a rotary evaporator at 35°C[5].

  • Step 4: Lyophilization. Freeze the residue and lyophilize for 24-48 hours to completely sublime the TEAB/TEAA buffer.

    • Validation Checkpoint: Re-dissolve a 1 mg aliquot of the final powder in D2O and perform 1H-NMR. The complete absence of triethylammonium peaks (multiplets at ~1.2 ppm and ~3.1 ppm) validates the desalting process.

V. Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Nucleoside Purification

Stationary Phase TypePrimary Retention MechanismPeak SymmetryBest Use Case
Standard C18 (RPLC) Hydrophobic InteractionGoodHighly modified, lipophilic nucleoside analogs.
Bare Silica (HILIC) Adsorption & PartitioningModerate (Tailing possible)General screening; resolving analogs via H-bonding differences[3][4].
Zwitterionic SPP (HILIC) Partitioning & ElectrostaticExcellentComplex mixtures of native nucleosides requiring high efficiency[1].
Amide (HILIC) Partitioning (Strong H-bonding)GoodHighly polar nucleosides lacking retention on bare silica.

Table 2: Buffer Volatility and MS Compatibility for Scale-Up

Buffer SystemConcentrationVolatilityMS CompatibilityPost-Prep Recovery Method
Ammonium Acetate 10 - 50 mMHighExcellentLyophilization
Ammonium Formate 10 - 50 mMHighExcellentLyophilization
Trimethylammonium Acetate 0.1 MHighModerate (Ion suppression)Rotary Evaporation in vacuo[5]
Potassium Phosphate 20 - 100 mMNon-VolatilePoor (Ruins source)Requires secondary desalting column

VI. References

1.[2] Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. NIH. Link 2.[5] Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. NIH. Link 3.[1] HILIC Analysis of Twelve Nucleosides. Sigma-Aldrich. Link 4.[3] Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI. Link 5.[4] Quantitative Insights into Nucleoside Retention Mechanisms on Silica via HILIC. LCGC International. Link

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 2'-C-methyl-6-O-methyl-guanosine in Solution

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2'-C-methyl-6-O-methyl-guanosine. This guide is designed to provide you with in-depth technical information, tro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2'-C-methyl-6-O-methyl-guanosine. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this modified nucleoside in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and success of your research.

I. Understanding the Molecule: A Balance of Modifications

2'-C-methyl-6-O-methyl-guanosine is a doubly modified nucleoside with distinct chemical features that influence its stability. The 2'-C-methyl group on the ribose sugar sterically hinders the 2'-hydroxyl group, which can enhance resistance to certain nucleases.[1] Concurrently, the 6-O-methyl group on the guanine base can modulate its base-pairing properties and susceptibility to enzymatic and chemical degradation. Understanding the interplay of these modifications is crucial for predicting its behavior in various experimental settings.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and expected stability of 2'-C-methyl-6-O-methyl-guanosine.

1. What are the primary factors that can affect the stability of 2'-C-methyl-6-O-methyl-guanosine in solution?

The stability of 2'-C-methyl-6-O-methyl-guanosine in solution is primarily influenced by pH, temperature, and the presence of enzymes. Like many purine nucleosides, it is susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond.[2] The 6-O-methyl group can also be a target for chemical or enzymatic cleavage.

2. What are the recommended storage conditions for solutions of 2'-C-methyl-6-O-methyl-guanosine?

To ensure maximum stability, solutions of 2'-C-methyl-6-O-methyl-guanosine should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. It is also advisable to prepare fresh solutions for critical experiments and to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is a recommended practice.

3. In which solvents is 2'-C-methyl-6-O-methyl-guanosine most stable?

For long-term storage, aprotic, anhydrous organic solvents such as DMSO are generally preferred over aqueous solutions. If aqueous buffers are necessary, they should be sterile, nuclease-free, and maintained at a neutral or slightly basic pH (pH 7-8). Buffers with chelating agents like EDTA can help to inhibit metal-catalyzed degradation.

4. How does the 2'-C-methyl modification impact the stability of the N-glycosidic bond?

The 2'-C-methyl group can influence the sugar pucker conformation, which in turn can affect the stability of the N-glycosidic bond. While direct data on 2'-C-methyl-6-O-methyl-guanosine is limited, studies on other 2'-modified nucleosides suggest that this modification can alter the susceptibility to acid-catalyzed depurination.[3]

5. Is 2'-C-methyl-6-O-methyl-guanosine susceptible to enzymatic degradation?

The 2'-C-methyl group can confer resistance to some nucleases that recognize the 2'-hydroxyl group.[1] However, the overall enzymatic stability will depend on the specific enzymes present in the experimental system. It is always recommended to work in a nuclease-free environment when handling RNA and its analogues.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments involving 2'-C-methyl-6-O-methyl-guanosine.

Problem 1: Inconsistent or Lower-Than-Expected Experimental Results

Possible Cause: Degradation of the 2'-C-methyl-6-O-methyl-guanosine stock solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Visual Inspection: Check for any precipitation or discoloration in your stock solution.

    • Analytical Qualification: If possible, analyze a small aliquot of your stock solution using a suitable analytical method like LC-MS/MS to confirm the presence and purity of the compound.[4][5] This will provide definitive evidence of its integrity.

  • Prepare Fresh Stock Solution:

    • If degradation is confirmed or suspected, prepare a fresh stock solution from a new vial of the solid compound.

    • Use high-purity, anhydrous solvent (e.g., DMSO) and store the new stock solution in small, single-use aliquots at -80°C.

  • Optimize Experimental Conditions:

    • If the issue persists with a fresh stock solution, re-evaluate your experimental buffer conditions. Ensure the pH is within the optimal range (typically neutral to slightly basic) and that the temperature is appropriate for your assay.

Problem 2: Evidence of N-Glycosidic Bond Cleavage (Depurination)

Possible Cause: Exposure to acidic conditions.

Degradation Pathway:

G A 2'-C-methyl-6-O-methyl-guanosine B Protonation at N7 A->B H+ (Acidic pH) C N-Glycosidic Bond Cleavage B->C Spontaneous D 6-O-methylguanine (free base) C->D E 2'-C-methyl-ribose derivative C->E

Caption: Acid-catalyzed degradation pathway of 2'-C-methyl-6-O-methyl-guanosine.

Preventative Measures:

  • Buffer Selection: Avoid acidic buffers (pH < 6). Use buffers in the neutral to slightly alkaline range (pH 7-8), such as HEPES, TRIS, or phosphate buffers.

  • Reaction Quenching: If your experimental protocol involves an acidic step, minimize the exposure time and neutralize the solution as quickly as possible.

  • Sample Preparation: When preparing samples for analysis, ensure that the final diluent is not acidic.

Problem 3: Suspected Hydrolysis of the 6-O-methyl Group

Possible Cause: Exposure to strongly basic conditions or specific enzymes.

Troubleshooting Steps:

  • Review Protocol for High pH Steps: Identify any steps in your procedure where the pH exceeds 9. Prolonged incubation at high pH can lead to the hydrolysis of the 6-O-methyl group.

  • Analytical Confirmation: Use LC-MS/MS to look for the mass of the corresponding 6-hydroxy-guanosine derivative (2'-C-methyl-guanosine).

  • Enzyme Specificity: If you are working with cell lysates or other complex biological mixtures, consider the possibility of enzymatic demethylation.

IV. Experimental Protocols: Best Practices for Handling and Analysis

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Tare a sterile, microcentrifuge tube on a calibrated analytical balance. Add the desired amount of solid 2'-C-methyl-6-O-methyl-guanosine.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.

  • Mixing: Vortex briefly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Protect from light.

Protocol 2: Analysis of Degradation Products by LC-MS/MS

This protocol provides a general framework for the analysis of 2'-C-methyl-6-O-methyl-guanosine and its potential degradation products.

Table 1: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

  • 2'-C-methyl-6-O-methyl-guanosine: Monitor for the transition from the parent ion mass to a characteristic fragment ion (e.g., the 6-O-methylguanine base).

  • 6-O-methylguanine (depurination product): Monitor for the transition from the parent ion mass of the free base to a characteristic fragment.

V. Concluding Remarks

The stability of 2'-C-methyl-6-O-methyl-guanosine is a critical factor for the reliability and reproducibility of your experimental results. By understanding the key factors that influence its degradation and by implementing the best practices for handling and storage outlined in this guide, you can minimize stability-related issues and ensure the integrity of your research. Should you encounter persistent issues, we recommend consulting with your supplier's technical support for further assistance.

VI. References

  • Jöckel, S., et al. (2012). The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition. The Journal of Experimental Medicine.

  • Kawai, T., & Akira, S. (2007). Antiviral signaling through RIG-I-like receptors. Journal of Allergy and Clinical Immunology.

  • Kool, E. T. (2002). Hydrogen bonding, base stacking, and steric effects in DNA replication. Annual review of biophysics and biomolecular structure.

  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic acids research.

  • Martin, P. (1995). A new access to 2'-O-alkylated ribonucleosides and properties of 2'-O-alkylated oligo-ribonucleotides. Helvetica Chimica Acta.

  • Nance, K. D., & Miller, D. D. (2021). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmaceutical Sciences.

  • Persson, T., et al. (1997). The TrmH protein, a methyltransferase for tRNA(Guanine18), is a new member of the stringent response operon in Escherichia coli. Journal of bacteriology.

  • Piecyk, M., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry.

  • Shinde, S. S., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega.

  • St. Paul's Cathedral Mission College. (n.d.). Nucleic Acids-II CONTENTS 1. Hydrolysis of Nucleosides.

  • Wang, W., et al. (2023). A green deprotection strategy: Removing acid-labile protecting groups using lemon juice/ethanol as the solvent. Tetrahedron Green Chemistry.

  • Yasukawa, K., et al. (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Molecules.

  • Zhang, Y., et al. (2021). Incorporation efficiency and inhibition mechanism of 2′-substituted nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. Physical Chemistry Chemical Physics.

  • BenchChem. (2025). The Natural Occurrence of 2'-O-Methylguanosine: A Technical Guide.

  • BenchChem. (2025). Comparing the thermodynamic stability of RNA duplexes with and without 2'-O-Methylguanosine.

  • BenchChem. (2025). Application Note: Quantitative Analysis of 6-O-Methyldeoxyguanosine in Biological Samples by LC-MS/MS.

  • LGC. (2024). Know your oligo mod: 2ʹ-MOE.

  • Minchenkova, M. M., et al. (1985). Conformational States of 2′-C-Methylpyrimidine Nucleosides in Single and Double Nucleic Acid Stranded Structures. The Journal of Physical Chemistry B.

  • Roy, B., et al. (2021). Influence of 5-Methylation and the 2′- and 3′-Hydroxy Substituents on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. The Journal of Physical Chemistry A.

  • Schuda, A. D., et al. (2018). Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating. Journal of the American Society for Mass Spectrometry.

  • Spinde, L. B., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research.

  • Springer. (2015). Synthesis of 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases.

  • Taylor & Francis Online. (2014). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis.

  • Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.

  • Unacademy. (n.d.). Nucleic acid stability in acidic and basic solutions.

  • University of California. (2024). Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity.

  • Wiley Online Library. (2016). 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase.

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.

  • bioRxiv. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH.

  • MDPI. (2020). Catalytic Degradation of Nerve Agents.

  • MDPI. (2023). Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications.

  • National Center for Biotechnology Information. (2016). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin.

  • National Center for Biotechnology Information. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry.

  • Oxford Academic. (n.d.). O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2.

  • RSC Publishing. (n.d.). Reactivities and electronic aspects of nucleic acid heterocycles. Part III. Hydrolytic behaviour of 6-methoxypurines.

  • St. Paul's Cathedral Mission College. (n.d.). 2.4 Stability of N-Glycosidic Bonds.

  • ScienceDirect. (2017). Development of forced degradation and stability indicating studies of drugs—A review.

  • ScienceDirect. (2017). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Semantic Scholar. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki−Miyaura Cross-Coupling.

  • Beilstein Journals. (2024). Synthesis of 1,4-azaphosphinine nucleosides and evaluation as inhibitors of human cytidine deaminase and APOBEC3A.

  • BOC Sciences. (2022). Common Nucleosides as Raw Materials for In Vitro Diagnosis.

  • CORE. (n.d.). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate.

  • ElectronicsAndBooks. (n.d.). Purine Nucleosides. III. Methylation Studies of Certain Naturally Occurring Purine Nucleosides1.

  • MDPI. (2020). Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets.

  • MDPI. (2026). siRNA Nanoparticle Delivery Strategies and Clinical Trial Advances in Tumor Therapy.

  • National Center for Biotechnology Information. (2026). RNA polymerase II degradation triggered by DNA repair occurs in trans and independently of how the lesion is recognized.

  • RSC Publishing. (2012). Controlling Glycosyl Bond Conformation of Guanine Nucleosides: Stabilization of the anti Conformer in 5′-O-Ethylguanosine.

  • ResearchGate. (n.d.). Degradation of pyrimidine ribonucleosides by extracts of Aspergillus terreus.

  • ResearchGate. (n.d.). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH.

Sources

Optimization

Technical Support Center: Regioselective Guanosine Synthesis &amp; Avoiding N7-Methylation

Welcome to the Advanced Technical Support Center for oligonucleotide chemistry. This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity challenges during guanosine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for oligonucleotide chemistry. This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity challenges during guanosine modification.

The Core Challenge: The N7 Conundrum

In chemical synthesis, modifying guanosine (e.g., generating 2'-O-methylated oligonucleotides, mRNA cap analogs, or antiviral nucleosides) is inherently difficult. The N7 position of the guanine ring is the most nucleophilic atom within DNA and RNA [2]. When attempting to methylate the 2'-hydroxyl or other base positions, N7 acts as an electrophile sink, leading to unwanted N7-alkylation.

The causality here is critical: N7-methylation generates a formal positive charge on the imidazole ring. This zwitterionic state acts as an electron-withdrawing sink that dramatically destabilizes the N-glycosidic bond, leading to spontaneous hydrolytic cleavage (depurination) and the formation of highly mutagenic abasic sites [2].

Depurination G Unprotected Guanosine N7MeG N7-Methylguanosine (+ Charge on N7) G->N7MeG Unwanted Methylation Depurination Glycosidic Bond Cleavage N7MeG->Depurination Spontaneous Hydrolysis FapyG Imidazole Ring Opening (FapyG) N7MeG->FapyG Alkaline pH Abasic Abasic Site (Strand Breakage) Depurination->Abasic

Caption: Mechanism of N7-alkylation leading to spontaneous depurination and abasic site formation.

Troubleshooting & FAQs

Q1: I am attempting to synthesize a 2'-O-methyl guanosine analog, but my LC-MS shows rapid degradation of the product and an unexpected +14 Da mass shift on the nucleobase. How do I prevent this? Causality & Solution: Your methylating agent (e.g., dimethyl sulfate or methyl iodide) is attacking the highly nucleophilic N7 position instead of the 2'-OH [4]. The subsequent degradation is spontaneous depurination. To prevent this, you must sterically and electronically shield the N7 position. We highly recommend transitioning to an O6 -tert-butyl / N2 -Boc protection strategy [1]. The massive steric bulk of the O6 -tert-butyl group physically blocks electrophiles from accessing the adjacent N7 nitrogen, while the N2 -Boc groups pull electron density away from the purine ring, dampening N7 nucleophilicity.

Q2: My traditional O6 -(p-nitrophenylethyl) (NPE) protection prevents N7-methylation, but I am getting terrible yields during the Mitsunobu reaction. Are there better alternatives? Causality & Solution: O6 -NPE requires Mitsunobu conditions, which often suffer from poor conversion rates and difficult triphenylphosphine oxide removal, severely bottlenecking scale-up [1]. The O6 -tert-butyl/ N2 -Boc strategy bypasses the Mitsunobu reaction entirely. It utilizes di-tert-butyldicarbonate and transient silylation, improving overall yields from ~10% (NPE) to >29% across the synthesis pipeline.

Q3: Can I bypass chemical protection entirely for mRNA cap 2'-O-methylation? Causality & Solution: Yes. If your goal is to synthesize mRNA cap-1 structures (m 7 GpppG m​ ), chemical synthesis is notoriously inefficient due to these exact regioselectivity issues. We recommend shifting to an enzymatic, self-validating system using viral 2'-O-methyltransferases (e.g., West Nile Virus MTase or SARS-CoV-2 nsp16). These enzymes are structurally evolved to be 100% regioselective for the 2'-O position of the first transcribed nucleotide and physically cannot methylate the N7 position due to their highly specific S-adenosylmethionine (SAM) binding pockets [3].

G cluster_chemical Chemical Route (Steric Shielding) cluster_enzymatic Enzymatic Route (Catalytic Precision) G Unprotected Guanosine (N7 highly nucleophilic) Protect O6/N2 Protection (e.g., O6-tBu, N2-Boc) G->Protect Chemical Enzyme 2'-O-Methyltransferase (e.g., nsp16 or WNV MTase) G->Enzyme Enzymatic Methylate Regioselective Modification (e.g., 2'-O-Me) Protect->Methylate Blocks N7 Deprotect Acid-Labile Deprotection Methylate->Deprotect Target Target Modified Guanosine (Zero N7-Methylation) Deprotect->Target Enzyme->Target 100% Regioselective SAM SAM (Methyl Donor) SAM->Enzyme

Caption: Workflow comparing chemical steric shielding vs. enzymatic regioselectivity to avoid N7-methylation.

Data Presentation: Guanosine Protection Strategies

The following table summarizes the quantitative efficiency and regioselective shielding capabilities of various guanosine protection strategies [1].

Protection StrategyReagents RequiredN7 Shielding EfficacyDeprotection ConditionsOverall Yield (5 steps)Primary Drawback
Unprotected O6 / N2 -Isobutyryl Isobutyryl chlorideLow (High N7 alkylation risk)NH 3​ (aq), 55°C, 16h~15%Fails to prevent N7 modification.
O6 -NPE / N2 -Acyl p-Nitrophenylethanol, MitsunobuHigh DBU / Pyridine< 12%Poor Mitsunobu yields; difficult purification.
O6 -tBu / N2 -Boc Di-tert-butyldicarbonate, Et 3​ NVery High (Steric block)TFA or mild acid29% Requires acidic deprotection.
Enzymatic (2'-O-MTase) SAM, Viral MTase, Buffer (pH 9.0)Absolute (100% Regioselective)N/A (No protection used)> 95% Restricted to specific RNA cap substrates.

Experimental Protocols

Protocol 1: Chemical Synthesis of O6 -tBu / N2 -Boc Protected Guanosine

This protocol utilizes steric hindrance to create a self-validating structural block against N7-methylation [1].

Step-by-Step Methodology:

  • Initial Acetylation: Suspend commercially available 2',3',5'-O-triacetyl guanosine (10 mmol) in anhydrous pyridine.

  • Transient Silylation & Boc Protection: Add trimethylsilyl chloride (TMS-Cl) (3.5 eq) dropwise at 0°C to transiently protect the O6 and N2 positions. Stir for 30 minutes.

  • Boc Addition: Add di-tert-butyldicarbonate (Boc 2​ O) (5 eq) and 4-dimethylaminopyridine (DMAP) (0.5 eq). Heat to 40°C for 4 hours. The transient TMS groups will be displaced by the Boc groups.

  • O6 -Alkylation: Dissolve the intermediate in triethylamine and add tert-butanol. The bulky tert-butyl group will selectively attack the O6 position.

  • Purification: Perform silica gel chromatography (DCM:MeOH 95:5).

  • Validation: Run 1 H and 15 N NMR. The absence of a proton signal at N1 and a shifted 15 N signal at N7 confirms successful O6 -tBu/ N2 -Boc protection. You may now safely methylate the 2'-OH without risking N7-alkylation.

Protocol 2: Enzymatic 2'-O-Methylation of Guanosine RNA Caps

This protocol uses spatial enzyme constraints to guarantee zero N7-methylation, serving as a self-validating biochemical system [3].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 10 µM of capped RNA substrate (e.g., m 7 GpppA-RNA) in nuclease-free water.

  • Buffer Optimization: Prepare a reaction buffer of 50 mM Tris-HCl (pH 9.0 ), 5 mM DTT, and 1 mM MgCl 2​ . Causality note: pH 9.0 is critical. At pH 7.0, N7-methylation is favored by some promiscuous enzymes, but pH 9.0 strictly optimizes 2'-O-methylation kinetics [3].

  • Reaction Assembly: Combine the RNA substrate, 50 µM S-adenosylmethionine (SAM) (methyl donor), and 1 µM of purified Flavivirus 2'-O-methyltransferase (e.g., WNV MTase).

  • Incubation: Incubate at 37°C for 2 hours.

  • Validation (Self-Validating Step): Quench the reaction and analyze via LC-MS/MS. A singular mass shift of +14.01 Da will be observed. To validate the absence of N7-methylation, incubate the product at 37°C for 48 hours. Because N7-methylated purines undergo rapid depurination, a stable LC-MS chromatogram over 48 hours definitively proves the methylation occurred exclusively at the 2'-O position.

Reference Data & Comparative Studies

Validation

Engineering the Purine Scaffold: A Comparative Guide to 2'-C-methyl-6-O-methyl-guanosine and NS5B Polymerase Inhibitors

As a Senior Application Scientist specializing in antiviral drug design, I frequently evaluate the structural evolution of nucleoside analogs. The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antiviral drug design, I frequently evaluate the structural evolution of nucleoside analogs. The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a highly validated target for direct-acting antivirals (DAAs)[1]. While pyrimidine analogs like Sofosbuvir have achieved clinical dominance, purine analogs—specifically 2'-C-methylguanosine derivatives—offer profound insights into prodrug engineering and intracellular metabolism.

This guide dissects the mechanistic causality, comparative efficacy, and experimental validation of 2'-C-methyl-6-O-methyl-guanosine (and its clinical ProTide derivative, INX-08189 / BMS-986094) against other leading NS5B inhibitors.

Mechanistic Causality: The "Dual-Prodrug" Rationale

The parent compound, 2'-C-methylguanosine, is a potent chain terminator of the NS5B polymerase[2]. The 2'-C-methyl modification creates a steric clash within the polymerase active site, preventing further RNA chain elongation[1]. Furthermore, this specific modification confers resistance to host adenosine deaminase and purine nucleoside phosphorylase, preventing premature enzymatic degradation[2].

However, 2'-C-methylguanosine suffers from two critical pharmacokinetic flaws:

  • Poor Cellular Permeation: The highly polar nature of the unmodified guanine base restricts passive diffusion across lipid bilayers.

  • Rate-Limiting Phosphorylation: The initial conversion of the nucleoside to its monophosphate form by host kinases is highly inefficient, severely bottlenecking the generation of the active triphosphate (2'-C-Me-GTP)[3].

To circumvent these barriers, researchers engineered a sophisticated "dual-prodrug" system, culminating in compounds like[4]:

  • The 6-O-methyl Modification: Adding a methyl group to the oxygen at the 6-position of the guanine base significantly increases the molecule's lipophilicity, acting as a prodrug moiety that enhances passive cellular uptake[5].

  • The Phosphoramidate (ProTide) Motif: By masking the 5'-hydroxyl with an aryl-phosphoramidate group, the molecule bypasses the initial kinase bottleneck, directly delivering the nucleoside monophosphate into the cytosol after enzymatic cleavage[6].

G A INX-08189 (ProTide) B Cellular Entry A->B C Enzymatic Cleavage B->C D 2'-C-Me-6-O-Me-GMP C->D E Kinase Activation D->E F 2'-C-Me-GTP E->F G NS5B Termination F->G

Intracellular activation pathway of 6-O-methyl-2'-C-methylguanosine ProTides.

Comparative Efficacy and Safety Profiling

When comparing 2'-C-methyl-6-O-methyl-guanosine (formulated as INX-08189) to other NS5B inhibitors, the in vitro potency is striking. The ProTide approach yields an EC50 of 10 ± 6 nM against HCV genotype 1b at 72 hours, vastly outperforming the parent nucleoside[4].

However, high antiviral potency must be balanced against host polymerase selectivity. The clinical development of INX-08189 (BMS-986094) was ultimately halted due to severe cardiotoxicity, which was linked to the incorporation of the active guanosine triphosphate analog by human mitochondrial RNA polymerase (HMRP)[7].

Quantitative Comparison of NS5B Inhibitors
CompoundStructural ClassTargetEC50 (HCV Replicon)Active Triphosphate FormClinical Status
INX-08189 (BMS-986094) Purine ProTide (6-O-Me)NS5B~10 nM[4]2'-C-Me-GTPHalted (Mitochondrial Toxicity)[7]
2'-C-methylguanosine Purine NucleosideNS5BModerate (µM range)2'-C-Me-GTPPreclinical (Poor Phosphorylation)[3]
Sofosbuvir Pyrimidine ProTideNS5B~45 nM2'-F-2'-C-Me-UTPApproved (Standard of Care)
2'-C-methylcytidine (2CMC) Pyrimidine NucleosideNS5B~11.2 µM[8]2'-C-Me-CTPPreclinical / Tool Compound[8]

Data synthesis highlights that while the 6-O-methyl ProTide strategy successfully solved the pharmacokinetic delivery problem, the resulting purine triphosphate lacked the necessary selectivity against host mitochondrial polymerases compared to pyrimidine analogs like Sofosbuvir[7].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate nucleoside analogs like 2'-C-methyl-6-O-methyl-guanosine, researchers must employ orthogonal assays that validate both antiviral efficacy and intracellular metabolism. The following protocols are designed with internal controls to ensure data integrity.

Protocol 1: HCV Subgenomic Replicon Assay (Efficacy & Cytotoxicity)

This assay determines the EC50 while simultaneously ruling out false positives caused by host cell death.

  • Cell Seeding: Plate Huh-7 cells harboring the HCV genotype 1b subgenomic luciferase replicon at 5×103 cells/well in a 96-well plate.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of INX-08189 (starting at 1 µM). Self-Validation Step: Include a Sofosbuvir reference arm to benchmark assay sensitivity and a 0.5% DMSO vehicle control.

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO2 atmosphere[4].

  • Multiplexed Readout:

    • Cytotoxicity (CC50): Add a resazurin-based cell viability reagent (e.g., CellTiter-Blue) during the final 4 hours. Read fluorescence (Ex 560 nm / Em 590 nm).

    • Antiviral Efficacy (EC50): Lyse cells and add luciferase substrate (e.g., Bright-Glo). Read luminescence.

  • Data Analysis: Normalize luminescence to the vehicle control. Compounds are only considered active if the CC50 is at least 10-fold higher than the EC50 (Selectivity Index > 10).

Protocol 2: LC-MS/MS Quantification of Intracellular Triphosphates

To prove that the 6-O-methyl ProTide bypasses the first phosphorylation step, we must quantify the intracellular accumulation of 2'-C-Me-GTP[4].

  • Hepatocyte Incubation: Incubate primary human hepatocytes ( 1×106 cells/well) with 1 µM of the inhibitor for 24 hours.

  • Metabolic Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately lyse cells with 1 mL of cold 70% methanol (-20°C). Causality: Cold methanol instantly denatures endogenous phosphatases, preserving the transient triphosphate species.

  • Solid Phase Extraction (SPE): Pass the lysate through a Weak Anion Exchange (WAX) cartridge. Elute the highly negatively charged nucleoside triphosphates using a high-pH, high-salt buffer.

  • LC-MS/MS Analysis: Inject the eluate onto a porous graphitic carbon (PGC) column. Detect 2'-C-Me-GTP using Multiple Reaction Monitoring (MRM) in positive ion mode, tracking the specific precursor-to-product ion transition.

G A Hepatocyte Dosing B Cold Methanol Lysis A->B C WAX SPE Enrichment B->C D LC-MS/MS (MRM) C->D E NTP Quantification D->E

Step-by-step LC-MS/MS workflow for quantifying intracellular nucleoside triphosphates.

Conclusion

The structural evolution from 2'-C-methylguanosine to its 6-O-methyl ProTide derivative represents a masterclass in rational drug design. By addressing both membrane permeability and enzymatic bottlenecks, developers achieved nanomolar potency against HCV[4]. However, the subsequent clinical failure of BMS-986094 serves as a critical reminder for drug development professionals: optimizing pharmacokinetic delivery must never compromise the strict selectivity required between viral polymerases and host mitochondrial enzymes[7].

References

  • Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase Journal of Medicinal Chemistry - ACS Publications URL
  • INX-08189, a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, is a potent inhibitor of hepatitis C virus replication with excellent pharmacokinetic and pharmacodynamic properties PubMed - NIH URL
  • Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates ResearchGate URL
  • Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C Journal of Medicinal Chemistry - ACS Publications URL
  • Current Protocols in Nucleic Acid Chemistry (ProTide Synthesis)
  • Characterization of the activity of 2′-C-methylcytidine against dengue virus replication ResearchGate URL

Sources

Comparative

A Structural and Functional Comparison of 2'-O-methylguanosine and 3'-O-methylguanosine: A Guide for Researchers

In the landscape of epitranscriptomics and therapeutic nucleic acid development, the site-specific methylation of ribonucleosides is a cornerstone of chemical modification strategy. Among these, the O-methylation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of epitranscriptomics and therapeutic nucleic acid development, the site-specific methylation of ribonucleosides is a cornerstone of chemical modification strategy. Among these, the O-methylation of the guanosine ribose moiety gives rise to two critical positional isomers: 2'-O-methylguanosine (Gm) and 3'-O-methylguanosine (3'-O-MeG). While differing by only the placement of a single methyl group, this subtle structural variance imparts profoundly different physicochemical properties and biological functions.

This guide provides an in-depth, objective comparison of these two isomers, grounded in experimental data. We will explore their structural distinctions, the causality behind synthetic and analytical choices, and their divergent biological roles, offering researchers the foundational knowledge required for their effective application.

Core Structural Distinctions: The Primacy of Position

The fundamental difference between 2'-O-methylguanosine and 3'-O-methylguanosine lies in the position of the methyl group on the ribose sugar. This is not merely a trivial isomeric difference; it dictates the molecule's conformational preferences, hydrogen-bonding capacity, and ultimately, its biological destiny.

  • 2'-O-methylguanosine (Gm) : The methyl group is attached to the 2'-hydroxyl. This modification is a widespread natural occurrence in various RNA species, including mRNA, tRNA, and rRNA.[1][2]

  • 3'-O-methylguanosine (3'-O-MeG) : The methyl group is located on the 3'-hydroxyl. This modification is less common in nature but is a powerful tool in biochemical research.[3][4]

The presence of the methyl group at the 2' position sterically favors a C3'-endo conformation of the ribose sugar, which is the characteristic pucker of nucleotides within an A-form RNA helix.[1][5] This pre-organization of the sugar moiety stabilizes helical structures and enhances binding affinity to complementary strands.[1][6] Conversely, methylation at the 3' position blocks the hydroxyl group essential for phosphodiester bond formation, acting as an obligate chain terminator during RNA synthesis.[7][8]

G cluster_0 2'-O-methylguanosine (Gm) cluster_1 3'-O-methylguanosine (3'-O-MeG) Gm_structure Gm_structure MeG_structure MeG_structure

Figure 1: Chemical structures of 2'-O-methylguanosine and 3'-O-methylguanosine.

Synthesis and Structural Elucidation: A Tale of Two Isomers

The targeted synthesis and definitive characterization of these isomers are crucial for their application. The primary challenge in synthesis is achieving regioselectivity—directing the methylation to either the 2'- or 3'-hydroxyl group, which have similar reactivity.

Regioselective Chemical Synthesis

Achieving selective methylation requires a multi-step process involving the protection of reactive functional groups, methylation, and subsequent deprotection.[9]

A common strategy for 2'-O-methylation involves:

  • 3',5'-Hydroxyl Protection: The 3' and 5' hydroxyl groups of guanosine are protected simultaneously using a bulky silyl group, such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂).[9][10] This protection scheme leaves the 2'-hydroxyl as the only available site for alkylation. This choice is causal; the bidentate silyl group is specifically designed to span the 3' and 5' positions, making the 2'-OH accessible.

  • 2'-O-Methylation: The exposed 2'-hydroxyl is then methylated. The choice of a mild base like sodium bis(trimethylsilyl)amide (NaHMDS) and a weak electrophile is crucial to prevent side reactions or cleavage of the protecting group.[10]

  • Deprotection: The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product.[6]

Selective synthesis of 3'-O-methylguanosine often relies on different catalytic conditions. An elegant method involves using 2-aminoadenosine as a precursor and leveraging the catalyst stannous chloride.[11][12] By optimizing the solvent and the timing of catalyst and diazomethane addition, the reaction can be directed to favor methylation at the 3'-OH position.[11] The resulting 3'-O-methyl-2-aminoadenosine is then enzymatically converted to 3'-O-methylguanosine.[11][12]

G Start Guanosine Protect Protect 3',5'-OH (e.g., Silyl Group) Start->Protect Step 1 Methylate Methylate 2'-OH Protect->Methylate Step 2 Deprotect Deprotect 3',5'-OH Methylate->Deprotect Step 3 End 2'-O-methylguanosine Deprotect->End Final Product

Sources

Validation

Overcoming the Phosphorylation Bottleneck: A Comparative Efficacy Guide of Guanosine ProTides

Guanosine analogues (e.g., 2'-C-methylguanosine) are potent inhibitors of viral RNA-dependent RNA polymerases (RdRp). However, their clinical translation is frequently derailed by a critical pharmacokinetic flaw: poor in...

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Author: BenchChem Technical Support Team. Date: April 2026

Guanosine analogues (e.g., 2'-C-methylguanosine) are potent inhibitors of viral RNA-dependent RNA polymerases (RdRp). However, their clinical translation is frequently derailed by a critical pharmacokinetic flaw: poor intracellular conversion to their active triphosphate (TP) forms. The first phosphorylation step, mediated by highly specific cellular kinases, is notoriously rate-limiting for sterically hindered guanosine analogues.

The ProTide (aryloxy phosphoramidate) technology , pioneered by Chris McGuigan, elegantly bypasses this evolutionary bottleneck. By masking the monophosphate with an aryloxy group and an amino acid ester, the ProTide acts as a lipophilic "Trojan Horse," delivering the pre-phosphorylated nucleoside directly into the target cell 1. This guide objectively compares the efficacy of guanosine ProTides against their parent nucleosides and provides the foundational experimental workflows used to validate their performance.

Mechanistic Causality: The ProTide Activation Cascade

Why do parent guanosine analogues fail where ProTides succeed? Unmodified nucleosides rely on passive transporters and rate-limiting nucleoside kinases. In contrast, the ProTide promoiety (typically an L-alanine methyl/isopropyl ester and a phenyl/naphthyl group) is optimized for passive membrane diffusion.

Once inside the cell, the ProTide undergoes a self-validating, unidirectional enzymatic cascade that traps the active metabolite intracellularly:

  • Ester Cleavage : Carboxylesterase 1 (CES1) or Cathepsin A (CatA) hydrolyzes the amino acid ester 2.

  • Aryl Displacement : Spontaneous cyclization expels the aryloxy group, forming an unstable intermediate.

  • P-N Bond Cleavage : Histidine triad nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate bond, releasing the nucleoside monophosphate (NMP).

  • Rapid Phosphorylation : Cellular kinases rapidly convert the NMP to the active nucleoside triphosphate (NTP), which competitively inhibits the viral RdRp.

ProTide_Activation ProTide Guanosine ProTide (Lipophilic) CatA Cathepsin A / CES1 (Ester Cleavage) ProTide->CatA Intermediate Alaninyl Phosphate Intermediate CatA->Intermediate HINT1 HINT1 Enzyme (P-N Cleavage) Intermediate->HINT1 NMP Guanosine Monophosphate (NMP) HINT1->NMP Kinases Cellular Kinases (Rapid Phosphorylation) NMP->Kinases NTP Active Triphosphate (NTP) Kinases->NTP Target Viral RdRp Inhibition NTP->Target

Intracellular enzymatic activation cascade of Guanosine ProTides.

Comparative Efficacy Profiles

To understand the magnitude of the ProTide advantage, we must compare the in vitro potency and intracellular triphosphate accumulation of key guanosine ProTides against their parent compounds.

  • INX-08189 (BMS-986094) : A phosphoramidate of 6-O-methyl-2′-C-methyl guanosine. The parent nucleoside exhibits weak antiviral activity due to negligible phosphorylation. By applying the ProTide approach, INX-08189 achieves an EC50 of 10 ± 6 nM against HCV genotype 1b—an astounding 500-fold increase in potency over the parent nucleoside 3.

  • Bemnifosbuvir (AT-527 / AT-511) : A double prodrug of a 2'-fluoro-2'-C-methylguanosine analogue. The free base, AT-511, demonstrates pan-genotypic HCV activity (EC50: 5–28 nM) and achieves massive intracellular triphosphate concentrations in both hepatic and pulmonary tissues, making it a viable candidate for both HCV and SARS-CoV-2 4.

Table 1: Quantitative Efficacy Metrics of Guanosine Analogues vs. ProTides
CompoundStructural ClassTarget VirusIn Vitro Potency (EC50)Intracellular TP AccumulationFold-Improvement vs. Parent
2'-C-methylguanosine Parent NucleosideHCV~5,000 nMLow / UndetectableBaseline
INX-08189 Aryloxy PhosphoramidateHCV10 ± 6 nM2.43 pmol / 10⁶ cells~500x
AT-511 (Bemnifosbuvir) Double Prodrug ProTideHCV / SARS-CoV-25–28 nM (HCV)High (Liver & Lung)>100x

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the efficacy of a ProTide cannot be measured by extracellular drug concentration. Efficacy is strictly dictated by the intracellular NTP pool and functional viral inhibition. The following protocols represent the gold standard for validating guanosine ProTides.

Protocol 1: Intracellular Triphosphate (TP) Quantification via LC-MS/MS

Expert Insight & Causality: Triphosphates are highly polar and unstable. Standard reversed-phase LC-MS/MS will fail to retain them. Ion-pairing chromatography (using reagents like dimethylhexylamine) or Weak Anion Exchange (WAX) is mandatory. Furthermore, cellular metabolism must be quenched instantly to prevent the rapid degradation of triphosphates by cellular phosphatases.

Step-by-Step Workflow:

  • Cell Seeding & Drug Incubation : Plate primary human hepatocytes at 1×106 cells/well. Incubate with 1–10 µM of the guanosine ProTide for 24 hours to allow for steady-state metabolism.

  • Metabolism Quenching : Rapidly aspirate the media and wash the cells twice with ice-cold PBS (4°C). The sudden temperature drop halts enzymatic phosphatase activity.

  • Extraction : Add 500 µL of ice-cold 70% methanol containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled NTP). Lyse the cells via three rapid freeze-thaw cycles (-80°C to room temperature).

  • Protein Precipitation : Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins. Transfer the supernatant to a new vial.

  • Drying & Reconstitution : Evaporate the supernatant under a gentle nitrogen stream. Reconstitute the dried pellet in mobile phase A (10 mM dimethylhexylamine in water, pH 7.0).

  • LC-MS/MS Analysis : Inject the sample onto a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the guanosine NTP (typically the [M-H]⁻ parent ion to the [PO3]⁻ product ion).

LCMS_Workflow Incubation 1. Drug Incubation (Primary Hepatocytes) Quench 2. Cold Wash (Metabolism Quench) Incubation->Quench Extraction 3. 70% MeOH Extraction + Internal Standard Quench->Extraction Centrifuge 4. Protein Precipitation (15,000 x g) Extraction->Centrifuge LCMS 5. LC-MS/MS Analysis (Ion-Pairing) Centrifuge->LCMS Data 6. TP Quantification (pmol/10^6 cells) LCMS->Data

LC-MS/MS workflow for quantifying intracellular triphosphates.

Protocol 2: In Vitro Antiviral Replicon Assay with Cytotoxicity Counter-Screen

Expert Insight & Causality: A replicon assay isolates viral replication from viral entry and egress, directly interrogating the RdRp target. A 72-hour incubation is strictly required; shorter incubations fail to account for the half-life of pre-existing viral RNA and reporter proteins, leading to artificially inflated EC50 values 3. A parallel cytotoxicity screen ensures the observed antiviral effect is a true mechanism of action, not an artifact of host cell death.

Step-by-Step Workflow:

  • Cell Preparation : Seed Huh-7 cells harboring the subgenomic viral replicon (expressing a luciferase reporter) in opaque 96-well plates at 5,000 cells/well.

  • Compound Titration : Perform 3-fold serial dilutions of the ProTide, ranging from 10 µM down to picomolar concentrations.

  • Incubation : Treat the cells for exactly 72 hours at 37°C, 5% CO₂.

  • Reporter Quantification : Lyse the cells using a commercial luciferase assay reagent. Quantify luminescence using a microplate reader to determine the EC50.

  • Cytotoxicity Counter-Screen (Self-Validation) : In a parallel plate lacking the reporter, apply the exact same drug titration. After 72 hours, add an ATP-quantification reagent (e.g., CellTiter-Glo) to determine the CC50 (50% Cytotoxic Concentration). Calculate the Therapeutic Index (CC50 / EC50).

References

  • Source: nih.
  • Title: Bemnifosbuvir (BEM, AT-527)
  • Source: rsc.
  • Source: acs.

Sources

Comparative

A Comprehensive Guide to Purity Validation of 2'-C-Methyl-6-O-Methyl-Guanosine: qNMR vs. HPLC-UV and LC-MS

Introduction In the development of antiviral therapeutics, particularly Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors, 2'-C-methyl-6-O-methyl-guanosine serves as a critical nucleoside analog and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of antiviral therapeutics, particularly Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors, 2'-C-methyl-6-O-methyl-guanosine serves as a critical nucleoside analog and prodrug intermediate[1]. The 6-O-methyl modification strategically enhances the molecule's lipophilicity to improve cellular permeation, while the 2'-C-methyl group functions as the active chain terminator during viral replication[2].

Because structural impurities—such as unreacted precursors, stereoisomers, or residual solvents—can severely compromise the efficacy, safety, and downstream synthesis of the final phosphoramidate prodrug (ProTide), rigorous purity validation is non-negotiable. This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (1H-qNMR) against traditional HPLC-UV and LC-MS methodologies, providing a self-validating framework for absolute purity determination.

The Analytical Challenge: Why Orthogonal Validation is Required

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the gold standard for purity assessment. However, HPLC-UV provides relative purity. It operates on the flawed assumption that all impurities absorb UV light at the same wavelength and with the same extinction coefficient as the main analyte[3]. For modified nucleosides, this is rarely true; residual inorganic salts, aliphatic solvents, or sugar-modified byproducts often lack a strong chromophore and remain undetected. Furthermore, HPLC requires a primary reference standard of the exact same compound to construct a calibration curve. If the reference standard itself is compromised, the entire assay is biased[4].

Quantitative NMR (qNMR) circumvents these limitations by operating as a primary ratio method. It measures the absolute mass fraction of the analyte. Because the integral of an NMR resonance is strictly proportional to the number of nuclei generating that signal, qNMR is entirely independent of the analyte's chromophore and does not require a homologous reference standard[5]. Instead, it utilizes a certified, highly pure internal standard (IS) of a completely different chemical structure, ensuring metrological traceability to the International System of Units (SI)[6].

Comparative Analysis: qNMR vs. HPLC-UV vs. LC-MS

To establish a robust analytical profile, scientists must understand the distinct mechanistic advantages and limitations of each technique.

Table 1: Comparative Analysis of Purity Validation Techniques

Analytical Parameter1H-qNMRHPLC-UVLC-MS
Primary Output Absolute Mass Fraction (%)Relative Chromatographic Purity (%)Impurity Mass Confirmation (m/z)
Reference Standard Independent (Uses universal IS)Dependent (Requires identical standard)Dependent (For accurate quantification)
Chromophore Reliance None (Detects all protons)High (Misses UV-transparent impurities)None (Relies on ionization efficiency)
Specificity High (Structural elucidation)Moderate (Retention time only)Very High (Molecular weight & fragmentation)
Sample Recovery Non-destructive (Fully recoverable)DestructiveDestructive

Cross-Validation Workflow

A self-validating system requires orthogonal cross-validation. By pairing the absolute quantification of qNMR with the chromatographic separation of HPLC and the mass identification of LC-MS, we eliminate single-method bias.

G cluster_methods Orthogonal Analytical Methods Sample 2'-C-methyl-6-O-methyl-guanosine Sample Batch qNMR 1H-qNMR (Absolute Mass Fraction) Sample->qNMR HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC LCMS LC-MS (Impurity Identification) Sample->LCMS Validation Cross-Validation & Mass Balance (qNMR vs. HPLC) qNMR->Validation Primary Purity HPLC->Validation Relative Purity LCMS->Validation Mass Confirmation Final Final Purity Specification (>98.0%) Validation->Final

Caption: Workflow for orthogonal cross-validation of 2'-C-methyl-6-O-methyl-guanosine purity.

Experimental Protocols: A Self-Validating System

Protocol A: Absolute Purity Determination via 1H-qNMR

Expertise & Experience: The accuracy of qNMR is entirely dependent on complete magnetization recovery and the absolute absence of signal overlap.

  • Step 1: Internal Standard (IS) Selection. Choosing an IS is a delicate balancing act. We utilize DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) rather than maleic acid. While maleic acid is common, its resonance at ~6.3 ppm risks overlapping with the anomeric H1' proton of the nucleoside's ribose ring. DSS provides a highly shielded, sharp singlet at 0.0 ppm, guaranteeing zero overlap with the downfield purine protons (e.g., H8 at ~8.0 ppm) of 2'-C-methyl-6-O-methyl-guanosine[7].

  • Step 2: Sample Preparation. Accurately weigh ~10 mg of the nucleoside analyte and ~5 mg of certified DSS (Traceable to SI units) using a calibrated microbalance. Dissolve completely in 600 µL of DMSO-d6 to prevent line broadening caused by sample inhomogeneity[8].

  • Step 3: Acquisition Parameters (The Causality of Physics).

    • Relaxation Delay ( D1​ ): A standard 1-2 second delay is catastrophic for quantitative analysis. Nuclear spins require time to return to thermal equilibrium. We mandate a D1​ of at least 60 seconds ( ≥5×T1​ of the slowest relaxing proton) to guarantee >99.3% magnetization recovery. Failing to do so results in signal saturation and artificially low purity values[6].

    • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N)[7].

    • Number of Scans (NS): Acquire sufficient scans (typically 32-64) to achieve an S/N > 250:1, which is mathematically required to keep integration errors below 1%[6].

  • Step 4: Integration. Integrate the DSS peak at 0.0 ppm (9 protons) and the isolated H8 purine proton of the analyte (~8.0 ppm, 1 proton). Calculate the absolute purity using the standard qNMR mass balance equation[5].

Protocol B: Orthogonal Validation via HPLC-UV
  • Step 1: Chromatographic Separation. Utilize a C18 reversed-phase column (250 x 4.6 mm, 5 µm). Employ a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA is critical to suppress the ionization of the guanine nucleobase, ensuring sharp, symmetrical peak shapes.

  • Step 2: Detection & Integration. Monitor the eluent at 254 nm and 260 nm[4]. Calculate the relative area percent of the 2'-C-methyl-6-O-methyl-guanosine peak against all eluting impurities.

Experimental Data: Interpreting the Results

A robust analytical scientist does not just generate data; they interpret the discrepancies between orthogonal methods to uncover hidden chemical truths.

Table 2: Simulated Experimental Data: qNMR vs. HPLC-UV Purity for 2'-C-methyl-6-O-methyl-guanosine Batches

Batch IDHPLC-UV Purity (%)1H-qNMR Purity (%) Δ (HPLC - qNMR)Scientific Interpretation of Discrepancy
Batch A 99.8599.72+0.13%High purity; excellent agreement between orthogonal methods confirms a clean synthesis.
Batch B 99.1094.50+4.60%Critical Flag: Significant discrepancy. Indicates the presence of UV-transparent impurities (e.g., residual aliphatic solvents or inorganic salts from the methylation step) that HPLC-UV failed to detect[3].
Batch C 97.4097.10+0.30%Moderate purity; the close agreement suggests the primary impurities are structurally related nucleoside analogs that are highly UV-active.

Insight: Batch B perfectly illustrates the danger of relying solely on HPLC-UV. If Batch B were pushed forward into ProTide synthesis based on the 99.10% HPLC result, the unaccounted 4.60% of impurities would disrupt the stoichiometry of the highly sensitive phosphoramidate coupling reactions, leading to massive yield losses.

Conclusion

While HPLC-UV and LC-MS remain indispensable for chromatographic profiling and impurity identification, they are fundamentally flawed as standalone tools for absolute quantification of modified nucleosides. By integrating 1H-qNMR into the validation workflow, researchers can bypass the need for identical reference standards, eliminate chromophore bias, and establish a self-validating, mathematically sound mass balance for 2'-C-methyl-6-O-methyl-guanosine.

References

  • Bourdin C, McGuigan C et al. "Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health. 1

  • Henson G et al. "Geoffrey Henson's research works." ResearchGate. 2

  • "Quantitative NMR Spectroscopy." Acanthus Research. 5

  • "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass. 7

  • "Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS." bioRxiv. 3

  • "An Accurate and Fast 31P qNMR Assay Method for Oligonucleotide Therapeutics." National Institutes of Health (PMC). 4

  • "Addressing sources of error in quantitative NMR following CCQM guidance." Benchchem. 6

  • "Long-term stability of RNA nucleoside standards for accurate LC-MS quantification." bioRxiv.8

Sources

Validation

cross-reactivity of 2'-C-methyl-6-O-methyl-guanosine with other polymerases

As a Senior Application Scientist evaluating nucleoside analogs for viral polymerase inhibition, understanding the delicate balance between antiviral efficacy and host polymerase selectivity is paramount. The compound 2'...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating nucleoside analogs for viral polymerase inhibition, understanding the delicate balance between antiviral efficacy and host polymerase selectivity is paramount. The compound 2'-C-methyl-6-O-methyl-guanosine (and its phosphoramidate prodrug, INX-08189 / BMS-986094) serves as a profound case study in drug development. While it exhibits exceptional potency against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, its clinical trajectory was halted due to severe off-target cross-reactivity with host mitochondrial machinery[1][2][3].

This guide objectively compares the polymerase selectivity of 2'-C-methyl-6-O-methyl-guanosine against safer structural alternatives and provides the field-proven experimental frameworks required to evaluate nucleoside cross-reactivity.

Mechanistic Causality: The Dual-Target Paradigm

To understand the failure of 2'-C-methyl-6-O-methyl-guanosine, we must trace its intracellular metabolism. The prodrug is efficiently cleaved by host esterases and phosphorylated by kinases to yield the active triphosphate, 2'-C-methyl-GTP (2'-C-Me-GTP) [2][4].

While 2'-C-Me-GTP acts as a potent non-obligate chain terminator for HCV NS5B, it suffers from a fatal structural flaw: the 2'-C-methyl purine scaffold is readily recognized and incorporated by human mitochondrial RNA polymerase (POLRMT) [1][4]. The spacious active site of POLRMT accommodates the bulky 2'-methyl group. Once incorporated into the nascent mitochondrial RNA transcript, it prevents further elongation, leading to a catastrophic collapse of mitochondrial protein synthesis, loss of oxidative phosphorylation (OXPHOS), and subsequent cardiotoxicity and nephrotoxicity[1][4][5].

G Prodrug 2'-C-methyl-6-O-methyl-guanosine (Prodrug: INX-08189) Metabolism Intracellular Metabolism (Esterases & Kinases) Prodrug->Metabolism ActiveMetabolite 2'-C-Methyl-GTP (Active Triphosphate) Metabolism->ActiveMetabolite Target HCV NS5B Polymerase (Viral Target) ActiveMetabolite->Target High Affinity OffTarget Human POLRMT (Mitochondrial RNA Pol) ActiveMetabolite->OffTarget Cross-Reactivity Outcome1 Viral Chain Termination (Therapeutic Efficacy) Target->Outcome1 Outcome2 Mitochondrial Toxicity (Cardiotoxicity / Nephrotoxicity) OffTarget->Outcome2

Fig 1. Metabolic activation and dual-target cross-reactivity of 2'-C-methyl-6-O-methyl-guanosine.

Quantitative Selectivity Profiling

How does 2'-C-methyl-6-O-methyl-guanosine compare to successful nucleoside analogs? The addition of a 2'-fluoro modification or the use of a pyrimidine base (as seen in Sofosbuvir) alters the sugar pucker to a rigid 3'-endo conformation. This subtle steric shift completely abrogates POLRMT binding while maintaining NS5B affinity ()[1][5].

Table 1: Comparative Polymerase Selectivity of Active Triphosphate Metabolites

Compound (Active Triphosphate)HCV NS5B IC₅₀POLRMT IncorporationDNA Pol γ IC₅₀RNA Pol II IC₅₀Clinical Outcome
2'-C-Me-GTP (from INX-08189)~0.10 µMHigh (Chain Terminator)>100 µM>100 µMDiscontinued (Phase II Toxicity)
2'-F, 2'-C-Me-UTP (from Sofosbuvir)~0.10 µMNone (Poor Substrate)>100 µM>100 µMFDA Approved
4'-F, 2'-C-Me-UTP (from AL-335)~0.03 µMNone (Poor Substrate)>100 µM>100 µMAdvanced Clinical Trials

Data synthesized from established biochemical evaluations of host polymerase selectivity (;)[1][5][6].

Experimental Methodologies for Selectivity Profiling

Protocol A: In Vitro POLRMT Single-Nucleotide Incorporation Assay

Causality Focus: This reconstituted system isolates the direct interaction between the active triphosphate and POLRMT, eliminating confounding variables like cellular kinase efficiency. Self-Validation: The inclusion of natural GTP (full elongation) and 3'-dGTP (obligate chain termination) ensures the assay's dynamic range is calibrated.

  • Complex Assembly: Combine 100 nM recombinant human POLRMT, 100 nM TFAM, and 100 nM TFB2M in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA).

  • Template Annealing: Add 50 nM of a synthetic DNA template containing the mitochondrial light strand promoter (LSP). Incubate at 30°C for 10 minutes to form the pre-initiation complex.

  • Initiation & Pulse: Initiate transcription by adding a nucleotide mix containing ATP, CTP, UTP (10 µM each), and [α-³²P]ATP as a radiolabeled tracer.

  • Analog Challenge: Introduce 2'-C-Me-GTP at varying concentrations (0.1 µM to 100 µM). In parallel control reactions, use natural GTP (negative control) or 3'-dGTP (positive control for termination).

  • Quench & Resolution: After 30 minutes at 30°C, quench the reaction with an equal volume of 95% formamide loading buffer containing 50 mM EDTA. Heat to 95°C for 5 minutes.

  • Quantification: Resolve the products on a 20% urea-polyacrylamide gel. Visualize via phosphorimaging. 2'-C-Me-GTP will yield a distinct truncated transcript band corresponding to the exact site of guanosine incorporation, proving direct chain termination.

Protocol B: Cellular Mitochondrial Toxicity Profile (Seahorse XF)

Causality Focus: Standard HepG2 cells are highly glycolytic (the Crabtree effect) and will mask mitochondrial toxicity. We specifically utilize PC-3 cells (human prostate cancer), which rely heavily on oxidative phosphorylation, making them highly sensitive to POLRMT inhibition ()[1].

  • Long-Term Incubation: Seed PC-3 cells in a 96-well Seahorse XF microplate. Treat with serial dilutions of the prodrug (INX-08189) for 14 days, refreshing the media and compound every 3 days. Self-validation: Include Chloramphenicol as a positive control for mitochondrial translation inhibition.

  • Respirometry (OCR): On day 14, wash cells and replace with unbuffered assay media. Measure the baseline Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.

  • Mitochondrial Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors) to calculate maximal respiration and spare respiratory capacity. 2'-C-methyl-6-O-methyl-guanosine will show a dose-dependent collapse in maximal OCR.

  • mtDNA Quantification (Orthogonal Check): To prove the toxicity is driven by POLRMT (RNA synthesis) and not DNA Pol γ (DNA synthesis), extract total DNA and perform qPCR. Compare the ratio of mitochondrial ND1 gene to nuclear RNase P. A true POLRMT inhibitor will suppress OCR without depleting mtDNA copy numbers.

Workflow Step1 Compound Incubation (PC-3 Cells, 14d) Step2 Mitochondrial Respiration (Seahorse XF OCR) Step1->Step2 Measure Function Step3 mtDNA Quantification (qPCR Ratio) Step1->Step3 Measure Genome Step4 Toxicity Mechanism Validation Step2->Step4 Step3->Step4

Fig 2. Workflow for cellular validation of mitochondrial toxicity via respirometry and qPCR.

Conclusion for Drug Development Professionals

The cross-reactivity of 2'-C-methyl-6-O-methyl-guanosine with POLRMT underscores a critical lesson in antiviral drug design: viral polymerase potency must never be optimized in a vacuum. While the 2'-C-methyl modification on purines effectively blocks HCV NS5B, it is an inherent liability for mitochondrial toxicity. Future pipeline candidates must utilize orthogonal steric modifications (e.g., 2'-fluoro, 4'-fluoro, or pyrimidine base switching) and be rigorously vetted through isolated POLRMT incorporation assays and OXPHOS-dependent cellular respirometry before advancing to in vivo models.

References

  • Vernachio, J. H., et al. (2011). "INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties." Antimicrobial Agents and Chemotherapy, 55(5), 1843–1851. URL:[Link]

  • Feng, J. Y., et al. (2016). "Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus." Antimicrobial Agents and Chemotherapy, 60(2), 806–817. URL:[Link]

  • Wang, P., et al. (2020). "Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C." Journal of Medicinal Chemistry, 63(18), 10380–10395. URL:[Link]

Sources

Comparative

in vitro vs. in vivo efficacy of 2'-C-methylguanosine prodrugs

The Translation Gap: In Vitro vs. In Vivo Efficacy of 2'-C-Methylguanosine Prodrugs The development of nucleos(t)ide analogs (NAs) is a cornerstone of antiviral pharmacology, particularly for RNA viruses like Hepatitis C...

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Author: BenchChem Technical Support Team. Date: April 2026

The Translation Gap: In Vitro vs. In Vivo Efficacy of 2'-C-Methylguanosine Prodrugs

The development of nucleos(t)ide analogs (NAs) is a cornerstone of antiviral pharmacology, particularly for RNA viruses like Hepatitis C Virus (HCV) and Flaviviruses (Dengue, Zika). Among these, 2'-C-methylguanosine derivatives have demonstrated profound potency as chain terminators of viral RNA-dependent RNA polymerases (RdRp)[1]. However, the free nucleoside often suffers from poor oral bioavailability and an inefficient, rate-limiting first phosphorylation step[2].

To bypass this bottleneck, researchers have engineered nucleotide prodrugs (e.g., phosphoramidates, ProTides, and SATEs) designed to deliver the monophosphate directly into target cells—primarily hepatocytes or peripheral blood mononuclear cells (PBMCs)[2]. While this strategy yields spectacular in vitro efficacy, the translation to in vivo success is frequently derailed by unexpected tissue accumulation and off-target toxicity[3]. This guide objectively compares the performance of leading 2'-C-methylguanosine prodrugs, analyzing the mechanistic causality behind their in vitro triumphs and in vivo challenges.

Mechanistic Rationale: The Prodrug Activation Pathway

The core objective of a 2'-C-methylguanosine prodrug is to mask the polar phosphate group, allowing passive diffusion across the cell membrane[2]. Once inside, a highly specific cascade of host enzymes (esterases, cathepsin A, and phosphoramidases like HINT1) strips the masking groups to liberate the nucleoside monophosphate (NMP)[4]. Host kinases then rapidly convert the NMP into the active nucleoside triphosphate (NTP), which competes with natural GTP for incorporation by the viral RdRp, leading to obligate RNA chain termination[1].

G Prodrug 2'-C-methylguanosine Prodrug (e.g., Phosphoramidate/SATE) CellEntry Cellular Uptake (Hepatocyte / PBMC) Prodrug->CellEntry Esterase Esterase / Cathepsin A Cleavage CellEntry->Esterase Intermediate Metabolite Intermediate Esterase->Intermediate Phosphoramidase Phosphoramidase (HINT1) Cleavage Intermediate->Phosphoramidase NMP 2'-C-MeG Monophosphate (Active NMP) Phosphoramidase->NMP Kinase1 Host Kinases (e.g., UMP-CMP kinase) NMP->Kinase1 NDP 2'-C-MeG Diphosphate (NDP) Kinase1->NDP Kinase2 Host Kinases (e.g., NDP kinase) NDP->Kinase2 NTP 2'-C-MeG Triphosphate (Active NTP) Kinase2->NTP RdRp Viral RdRp (NS5B/NS5) Binding & Incorporation NTP->RdRp Inhibition RNA Chain Termination & Viral Inhibition RdRp->Inhibition

Metabolic activation pathway of 2'-C-methylguanosine prodrugs into active triphosphates.

Comparative Efficacy: In Vitro Potency vs. In Vivo Reality

The disconnect between in vitro replicon assays and in vivo clinical outcomes is the defining challenge of 2'-C-methylguanosine prodrug development.

  • BMS-986094 (INX-189): Designed with a naphthol and neopentyl ester to increase lipophilicity, this compound showed exceptional in vitro potency (EC50 ~10 nM) against HCV[4]. However, in vivo, the prodrug lacked strict hepatic selectivity. It accumulated in human cardiomyocytes, generating massive levels of 2'-C-Me-GTP (up to 260 times higher than competitors), which interfered with mitochondrial function and led to fatal heart failure, halting Phase II trials[3].

  • IDX184: Utilizing an S-acyl-2-thioethyl (SATE) phosphoramidate moiety, IDX184 was highly liver-targeted, achieving ~95% hepatic extraction in vivo[5]. It demonstrated an EC50 of 0.4 µM in vitro[2]. Despite excellent viral load reduction in patients, the FDA placed it on clinical hold due to hepatotoxicity concerns and its metabolic similarities to BMS-986094[4].

  • Compound 17: A cyclic phosphoramidate designed to target Dengue virus in PBMCs. In vitro, it exhibited potent anti-dengue activity (EC50 0.2–1.4 µM)[6]. In vivo mouse models showed a 2.2-log viremia reduction. However, translation to dogs resulted in severe pulmonary inflammation and hemorrhage, terminating its development[6].

  • AT-527 (AT-511 free base): By modifying the sugar ring to a 2'-fluoro-2'-C-methylguanosine, AT-527 maintained potent pan-genotypic HCV activity (EC50 5–28 nM) while drastically altering its toxicity profile[1]. In vitro assays confirmed a lack of mitochondrial toxicity up to 100 µM, and in vivo monkey models showed preferential delivery of the active triphosphate (AT-9010) to the liver without the cardiotoxic liability of its predecessors[1].

Quantitative Data Comparison
CompoundTarget VirusIn Vitro EC50In Vitro CC50In Vivo Triphosphate (TP) DeliveryClinical / Preclinical Outcome
BMS-986094 HCV~10 nM7 µMHigh liver TP; High cardiac/renal TPHalted (Phase II): Severe cardiotoxicity and renal failure[3]
IDX184 HCV0.4 µM>100 µMHigh liver TP (~95% extraction)Halted (Phase II): FDA hold due to hepatotoxicity risks[4]
Compound 17 Dengue0.2–1.4 µM>100 µMHigh PBMC TP (exceeds TP50 at 10 mg/kg)Halted (Preclinical): Pulmonary inflammation in dogs[6]
AT-527 HCV / COVID5–28 nM>100 µMHigh liver TP (AT-9010) in monkeysAdvanced clinical development; favorable safety profile[1]

Self-Validating Experimental Protocols

To accurately predict in vivo success and avoid late-stage toxicological failures, researchers must employ rigorous, self-validating experimental designs. The following protocols explain the causality behind critical methodological choices.

Protocol A: In Vitro Intracellular Triphosphate (TP) Quantification via LC-MS/MS

Immortalized cell lines (e.g., Huh-7) often have altered esterase expression, misrepresenting in vivo prodrug cleavage. This protocol uses primary cells to ensure physiological relevance.

  • Cell Culture & Dosing: Seed primary human hepatocytes (or primary human cardiomyocytes for toxicity screening) in collagen-coated 12-well plates. Dose with the prodrug (e.g., 10 µM and 50 µM) for 4 to 24 hours.

    • Causality: Using multiple concentrations identifies non-linear accumulation, which is a hallmark of kinase saturation or transporter-mediated efflux.

  • Metabolic Quenching: Aspirate media and immediately wash cells with ice-cold PBS. Add 70% cold methanol (-20°C) to the wells and incubate at -80°C for 15 minutes.

    • Causality: Triphosphates are highly unstable. Cold methanol instantly denatures cellular phosphatases, preventing the degradation of the active NTP back to the inactive nucleoside.

  • Extraction & LC-MS/MS Analysis: Centrifuge the lysate to pellet proteins. Analyze the supernatant using Weak Anion Exchange (WAX) or Ion-Pairing Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

    • Causality: Standard C18 reverse-phase columns cannot retain highly polar triphosphates. Ion-pairing agents (like dimethylhexylamine) are required to achieve chromatographic separation of the NMP, NDP, and NTP pools.

Protocol B: In Vivo Pharmacokinetic and Tissue Distribution Assessment

Plasma prodrug levels are often misleadingly low due to rapid first-pass hepatic extraction. Efficacy and toxicity correlate strictly with tissue triphosphate levels.

  • Dosing & Plasma Sampling: Administer the prodrug via oral gavage to the animal model (e.g., cynomolgus monkeys or CD-1 mice). Collect plasma at standard intervals (0.5, 1, 2, 4, 8, 24 h) to measure the circulating parent prodrug and the inactive nucleoside metabolite.

  • Tissue Harvesting (The Critical Step): At T_max (determined from preliminary studies), euthanize the animal and immediately harvest target tissues (liver, heart, kidney, PBMCs). Tissues must be freeze-clamped in liquid nitrogen within seconds of resection.

    • Causality: Ischemia rapidly depletes cellular ATP and induces phosphatase activity. Delayed freezing will result in artificially low tissue NTP measurements, masking potential toxic accumulation (as seen historically with BMS-986094 in cardiac tissue).

  • Efficacy/Toxicity Correlation: Homogenize the frozen tissue in cold extraction buffer. Correlate the quantified tissue NTP levels with the in vitro TP50 (the intracellular triphosphate concentration required to inhibit 50% of viral replication). If non-target tissues (e.g., heart) show NTP levels approaching the TP50, the compound possesses a high risk of off-target toxicity[6].

Conclusion

The evolution of 2'-C-methylguanosine prodrugs serves as a profound lesson in antiviral drug design. While the prodrug strategy successfully overcomes the pharmacokinetic limitations of free nucleosides, it introduces a complex variable: tissue-specific metabolic activation. The catastrophic in vivo failures of BMS-986094 and IDX184, despite their flawless in vitro antiviral profiles, underscore the necessity of profiling intracellular triphosphate accumulation across multiple primary tissue types (especially cardiomyocytes and renal cells) early in preclinical development. Modern iterations, such as the 2'-fluoro modified AT-527, demonstrate that fine-tuning the nucleoside base alongside the prodrug moiety can restore the delicate balance between targeted in vivo efficacy and systemic safety.

References

  • Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PLOS One.[Link]

  • Intracellular metabolism and potential cardiotoxicity of a β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate that inhibits hepatitis C virus replication - PMC.[Link]

  • Prodrug strategies in developing antiviral nucleoside analogs - RSC Publishing.[Link]

  • Current and future use of nucleo(s)tide prodrugs in the treatment of hepatitis C virus infection - PMC.[Link]

  • A Cyclic Phosphoramidate Prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine for the Treatment of Dengue Infection - Novartis OAK.[Link]

Sources

Validation

Stereoselectivity in the Synthesis of 2'-C-β-Methylguanosine: A Methodological Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Optimization of stereoselective and regioselective glycosylation in the synthesis of HCV NS5B polymerase inhibitors. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Optimization of stereoselective and regioselective glycosylation in the synthesis of HCV NS5B polymerase inhibitors.

Introduction & Mechanistic Rationale

2'-C-β-methyl ribonucleosides, particularly 2'-C-β-methylguanosine, are cornerstone intermediates and active pharmaceutical ingredients (APIs) in the development of antiviral therapeutics targeting the1[1].

The critical synthetic bottleneck in manufacturing these nucleoside analogs is achieving high stereoselectivity (favoring the β-anomer over the α-anomer) and regioselectivity (favoring N9 over N7 alkylation on the guanine base)[2]. The presence of the sterically demanding 2'-C-methyl group complicates classical glycosylation, often leading to inseparable anomer mixtures or poor yields if the reaction conditions are not rigorously controlled.

The Causality of Stereocontrol: Anchimeric Assistance

Stereoselectivity in this synthesis is primarily governed by anchimeric assistance (neighboring group participation). When the 1-O-benzoate leaving group is activated via Lewis acid catalysis, the resulting oxocarbenium ion is rapidly stabilized by the 2'-O-benzoyl group. This forms a cyclic acyloxonium ion intermediate that effectively blocks the α-face of the ribofuranose ring. Consequently, the incoming silylated nucleobase is forced to attack from the top face, exclusively yielding the β-anomer. However, the 2'-C-methyl group introduces steric bulk that can destabilize this intermediate, making the choice of Lewis acid (TMSOTf), solvent, and stoichiometry critical to prevent α-face leakage[2].

Mechanistic Workflow & Pathway Visualization

G Start 1,2,3,5-tetra-O-benzoyl- 2-C-β-methyl-D-ribofuranose Lewis Lewis Acid Activation (TMSOTf, Toluene/Acetonitrile) Start->Lewis Silyl Silylation of N2-acetylguanine (BSA, Heat) Attack Stereoselective β-Attack (N9 Regioselectivity) Silyl->Attack Acyloxonium Acyloxonium Ion Intermediate (α-face sterically blocked) Lewis->Acyloxonium -OBz Acyloxonium->Attack Protected Protected 2'-C-β-methylguanosine Attack->Protected Deprotect Global Deprotection (NH3 / MeOH) Protected->Deprotect Final 2'-C-β-methylguanosine (>99:1 β/α ratio) Deprotect->Final

Caption: Mechanistic workflow of stereoselective glycosylation for 2'-C-β-methylguanosine.

Comparison of Synthetic Strategies

Historically, synthesizing 2'-C-branched purine nucleosides relied on heavy-metal-mediated couplings (e.g., chloromercuripurine), which suffered from high toxicity, poor scalability, and moderate stereocontrol. Modern approaches utilize an 3[3].

Table 1: Performance Comparison of Glycosylation Methods
ParameterOptimized Vorbrüggen Glycosylation (Li & Piccirilli)Classical Heavy-Metal Coupling (Walton et al.)Standard Vorbrüggen (Unoptimized)
Catalyst / Reagent TMSOTf (Trimethylsilyl triflate)Chloromercuripurine / TiCl₄SnCl₄ or standard TMSOTf
Stereoselectivity (β/α) > 99:1 ~ 85:15~ 90:10 (variable)
Regioselectivity (N9/N7) > 99:1 Moderate~ 80:20
Overall Yield (2 steps) 78% < 40%50 - 60%
Scalability & Safety High (Metal-free, highly scalable)Low (Highly toxic mercury waste)Moderate (Purification bottlenecks)
Key Advantage Exquisite stereocontrol via optimized stoichiometryHistorical proof-of-conceptStandard off-the-shelf reagents

Analytical Insight: The 2 demonstrates that using a slight excess of the silylated nucleobase and precisely controlling the TMSOTf equivalents (typically 1.5 to 2.0 eq) in a non-participating solvent mixture drives both the thermodynamic and kinetic preferences toward the N9-β isomer[2].

Experimental Protocol: Self-Validating Synthesis of 2'-C-β-Methylguanosine

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Phase 1: Preparation of the Silylated Nucleobase
  • Reagents: N2-acetylguanine (1.2 eq), N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq), anhydrous acetonitrile.

  • Procedure: Suspend N2-acetylguanine in anhydrous acetonitrile under an argon atmosphere. Add BSA dropwise.

  • Reaction: Heat the mixture to 80°C for 1-2 hours until the suspension becomes a clear, homogeneous solution.

  • Validation Checkpoint: The complete dissolution of the solid indicates full silylation. Do not proceed to glycosylation if the solution remains cloudy, as unreacted guanine will ruin regioselectivity. Concentrate under reduced pressure to remove excess BSA and byproducts.

Phase 2: Stereoselective Glycosylation
  • Reagents: 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose (1.0 eq), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq), anhydrous toluene/acetonitrile.

  • Procedure: Dissolve the sugar precursor and the freshly prepared silylated N2-acetylguanine in the anhydrous solvent mixture.

  • Activation: Cool the reaction to 0°C. Add TMSOTf dropwise to mediate the formation of the acyloxonium ion.

  • Heating: Warm the reaction to 65°C and stir for 4–6 hours.

  • Quenching & Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint (¹H NMR): Analyze the crude mixture. The anomeric proton (H1') for the β-isomer typically appears as a sharp singlet (due to the lack of coupling with a 2'-proton, which is replaced by the methyl group) around δ 6.2-6.5 ppm. The absence of an N7-isomer peak confirms regioselectivity.

Phase 3: Global Deprotection
  • Procedure: Dissolve the protected nucleoside in methanolic ammonia (7N NH₃ in MeOH).

  • Reaction: Stir at room temperature for 24 hours in a sealed pressure tube.

  • Purification: Concentrate the mixture and purify via reverse-phase HPLC or recrystallization from water/ethanol.

  • Final Validation: Confirm the mass via LC-MS (Expected [M+H]⁺ for 2'-C-β-methylguanosine is 298.1). Verify stereochemistry using 2D NOESY NMR; a strong NOE cross-peak between the 1'-H and 4'-H confirms the β-configuration.

Conclusion

The synthesis of 2'-C-β-methylguanosine demands rigorous control over stereochemical and regiochemical pathways. By leveraging the anchimeric assistance of the 2'-O-benzoyl group and optimizing Vorbrüggen glycosylation conditions (TMSOTf, BSA), researchers can bypass the toxic and inefficient heavy-metal methods of the past. This optimized protocol not only delivers a >99:1 β/α ratio but also provides a scalable, self-validating framework essential for modern antiviral drug development[2][4].

References

  • Efficient synthesis of 2'-C-beta-methylguanosine.PubMed (NIH).
  • Efficient Synthesis of 2'-C-β-Methylguanosine.The Journal of Organic Chemistry (ACS Publications).
  • Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase.Journal of Medicinal Chemistry (ACS Publications).
  • Synthesis of Leading Nucleoside Hepatitis C Viral NS5B Inhibitors.ResearchGate.

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Safety & Regulatory Compliance

Safety

Guanosine, 2'-C-methyl-6-O-methyl- proper disposal procedures

Guanosine, 2'-C-methyl-6-O-methyl- is a highly specialized modified nucleoside analogue, frequently utilized as an active pharmaceutical ingredient (API) intermediate in the development of antiviral therapeutics (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Guanosine, 2'-C-methyl-6-O-methyl- is a highly specialized modified nucleoside analogue, frequently utilized as an active pharmaceutical ingredient (API) intermediate in the development of antiviral therapeutics (such as HCV NS5B polymerase inhibitors). Because it is a biologically active synthetic compound designed to interact with viral and potentially cellular polymerases, it must be handled with stringent safety and environmental controls.

As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals and laboratory personnel with field-proven, self-validating protocols for the safe handling, containment, and disposal of 2'-C-methyl-6-O-methylguanosine.

Chemical Profile & Hazard Causality

Unlike standard organic solvents, modified nucleosides present unique logistical challenges. Their pharmacological purpose is to resist rapid enzymatic degradation and terminate RNA/DNA chain elongation.

  • The Causality of Risk: If improperly disposed of via standard wastewater systems, these compounds resist biological wastewater treatment degradation. They can persist in aquatic environments, potentially acting as endocrine disruptors or mutagens to aquatic life[1].

  • Toxicological Uncertainty: Because 2'-C-methyl-6-O-methylguanosine is often used in early-stage drug discovery, its long-term chronic toxicity, carcinogenicity, and teratogenicity in humans may not be fully characterized[2]. Therefore, it must be managed under conservative Occupational Exposure Band (OEB) protocols[3].

Operational Safety & PPE Requirements

Before initiating any disposal or cleanup procedure, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). We classify this compound under OEB 3 (moderate to high potency) due to its biological activity[3].

Table 1: OEB 3 PPE and Engineering Controls for Modified Nucleosides

Handling ScenarioRequired PPEEngineering ControlsCausality / Rationale
Weighing / Powder Transfer Double nitrile gloves (taped cuffs), N95/FFP3 respirator, disposable lab coat, safety goggles.Fume hood or ventilated balance enclosure (VBE).Dry API powders carry a high risk of aerosolization and subsequent inhalation exposure[3].
Liquid Solution Handling Standard nitrile gloves, lab coat, safety glasses.Class II Biological Safety Cabinet or Fume Hood.Dissolved nucleosides (e.g., in DMSO) can readily cross the dermal barrier if splashed.
Spill Cleanup Double gloves, Tyvek suit/sleeves, half-mask respirator with P100 filters.Isolate area; disable local turbulent airflow.High concentration exposure risk; prevents tracking the active compound outside the lab[2].

Step-by-Step Disposal Methodology

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, every laboratory must utilize a self-validating waste segregation system[1][4].

Phase 1: Segregation and Containment (Point of Generation)
  • Characterize the Waste Stream: Determine if the 2'-C-methyl-6-O-methylguanosine is in solid form (pure powder, contaminated consumables) or liquid form (dissolved in organic solvents like Methanol, DMSO, or Acetonitrile)[5].

  • Select Compatible Containment:

    • For Liquids: Use high-density polyethylene (HDPE) carboys. Validation step: Verify the pH of the liquid waste mixture is between 5.0 and 9.0 before sealing. Highly acidic or basic solutions can degrade the container or cause off-gassing[6].

    • For Solids: Use puncture-proof, sealable poly-drums or certified hazardous waste boxes.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Contains Biologically Active Nucleoside (Guanosine, 2'-C-methyl-6-O-methyl-) and [Solvent Name]"[1].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Storage Limits: Store the active waste container in a designated SAA at or near the point of generation. The SAA must be under the control of the operator generating the waste[6].

  • Volume Restrictions: Never exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste in the SAA[7].

  • Self-Validating Inspection: Conduct and log weekly visual inspections of the SAA. Checklist: Are caps tightly sealed? Is secondary containment free of liquid? Are labels legible and facing forward?[6]

Phase 3: Central Accumulation & Final Destruction
  • Transfer Protocol: Once an SAA container is full, date the label. You have exactly three (3) days to move it to the facility's Central Accumulation Area (CAA)[6].

  • Thermal Destruction: Do not authorize landfill disposal or chemical neutralization for this compound. The only acceptable method of final disposal for active pharmaceutical ingredients is high-temperature incineration at a permitted facility[2][7]. Incineration guarantees the complete thermal destruction of the nucleoside pharmacophore, preventing environmental contamination.

Waste Lifecycle Visualization

The following diagram illustrates the strict logistical pathway required to maintain regulatory compliance and environmental safety.

G A Waste Generation (Fume Hood) B Segregation (Solid vs. Liquid) A->B Characterize C Satellite Accumulation (SAA - Max 55 Gal) B->C Seal & Label D Central Accumulation (CAA - EPA Logged) C->D Transfer < 3 Days E Final Disposal (Thermal Incineration) D->E Vendor Pickup

Workflow for the segregation, accumulation, and final thermal destruction of modified nucleoside waste.

Spill Response & Decontamination Protocol

In the event of an accidental release of 2'-C-methyl-6-O-methylguanosine, immediate and calculated action is required to prevent cross-contamination.

  • Isolate & Evacuate: Restrict access to the spill area. If a powder is spilled outside a fume hood, allow 15 minutes for aerosols to settle before approaching.

  • Avoid Dry Sweeping: Causality: Never use a dry broom or brush on API powders. Mechanical agitation will aerosolize the fine particles, drastically increasing inhalation risk and spreading the contamination over a wider surface area.

  • Wet-Wipe Technique:

    • Don appropriate PPE (See Table 1).

    • Cover the powder with absorbent pads.

    • Gently wet the pads with a solvent known to dissolve the compound (e.g., a 10% methanol/water solution or appropriate organic solvent) to suppress dust[2].

  • Decontamination: After removing the bulk material, wash the surface twice with a detergent solution, followed by a final wipe with 70% ethanol or isopropanol[2].

  • Disposal of Cleanup Materials: Treat all absorbent pads, wipes, and contaminated PPE as hazardous waste and route them directly to the SAA[2].

Regulatory Compliance Data

Your facility's EPA Generator Status dictates how long you can legally store the waste in your CAA before vendor pickup[4][7]. Ensure your logistics team aligns vendor scheduling with these federal limits.

Table 2: EPA Hazardous Waste Generator Status & Accumulation Limits

Generator StatusMonthly Generation LimitMax CAA Storage TimeRegulatory Mandate
VSQG (Very Small)≤ 100 kgNo strict time limitMust ensure delivery to a permitted facility[7].
SQG (Small)100 kg to 1,000 kg180 Days (or 270 if >200 miles)Must comply with manifest systems and basic training[4].
LQG (Large)> 1,000 kg90 DaysRequires biennial EPA reporting on waste reduction efforts[7].

References

  • Pharmaceutical industry best practice. 3M.[Link]

  • Safety Data Sheet. Astellas.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.[Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services.[Link]

  • Hazardous Waste Management for School Laboratories and Classrooms. EPA.[Link]

Sources

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